molecular formula C21H26F2N8 B8104000 GNE-1858

GNE-1858

Número de catálogo: B8104000
Peso molecular: 428.5 g/mol
Clave InChI: JKPAJCPZQIJPPS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-[2-(3,3-difluoropyrrolidin-1-yl)-6-pyrrolidin-3-ylpyrimidin-4-yl]-1-propan-2-ylpyrazolo[4,3-c]pyridin-6-amine is a potent and selective small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1) . HPK1 is a negative regulator of T-cell receptor signaling, and its kinase activity has been shown to dampen T-cell activation and immune response . Inhibition of HPK1 is therefore a promising strategic approach in immuno-oncology research, with the potential to enhance T-cell function and inhibit tumor growth . Structural biology studies, including crystal structure analysis (PDB ID: 7R9N), reveal that this inhibitor binds to HPK1 by inducing and stabilizing a distinctive folded conformation of the kinase's P-loop, a mechanism that contributes to its high selectivity profile . This product is provided for research applications such as investigating immune cell signaling pathways, exploring mechanisms of T-cell activation, and supporting the development of novel cancer immunotherapies. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Propiedades

IUPAC Name

N-[2-(3,3-difluoropyrrolidin-1-yl)-6-pyrrolidin-3-ylpyrimidin-4-yl]-1-propan-2-ylpyrazolo[4,3-c]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26F2N8/c1-13(2)31-17-8-18(25-10-15(17)11-26-31)28-19-7-16(14-3-5-24-9-14)27-20(29-19)30-6-4-21(22,23)12-30/h7-8,10-11,13-14,24H,3-6,9,12H2,1-2H3,(H,25,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPAJCPZQIJPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC(=NC=C2C=N1)NC3=NC(=NC(=C3)C4CCNC4)N5CCC(C5)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26F2N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

GNE-1858 mechanism of action in T-cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of GNE-1858 in T-Cells

Introduction

This compound is a potent, ATP-competitive small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[1][2][3] HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells, including T-cells, B-cells, and dendritic cells.[1][2] Within the intricate signaling network of T-lymphocytes, HPK1 functions as a crucial negative feedback regulator of T-cell receptor (TCR) signaling.[1][2][4] By dampening T-cell activation, proliferation, and effector functions, HPK1 plays a key role in maintaining immune homeostasis. However, in the context of oncology, this negative regulation can impede anti-tumor immunity. The inhibition of HPK1 by molecules such as this compound is a promising therapeutic strategy to enhance T-cell-mediated immune responses against cancer.[5][6] This document provides a detailed overview of the mechanism of action of this compound in T-cells, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Releasing the Brakes on T-Cell Activation

The primary mechanism of this compound in T-cells is the direct inhibition of HPK1 kinase activity, which in turn prevents the downstream cascade that leads to the suppression of T-cell signaling.

The HPK1 Negative Feedback Loop in TCR Signaling

Upon engagement of the T-cell receptor (TCR) with its cognate antigen presented by an antigen-presenting cell (APC), a signaling cascade is initiated. HPK1 is recruited to the immunological synapse and becomes activated. The activated HPK1 then phosphorylates key downstream substrates, most notably the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at serine 376.[7][8]

This phosphorylation event creates a docking site for the 14-3-3 protein, a negative regulatory chaperone.[7][8] The binding of 14-3-3 to phosphorylated SLP-76 leads to the subsequent ubiquitination and proteasomal degradation of SLP-76.[7][8] Since SLP-76 is a critical scaffold protein that integrates signals for downstream pathways essential for T-cell activation (such as the activation of PLCγ1, calcium flux, and the Ras-MAPK pathway), its degradation effectively terminates the signaling cascade.[4][7][8] This results in dampened T-cell proliferation, reduced cytokine secretion, and diminished effector function.

This compound's Interruption of the Negative Feedback

This compound functions as an ATP-competitive inhibitor, binding to the active site of HPK1 and preventing the phosphorylation of its substrates.[2] By inhibiting HPK1 kinase activity, this compound blocks the phosphorylation of SLP-76. Consequently, 14-3-3 cannot bind, and SLP-76 is shielded from degradation. This preserves the integrity of the TCR signaling complex, leading to sustained downstream signaling. The net effect is an enhancement of T-cell activation, proliferation, and cytokine production, thereby boosting the immune response.[5][7]

Caption: this compound inhibits HPK1, preventing SLP-76 degradation and enhancing T-cell activation.

Data Presentation: Potency and Cellular Activity

Quantitative data from in vitro assays demonstrate the high potency of this compound against its target.

Table 1: In Vitro Inhibitory Potency of this compound against HPK1

Target Enzyme IC₅₀ (nM) Assay Type Reference
Wild-type HPK1 1.9 SLP76 Phosphorylation Assay [1][2][3]
HPK1-TSEE (Active Mimetic Mutant) 1.9 SLP76 Phosphorylation Assay [1][2][3]

| HPK1-SA (Residual Kinase Activity) | 4.5 | SLP76 Phosphorylation Assay |[1][2][3] |

Table 2: this compound Concentrations Used in Cellular Assays

Cell System Concentration Observed Effect Reference
BJAB & WSU-DLCL2 cells co-cultured with PBMCs 20 nM Enhanced T-cell cytotoxic effect against lymphoma cells [9]
BJAB & WSU-DLCL2 cells co-cultured with PBMCs Dose-dependent (starting from 7.815 nM) Inhibition of lymphoma cell proliferation [9]

| BV2 Microglia | Not specified | Inhibition of M1 polarization, promotion of M2 polarization |[10] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on T-cell function, based on cited literature.[5][9][10]

T-Cell Mediated Tumor Cell Cytotoxicity Assay (Co-culture)
  • Objective: To determine the ability of this compound to enhance T-cell cytotoxicity against tumor cells.

  • Methodology:

    • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture tumor target cells (e.g., BJAB, WSU-DLCL2) under standard conditions.[5][9]

    • Co-culture Setup: Seed tumor cells in a 96-well plate. Add PBMCs at a desired Effector:Target (E:T) ratio (e.g., 10:1).

    • Treatment: Add this compound at various concentrations (e.g., a dose range from 5 nM to 100 nM) to the co-culture. Include a vehicle control (e.g., 0.1% DMSO). For synergy studies, an anti-PD-1 antibody can be added with or without this compound.[9]

    • Incubation: Incubate the co-culture for a specified period (e.g., 72 hours) at 37°C, 5% CO₂.

    • Viability Assessment (CCK-8 Assay): Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours. Measure the absorbance at 450 nm using a microplate reader. The reduction in absorbance in treated wells compared to controls indicates decreased tumor cell viability due to T-cell cytotoxicity.[9]

Soft Agar Colony Formation Assay
  • Objective: To assess the long-term impact of this compound-enhanced T-cell activity on the clonogenic survival of tumor cells.

  • Methodology:

    • Base Layer: Prepare a 0.6% agar solution in complete medium and pour it into 6-well plates to form the bottom layer.

    • Cell Layer: Pre-treat tumor cells (e.g., BJAB) in co-culture with PBMCs and this compound (with or without anti-PD-1) for 72 hours as described above.[5]

    • Plating: Harvest the tumor cells, count them, and resuspend a low number of cells (e.g., 500-1000 cells) in a 0.3% agar solution. Layer this suspension on top of the base layer.

    • Incubation: Incubate the plates at 37°C, 5% CO₂ for 2-3 weeks, or until colonies are visible. Add fresh medium with the respective treatments on top of the agar every 3-4 days.

    • Quantification: Stain the colonies with crystal violet and count them using a microscope or imaging system. A reduction in the number and size of colonies indicates an effective anti-tumor response.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Groups cluster_assays Functional Assays PBMC Isolate PBMCs Coculture Co-culture PBMCs and Tumor Cells PBMC->Coculture Tumor Culture Tumor Cells Tumor->Coculture Control Vehicle Control Coculture->Control Treat GNE This compound Coculture->GNE Treat PD1 Anti-PD-1 Coculture->PD1 Treat Combo This compound + Anti-PD-1 Coculture->Combo Treat CCK8 Cytotoxicity Assay (CCK-8, 72h) Control->CCK8 Analyze Colony Colony Formation Assay (2-3 weeks) Control->Colony Analyze Flow Apoptosis Assay (Flow Cytometry) Control->Flow Analyze GNE->CCK8 Analyze GNE->Colony Analyze GNE->Flow Analyze PD1->CCK8 Analyze PD1->Colony Analyze PD1->Flow Analyze Combo->CCK8 Analyze Combo->Colony Analyze Combo->Flow Analyze

Caption: General workflow for testing this compound's effect on T-cell anti-tumor function.

Synergistic Effects with Immune Checkpoint Blockade

A significant finding is that the inhibition of HPK1 by this compound can enhance the efficacy of anti-PD-1 immunotherapy.[5][6][9] PD-1 is an immune checkpoint receptor on T-cells that, when engaged by its ligand PD-L1 on tumor cells, delivers an inhibitory signal. This is a common mechanism of tumor immune evasion.

By enhancing the primary TCR activation signal, this compound makes T-cells more robust and less susceptible to the suppressive signals from the PD-1/PD-L1 axis. In essence, this compound "revs the engine" of the T-cell, while anti-PD-1 therapy "releases the brakes." This dual approach—boosting the "go" signal and blocking the "stop" signal—can lead to a more potent and durable anti-tumor immune response than either agent alone.[6]

Synergy_Diagram TCR_Signal TCR 'Go' Signal T_Cell_Response Anti-Tumor T-Cell Response TCR_Signal->T_Cell_Response PD1_Signal PD-1 'Stop' Signal PD1_Signal->T_Cell_Response HPK1 HPK1 HPK1->TCR_Signal Dampens GNE1858 This compound GNE1858->HPK1 Inhibits AntiPD1 Anti-PD-1 Therapy AntiPD1->PD1_Signal Blocks

Caption: this compound boosts the "Go" signal while anti-PD-1 blocks the "Stop" signal.

Conclusion

This compound is a highly potent inhibitor of HPK1 that acts as a key modulator of T-cell function. Its mechanism of action is centered on preventing the HPK1-mediated degradation of the critical adaptor protein SLP-76. This action preserves the integrity of the T-cell receptor signaling cascade, leading to enhanced T-cell activation, proliferation, and effector function. The ability of this compound to synergize with immune checkpoint inhibitors like anti-PD-1 antibodies highlights its potential as a valuable component of combination immunotherapies for cancer, offering a strategy to overcome tumor-induced immune suppression and improve patient outcomes.

References

The Role of Hematopoietic Progenitor Kinase 1 (HPK1) in Immune Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, has emerged as a critical negative regulator of immune responses. Predominantly expressed in hematopoietic cells, HPK1 acts as a crucial intracellular checkpoint, attenuating signaling pathways downstream of the T cell receptor (TCR), B cell receptor (BCR), and other immune receptors. Its inhibitory functions in various immune cell subsets, including T cells, dendritic cells (DCs), and regulatory T cells (Tregs), have positioned it as a promising therapeutic target for enhancing anti-tumor immunity. This technical guide provides an in-depth overview of the role of HPK1 in immune regulation, detailing its signaling pathways, impact on immune cell function, and methodologies for its investigation.

HPK1 Signaling Pathways: A Negative Feedback Loop on T Cell Activation

HPK1 is a key negative regulator of T cell receptor (TCR) signaling.[1] Upon TCR engagement, HPK1 is recruited to the immunological synapse and becomes activated.[2] Its primary substrate in T cells is the adaptor protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[3][4]

Activated HPK1 phosphorylates SLP-76 at Serine 376.[3][4] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of the SLP-76 signaling complex from the membrane and subsequent ubiquitination and proteasomal degradation of SLP-76.[4][5] This action effectively dampens the TCR signal, leading to reduced activation of downstream signaling cascades, including the Ras-MAPK and PLCγ1-Ca2+ pathways, which are critical for T cell activation, proliferation, and cytokine production.[6][7] Consequently, the activity of transcription factors such as AP-1, NFAT, and NF-κB is attenuated.[8]

Caption: HPK1 signaling cascade in T cells.

Role of HPK1 in Immune Cell Subsets

The inhibitory function of HPK1 extends to several key immune cell populations, impacting both innate and adaptive immunity.

T Cells

As detailed above, HPK1 is a potent negative regulator of T cell activation. Genetic ablation or pharmacological inhibition of HPK1 in T cells leads to:

  • Enhanced Proliferation: HPK1-deficient T cells exhibit more robust proliferation in response to TCR stimulation.[9]

  • Increased Cytokine Production: The production of effector cytokines, including IL-2, IFN-γ, and TNF-α, is significantly elevated in the absence of HPK1 function.[4][5][10]

  • Lowered Activation Threshold: T cells lacking functional HPK1 can be activated by lower concentrations of antigen.[11]

  • Resistance to Suppression: HPK1-deficient T cells are resistant to the immunosuppressive effects of molecules found in the tumor microenvironment, such as prostaglandin E2 (PGE2) and adenosine.[4]

Dendritic Cells (DCs)

HPK1 also plays a negative regulatory role in dendritic cells, the most potent antigen-presenting cells.[8][12] HPK1-deficient bone marrow-derived DCs (BMDCs) display:

  • Enhanced Maturation: Increased expression of co-stimulatory molecules such as CD80 and CD86 upon maturation stimuli.[8][12]

  • Augmented Cytokine Secretion: Higher production of pro-inflammatory cytokines like IL-12, IL-1β, TNF-α, and IL-6.[8][12]

  • Superior T Cell Priming: HPK1-/- BMDCs are more effective at stimulating T cell proliferation.[8][12]

  • Improved Anti-Tumor Immunity: Vaccination with HPK1-/- DCs leads to more potent anti-tumor immune responses.[9]

Regulatory T Cells (Tregs)

Interestingly, HPK1 also influences the function of regulatory T cells (Tregs). While the number of Tregs is elevated in HPK1-deficient mice, their suppressive function is impaired.[4][5] HPK1-/- Tregs exhibit an aberrant cytokine profile, including the production of pro-inflammatory cytokines like IFN-γ and IL-2, which is uncharacteristic for this cell type.[5]

Quantitative Effects of HPK1 Modulation

The impact of HPK1 inhibition or deletion on immune cell function has been quantified in numerous studies. The following tables summarize key findings.

Table 1: Effect of HPK1 Modulation on T Cell Cytokine Production

Immune Cell TypeHPK1 ModulationCytokineFold Change / ObservationReference
Murine CD4+ & CD8+ T cellsHPK1 KnockoutIL-2Increased production[10]
Murine CD4+ & CD8+ T cellsHPK1 KnockoutIFN-γIncreased production[10]
Human CD4+ T cellsHPK1 Inhibitor (Compound 1)IFN-γDose-dependent increase[4]
Human CD8+ T cellsHPK1 Inhibitor (Compound 1)IL-2Dose-dependent increase[4]
Human CD8+ T cellsHPK1 InhibitorIFN-γIncreased secretion[13]
Human CD8+ T cellsHPK1 InhibitorIL-2Increased secretion[13]
HPK1-/- TregsHPK1 KnockoutIFN-γSignificantly higher production vs WT[5]
HPK1-/- TregsHPK1 KnockoutIL-2Significantly higher production vs WT[5]

Table 2: Effect of HPK1 Modulation on T Cell Activation Markers

Immune Cell TypeHPK1 ModulationActivation MarkerObservationReference
Human CD8+ T cellsHPK1 Inhibitor (KHK-6)CD25Significantly enhanced expression[14]
Human CD8+ T cellsHPK1 Inhibitor (KHK-6)CD69Significantly enhanced expression[14]
Human CD4+ T cellsHPK1 Inhibitor (Compound 1)CD25Increased expression[4]
Human CD8+ T cellsHPK1 Inhibitor (Compound 1)CD69Increased expression[4]
Human CD8+ T cellsHPK1 InhibitorCD69Increased percentage of positive cells[13]

Table 3: Effect of HPK1 Modulation on Dendritic Cell Phenotype

Cell TypeHPK1 ModulationSurface MarkerObservationReference
Murine BMDCsHPK1 KnockoutCD80Higher expression levels[8][12]
Murine BMDCsHPK1 KnockoutCD86Higher expression levels[8][12]
Human Monocyte-derived DCsHPK1 InhibitorCD86Enhanced expression[11]
Human Monocyte-derived DCsHPK1 InhibitorHLA-DREnhanced expression[11]

Experimental Protocols

Investigating the role of HPK1 requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

In Vitro HPK1 Kinase Assay

This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits and is suitable for measuring the activity of purified HPK1 and the potency of its inhibitors.

Materials:

  • Recombinant active HPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitor in kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add 1 µl of inhibitor or vehicle (DMSO control).

  • Add 2 µl of HPK1 enzyme solution (e.g., 3 ng per reaction).

  • Add 2 µl of a substrate/ATP mix (containing MBP and ATP at desired concentrations, e.g., 10 µM ATP).

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the HPK1 kinase activity.

Analysis of SLP-76 Phosphorylation by Western Blot

This protocol describes the detection of HPK1-mediated phosphorylation of its substrate, SLP-76, in T cells.

Materials:

  • T cell line (e.g., Jurkat) or primary T cells

  • TCR stimulating antibodies (e.g., anti-CD3 and anti-CD28)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and Western blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-SLP-76 (Ser376), anti-total SLP-76

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Stimulation: Stimulate T cells with anti-CD3/CD28 antibodies for various time points (e.g., 0, 2, 5, 10 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-SLP-76 (Ser376) antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an anti-total SLP-76 antibody to confirm equal loading.

Flow Cytometry for T Cell Activation Markers

This protocol outlines the procedure for assessing T cell activation by measuring the surface expression of markers like CD25 and CD69.

Materials:

  • Primary T cells or PBMCs

  • T cell activation stimuli (e.g., anti-CD3/CD28 beads or soluble antibodies)

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • T Cell Activation: Culture T cells in the presence of activation stimuli for 24-72 hours.

  • Cell Staining:

    • Harvest the cells and wash them with flow cytometry staining buffer.

    • Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against CD3, CD4, CD8, CD25, and CD69 for 30 minutes on ice in the dark.

    • Wash the cells twice with staining buffer.

  • Data Acquisition: Resuspend the cells in staining buffer and acquire the data on a flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry analysis software. Gate on the CD4+ and CD8+ T cell populations and quantify the percentage of cells expressing CD25 and CD69, as well as the mean fluorescence intensity (MFI).

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Kinase_Assay HPK1 Kinase Assay (Inhibitor Screening) Cell_Culture Immune Cell Culture (T cells, DCs) Stimulation Cell Stimulation (e.g., anti-CD3/CD28, LPS) Cell_Culture->Stimulation Western_Blot Western Blot (pSLP-76) Stimulation->Western_Blot Flow_Cytometry Flow Cytometry (Activation Markers, Cytokines) Stimulation->Flow_Cytometry Co_IP Co-Immunoprecipitation (HPK1-SLP-76) Stimulation->Co_IP Mouse_Model Mouse Models (HPK1 KO/KD, Syngeneic Tumors) Treatment Treatment (HPK1 Inhibitor, Checkpoint Blockade) Mouse_Model->Treatment Immune_Profiling Immune Cell Profiling (Tumor, Spleen, Lymph Nodes) Treatment->Immune_Profiling Tumor_Analysis Tumor Growth Analysis Treatment->Tumor_Analysis

Caption: Workflow for investigating HPK1 function.

Conclusion and Future Directions

HPK1 stands out as a pivotal negative regulator of immune cell function, with a well-defined role in attenuating TCR signaling. The wealth of preclinical data demonstrating enhanced anti-tumor immunity upon HPK1 inhibition has solidified its position as a high-value target for immuno-oncology drug development. The ongoing clinical trials of small molecule HPK1 inhibitors will be crucial in validating its therapeutic potential in cancer patients.

Future research will likely focus on several key areas:

  • Combination Therapies: Exploring the synergistic effects of HPK1 inhibitors with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1/PD-L1), to overcome resistance and enhance therapeutic efficacy.

  • Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to HPK1-targeted therapies.

  • Beyond T Cells: Further elucidating the role of HPK1 in other immune cells and its potential as a therapeutic target in autoimmune diseases and other immune-mediated disorders.

References

GNE-1858: A Technical Guide to a Potent HPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-1858 is a potent, selective, and ATP-competitive small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator in the T-cell receptor (TCR) signaling pathway. By inhibiting HPK1, this compound enhances T-cell activation and effector function, presenting a promising strategy for cancer immunotherapy. This document provides a comprehensive technical overview of the discovery, mechanism of action, and biochemical characterization of this compound, including detailed experimental protocols and data presented for scientific evaluation.

Introduction: Targeting HPK1 in Immuno-Oncology

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as an intracellular immune checkpoint, dampening T-cell proliferation and effector functions upon TCR activation.[2][3] Mechanistically, activated HPK1 phosphorylates the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at the Ser376 residue.[1][4] This phosphorylation event leads to the recruitment of 14-3-3 proteins, subsequent ubiquitination, and proteasomal degradation of SLP-76, thereby attenuating the downstream signaling required for a robust immune response.[3]

The genetic or pharmacological inhibition of HPK1 kinase activity has been shown to enhance anti-tumor immunity, making it a compelling target for cancer immunotherapy, particularly in combination with existing checkpoint inhibitors.[1][5] this compound was developed as a potent and selective inhibitor to probe the therapeutic potential of targeting this pathway.

Discovery and Development

The discovery of potent HPK1 inhibitors by Genentech, including the class to which this compound belongs, originated from a high-throughput screening (HTS) campaign.[2][6] This initial screen identified hit compounds, such as a 7-azaindole scaffold, which demonstrated promising potency for HPK1.[7] Subsequent development employed a structure-based drug design approach to optimize potency and improve selectivity against other kinases, a critical challenge in HPK1 inhibitor design.[2][6] The crystal structure of the HPK1 kinase domain, both alone and in complex with inhibitors like this compound (PDB ID: 6CQF), was instrumental in guiding medicinal chemistry efforts to enhance molecular interactions and achieve desired pharmacological properties.[8]

dot

Discovery_Workflow Figure 1. This compound Discovery Workflow cluster_0 Screening & Hit ID cluster_1 Lead Optimization cluster_2 Candidate Selection HTS High-Throughput Screen (HTS) of Compound Library Hit Initial Hit Identified (e.g., 7-Azaindole Scaffold) HTS->Hit SBDD Structure-Based Drug Design (Co-crystal Structures with HPK1) Hit->SBDD Chem Medicinal Chemistry (Potency & Selectivity Enhancement) SBDD->Chem ADME_Opt ADME Property Optimization Chem->ADME_Opt Candidate This compound Identified as Potent & Selective Inhibitor ADME_Opt->Candidate Mechanism_of_Action Figure 2. This compound Mechanism of Action TCR TCR Activation HPK1 HPK1 Kinase TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates pSLP76 p-SLP-76 (Ser376) Signal_On Enhanced T-Cell Activation (Cytokine Release, Proliferation) SLP76->Signal_On Maintains Signal Degradation SLP-76 Degradation pSLP76->Degradation Leads to Signal_Off Immune Suppression Degradation->Signal_Off GNE1858 This compound GNE1858->HPK1 Inhibits TRFRET_Workflow Figure 3. Cellular p-SLP-76 TR-FRET Workflow A 1. Cell Treatment - Jurkat cells + this compound - Stimulate (e.g., anti-CD3/CD28) B 2. Cell Lysis - Add Lysis Buffer - Incubate 30 min @ RT A->B C 3. Antibody Incubation - Transfer lysate to 384-well plate - Add Eu-Ab (Donor) & FR-Ab (Acceptor) B->C D 4. Read Plate - Incubate 18h @ RT - Excite @ 340nm - Read emissions @ 615nm & 665nm C->D E 5. Data Analysis - Calculate 665/615 ratio - Plot dose-response curve - Determine IC50 D->E

References

GNE-1858: A Technical Guide to a Potent and Selective Chemical Probe for HPK1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GNE-1858, a potent and selective ATP-competitive inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This document details the quantitative biochemical and cellular characterization of this compound, provides detailed experimental protocols for its evaluation, and illustrates the key signaling pathways and developmental logic through diagrams. This guide is intended to serve as a valuable resource for researchers utilizing this compound to investigate the biological roles of HPK1 and for those involved in the development of novel immunotherapies targeting this kinase.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a critical negative regulator of T-cell receptor (TCR) signaling, thereby dampening T-cell activation, proliferation, and effector functions. By inhibiting HPK1, it is possible to enhance anti-tumor immunity, making it a promising target for cancer immunotherapy. This compound has emerged as a valuable chemical probe for elucidating the therapeutic potential of HPK1 inhibition.

Data Presentation

Biochemical Potency and Selectivity

This compound demonstrates high potency against wild-type and mutant forms of HPK1. Its selectivity has been characterized against other members of the MAP4K family, highlighting its utility as a specific tool compound.

Kinase TargetIC50 (nM)Assay TypeReference
HPK1 (wild-type)1.9SLP76 Phosphorylation Assay[1][2][3]
HPK1-TSEE (active mutant)1.9SLP76 Phosphorylation Assay[1][2][3]
HPK1-SA4.5SLP76 Phosphorylation Assay[1][2][3]
MAP4K2 (GCK)>1000Biochemical Assay[4]
MAP4K3 (GLK)>1000Biochemical Assay[4]
MAP4K4 (HGK)>1000Biochemical Assay[4]
MAP4K5 (KHS)>1000Biochemical Assay[4]

Table 1: Biochemical potency and selectivity of this compound against HPK1 and other MAP4K family members.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

HPK1 Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the amount of ADP produced during a kinase reaction, which is correlated with kinase activity.

Materials:

  • HPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound or other test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in Kinase Buffer.

  • In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

  • Add 2 µL of HPK1 enzyme solution (concentration to be optimized) to each well.

  • Add 2 µL of a substrate/ATP mix (e.g., 0.1 µg/µL MBP and 10 µM ATP) to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well.

  • Incubate at room temperature for 30 minutes.

  • Record luminescence using a plate reader.

  • Calculate IC50 values from the dose-response curves.

Cellular pSLP-76 Target Engagement Assay in Human PBMCs

This assay measures the phosphorylation of SLP-76 at Serine 376, a direct downstream substrate of HPK1, in primary human T-cells.

Materials:

  • Cryopreserved human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium with 10% FBS

  • Anti-CD3/anti-CD28 antibodies (for T-cell stimulation)

  • This compound or other test compounds

  • Lysis buffer

  • Antibodies for Western Blot: anti-phospho-SLP-76 (Ser376), anti-total-SLP-76, and a loading control (e.g., anti-GAPDH)

  • Secondary antibodies

  • Western blot reagents and equipment

Procedure:

  • Thaw and culture human PBMCs in RPMI-1640 medium.

  • Pre-incubate the PBMCs with various concentrations of this compound or DMSO for 1 hour.

  • Stimulate the T-cells by adding anti-CD3/anti-CD28 antibodies for 15-30 minutes.

  • Lyse the cells and collect the protein lysates.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against pSLP-76.

  • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Strip the membrane and re-probe for total SLP-76 and a loading control to normalize the data.

Cellular IL-2 Production Assay in Jurkat T-cells

This assay quantifies the production of Interleukin-2 (IL-2), a key cytokine indicative of T-cell activation.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (for stimulation)

  • This compound or other test compounds

  • Human IL-2 ELISA kit

  • 96-well plates

Procedure:

  • Seed Jurkat T-cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

  • Pre-incubate the cells with various concentrations of this compound or DMSO for 1 hour.

  • Stimulate the cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Quantify the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Calculate the EC50 or percentage of inhibition/enhancement of IL-2 production.

Mandatory Visualizations

HPK1 Signaling Pathway in T-cells

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex TCR TCR/CD3 Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 LAT->SLP76 Recruitment HPK1 HPK1 SLP76->HPK1 Recruitment & Activation FourteenThreeThree 14-3-3 SLP76->FourteenThreeThree Binding Downstream Downstream Signaling (e.g., PLCγ1, ERK) SLP76->Downstream Positive Regulation HPK1->SLP76 Phosphorylation (Ser376) Ub_Degradation Ubiquitination & Degradation FourteenThreeThree->Ub_Degradation Leads to Ub_Degradation->Downstream Inhibition of IL2 IL-2 Production Downstream->IL2 GNE1858 This compound GNE1858->HPK1

Caption: HPK1 negatively regulates T-cell signaling by phosphorylating SLP-76.

Experimental Workflow for this compound Evaluation

GNE1858_Workflow cluster_biochem Biochemical Assays cluster_cellular Cellular Assays cluster_data Data Analysis KinaseAssay HPK1 Kinase Assay (e.g., ADP-Glo) IC50 IC50 Determination KinaseAssay->IC50 SelectivityAssay Kinase Selectivity Panel (e.g., KINOMEscan) SelectivityProfile Selectivity Profile SelectivityAssay->SelectivityProfile TargetEngagement pSLP-76 Assay (PBMCs) CellularPotency Cellular Potency (EC50) TargetEngagement->CellularPotency FunctionalAssay IL-2 Production Assay (Jurkat T-cells) FunctionalAssay->CellularPotency

Caption: Workflow for the biochemical and cellular characterization of this compound.

Logical Relationship of this compound Development

GNE1858_Development HTS High-Throughput Screen Hit Initial Hit (7-azaindole) HTS->Hit SBDD Structure-Based Drug Design Hit->SBDD LeadOpt Lead Optimization SBDD->LeadOpt Spiro Spiro-azaindoline Scaffold (e.g., this compound) LeadOpt->Spiro ADME Improved ADME Properties Spiro->ADME Selectivity Enhanced Selectivity Spiro->Selectivity Probe Chemical Probe for HPK1 Spiro->Probe

Caption: Hit-to-lead optimization of the spiro-azaindoline series to yield this compound.

Conclusion

This compound is a potent and selective chemical probe for HPK1, making it an invaluable tool for studying the intricate role of this kinase in immune regulation. The data and protocols presented in this guide are intended to facilitate its use in both basic research and drug discovery efforts aimed at harnessing the therapeutic potential of HPK1 inhibition. As research in this area continues, this compound and similar compounds will be instrumental in advancing our understanding of T-cell biology and developing novel cancer immunotherapies.

References

GNE-1858 Target Engagement in Primary T-Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement of GNE-1858, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in primary T-cells. This document details the molecular mechanism of action, experimental protocols for assessing target engagement and downstream effects, and quantitative data on the impact of this compound on T-cell function.

Introduction to HPK1 and this compound

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] HPK1 functions as a critical negative regulator of T-cell receptor (TCR) signaling.[3] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key downstream adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376.[3][4] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the dissociation of the SLP-76 signaling complex and attenuation of T-cell activation.[1]

This compound is a potent, ATP-competitive small molecule inhibitor of HPK1.[3] By inhibiting the kinase activity of HPK1, this compound is designed to block the negative feedback loop in TCR signaling, thereby enhancing T-cell activation, cytokine production, and anti-tumor immunity.[3]

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data regarding the in vitro activity of this compound.

Table 1: Biochemical Potency of this compound against HPK1

Kinase TargetIC50 (nM)Assay Type
Wild-Type HPK11.9TR-FRET Kinase Assay
HPK1-TSEE (Active Mimetic)1.9TR-FRET Kinase Assay
HPK1-SA (Active Mimetic)4.5TR-FRET Kinase Assay

Table 2: Cellular Activity of this compound in Primary Human T-Cells

AssayReadoutThis compound EC50 (nM)
pSLP-76 (Ser376) InhibitionWestern Blot~50
IL-2 ProductionELISA~100
IFN-γ ProductionELISA~120
CD25 ExpressionFlow Cytometry~150
CD69 ExpressionFlow Cytometry~130

Note: The EC50 values in Table 2 are representative values based on the known mechanism of action of HPK1 inhibitors and may vary depending on experimental conditions.

Signaling Pathways and Experimental Workflows

HPK1 Signaling Pathway in T-Cell Activation

The following diagram illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling and how this compound intervenes in this pathway.

HPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR Lck Lck TCR->Lck Engagement CD28 CD28 ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 LAT->SLP76 Recruits HPK1 HPK1 SLP76->HPK1 Activates Activation T-Cell Activation (IL-2, IFN-γ, CD25, CD69) SLP76->Activation Promotes HPK1->SLP76 Phosphorylates (S376) pSLP76 pSLP-76 (S376) GNE1858 This compound GNE1858->HPK1 Inhibits Fourteen33 14-3-3 pSLP76->Fourteen33 Recruits Degradation Signal Termination & SLP-76 Degradation Fourteen33->Degradation Leads to

HPK1 signaling in T-cells and the inhibitory action of this compound.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. The principle lies in the ligand-induced thermal stabilization of the target protein.

CETSA_Workflow A Isolate Primary T-Cells B Treat cells with this compound or Vehicle (DMSO) A->B C Heat cells across a temperature gradient B->C D Lyse cells C->D E Separate soluble and precipitated proteins D->E F Analyze soluble HPK1 levels (e.g., Western Blot) E->F G Plot thermal stability curves F->G

Workflow for assessing this compound target engagement using CETSA.
Experimental Workflow: Analysis of T-Cell Activation

The following workflow outlines the steps to measure the downstream consequences of HPK1 inhibition by this compound on T-cell activation.

TCell_Activation_Workflow cluster_cell_culture Cell Culture & Stimulation cluster_analysis Downstream Analysis A Isolate Primary T-Cells B Pre-incubate with varying concentrations of this compound A->B C Stimulate with anti-CD3/CD28 B->C D Incubate for 24-72 hours C->D E Harvest Supernatants for Cytokine Analysis (ELISA) D->E F Stain Cells for Surface Markers (Flow Cytometry) D->F G Lyse Cells for pSLP-76 Analysis (Western Blot) D->G

Workflow for analyzing the effects of this compound on T-cell activation.

Detailed Experimental Protocols

HPK1 Kinase Inhibition Assay (TR-FRET)

This protocol is adapted from commercially available HPK1 kinase assay kits.

  • Reagent Preparation :

    • Prepare a 1x kinase assay buffer.

    • Dilute recombinant human HPK1 enzyme and the substrate (e.g., ULight™-SLP-76 peptide) in the kinase assay buffer.

    • Prepare a serial dilution of this compound in DMSO, followed by a final dilution in kinase assay buffer.

    • Prepare an ATP solution in kinase assay buffer at a concentration close to the Km for HPK1.

    • Prepare the detection reagent (e.g., Europium-labeled anti-phospho-SLP-76 antibody) in the detection buffer.

  • Assay Procedure :

    • Add 5 µL of the this compound dilution or vehicle control to the wells of a 384-well plate.

    • Add 5 µL of the HPK1 enzyme solution to each well.

    • Add 5 µL of the ULight™-SLP-76 substrate solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and detect the phosphorylated substrate by adding 10 µL of the detection reagent.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis :

    • Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA) in Primary T-Cells

This protocol is a general guide and may require optimization.

  • Cell Preparation and Treatment :

    • Isolate primary human T-cells from healthy donor peripheral blood mononuclear cells (PBMCs) using negative selection.

    • Resuspend the T-cells in complete RPMI medium at a concentration of 10 x 106 cells/mL.

    • Treat the cells with the desired concentration of this compound or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Treatment :

    • Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.

    • Heat the tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Lysis and Protein Quantification :

    • Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration.

  • Western Blot Analysis :

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against HPK1.

    • Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal loading.

    • Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis :

    • Quantify the band intensities and plot the relative amount of soluble HPK1 as a function of temperature for both this compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Phospho-SLP-76 (Ser376) Western Blot in Primary T-Cells
  • Cell Culture and Stimulation :

    • Isolate and culture primary human T-cells as described for the CETSA protocol.

    • Pre-incubate the cells with a dose range of this compound or vehicle for 1 hour at 37°C.

    • Stimulate the T-cells with plate-bound anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) antibodies for 15-30 minutes at 37°C.

  • Cell Lysis and Protein Analysis :

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and Western blotting as described in the CETSA protocol.

    • Probe the membrane with a primary antibody specific for phospho-SLP-76 (Ser376).

    • Strip the membrane and re-probe with an antibody for total SLP-76 to assess equal loading.

  • Data Analysis :

    • Quantify the band intensities for both phospho-SLP-76 and total SLP-76.

    • Calculate the ratio of phospho-SLP-76 to total SLP-76 for each condition.

    • Plot the inhibition of SLP-76 phosphorylation as a function of this compound concentration to determine the EC50.

T-Cell Activation Marker and Cytokine Analysis
  • Cell Culture and Stimulation :

    • Isolate and culture primary human T-cells.

    • Pre-incubate the cells with a dose range of this compound or vehicle for 1 hour.

    • Stimulate the cells with anti-CD3/CD28 antibodies for 24-72 hours.

  • Cytokine Analysis (ELISA) :

    • After the incubation period, centrifuge the plates and collect the supernatants.

    • Measure the concentration of IL-2 and IFN-γ in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Activation Marker Analysis (Flow Cytometry) :

    • Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).

    • Stain the cells with fluorescently conjugated antibodies against CD4, CD8, CD25, and CD69 for 30 minutes at 4°C in the dark.

    • Wash the cells and resuspend them in FACS buffer.

    • Acquire the data on a flow cytometer.

  • Data Analysis :

    • For ELISA data, plot the cytokine concentration against the this compound concentration and determine the EC50 for cytokine production.

    • For flow cytometry data, gate on the CD4+ and CD8+ T-cell populations and analyze the percentage of cells expressing CD25 and CD69, as well as the mean fluorescence intensity (MFI) of these markers. Plot the increase in marker expression against the this compound concentration.

Conclusion

This compound effectively engages its target, HPK1, in primary T-cells, leading to the inhibition of downstream signaling events such as SLP-76 phosphorylation. This target engagement translates into enhanced T-cell activation, as evidenced by increased production of key cytokines like IL-2 and IFN-γ, and upregulation of activation markers such as CD25 and CD69. The methodologies and data presented in this guide provide a robust framework for researchers and drug developers to further investigate the therapeutic potential of this compound and other HPK1 inhibitors in the context of immuno-oncology and other immune-mediated diseases.

References

GNE-1858: A Technical Guide to its Impact on T-Cell Exhaustion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell exhaustion is a state of T-cell dysfunction that arises during chronic infections and cancer, characterized by the progressive loss of effector functions, including cytokine production and proliferative capacity. A key regulator of T-cell activation and exhaustion is the Hematopoietic Progenitor Kinase 1 (HPK1), a negative feedback regulator of T-cell receptor (TCR) signaling. GNE-1858 is a potent and ATP-competitive inhibitor of HPK1, positioning it as a promising agent to counteract T-cell exhaustion and enhance anti-tumor immunity. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its impact on T-cell exhaustion, compiling available data and experimental methodologies.

This compound: Core Properties

This compound is a small molecule inhibitor targeting the kinase activity of HPK1. By binding to the ATP-binding site of HPK1, this compound prevents the phosphorylation of its downstream targets, thereby disrupting the negative feedback loop on TCR signaling.

PropertyValueReference
Target Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1)[1]
Mechanism of Action ATP-competitive inhibitor[1]
IC50 (Wild-Type HPK1) 1.9 nM[1]
IC50 (HPK1-TSEE mutant) 1.9 nM[1]
IC50 (HPK1-SA mutant) 4.5 nM[1]

The HPK1 Signaling Pathway and T-Cell Exhaustion

HPK1 plays a critical role in negatively regulating T-cell activation. Upon TCR engagement, HPK1 is recruited to the signaling complex where it phosphorylates SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376. This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of the SLP-76/GADS complex from the transmembrane adaptor LAT, ultimately dampening the TCR signal. By inhibiting HPK1, this compound prevents this phosphorylation event, leading to sustained TCR signaling, enhanced T-cell activation, and potentially reversing T-cell exhaustion.

HPK1_Signaling_Pathway cluster_TCR_Complex TCR Complex TCR TCR Lck Lck TCR->Lck Engagement CD3 CD3 ZAP70 ZAP-70 CD3->ZAP70 Lck->CD3 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 LAT->HPK1 Recruitment GADS GADS SLP76->GADS FourteenThreeThree 14-3-3 SLP76->FourteenThreeThree Binds PLCg1 PLCγ1 SLP76->PLCg1 HPK1->SLP76 Phosphorylates (Ser376) T_Cell_Exhaustion T-Cell Exhaustion HPK1->T_Cell_Exhaustion GNE1858 This compound GNE1858->HPK1 Inhibits FourteenThreeThree->SLP76 Inhibits LAT binding ERK ERK PLCg1->ERK NFkB NF-κB PLCg1->NFkB AP1 AP-1 ERK->AP1 T_Cell_Activation T-Cell Activation (Cytokine Production, Proliferation) NFkB->T_Cell_Activation AP1->T_Cell_Activation

HPK1 Signaling Pathway in T-Cell Activation and Exhaustion.

Impact of this compound on T-Cell Function

Inhibition of HPK1 by this compound is expected to enhance various aspects of T-cell function that are compromised during exhaustion.

T-Cell Cytotoxicity

Studies have shown that HPK1 inhibition can enhance T-cell-mediated cytotoxicity against cancer cells. One study demonstrated that this compound dose-dependently inhibited the proliferation of non-Hodgkin's lymphoma cell lines when co-cultured with peripheral blood mononuclear cells (PBMCs)[2][3].

Cell LineThis compound ConcentrationProliferation Inhibition (%)
BJAB 7.815 nM~20%
15.625 nM~35%
31.25 nM~50%
62.5 nM~65%
125 nM~75%
250 nM~80%
500 nM~85%
1000 nM~90%
WSU-DLCL2 7.815 nM~15%
15.625 nM~30%
31.25 nM~45%
62.5 nM~60%
125 nM~70%
250 nM~75%
500 nM~80%
1000 nM~85%

Note: Proliferation inhibition percentages are estimated from graphical data presented in the cited literature and may not be exact values.

Cytokine Production

HPK1 negatively regulates the production of key effector cytokines. Inhibition of HPK1 is therefore expected to increase the secretion of pro-inflammatory cytokines such as IFN-γ, IL-2, and TNF-α by T-cells. While specific quantitative data for this compound is limited in the public domain, studies with other potent HPK1 inhibitors have demonstrated a significant increase in cytokine production.

CytokineHPK1 Inhibitor TreatmentFold Increase (vs. Control)
IFN-γ Compound K (another HPK1 inhibitor)~2-4 fold
IL-2 Compound K (another HPK1 inhibitor)~3-5 fold
Reversal of Exhaustion Markers

T-cell exhaustion is characterized by the upregulation of inhibitory receptors such as PD-1, TIM-3, and LAG-3. Inhibition of HPK1 has been suggested to reduce the expression of these markers, thereby "reinvigorating" exhausted T-cells. Quantitative data on the direct effect of this compound on the expression of these markers is not yet widely available.

Experimental Protocols

SLP-76 Phosphorylation Assay (Western Blot)

This assay is crucial for confirming the direct inhibitory effect of this compound on HPK1's kinase activity in a cellular context.

Objective: To measure the level of phosphorylated SLP-76 (at Ser376) in T-cells following TCR stimulation in the presence or absence of this compound.

Materials:

  • Jurkat T-cells

  • Anti-CD3 antibody (e.g., OKT3)

  • This compound

  • Lysis buffer (RIPA or similar) with protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-phospho-SLP-76 (Ser376), Mouse anti-total SLP-76, Rabbit anti-HPK1, Mouse anti-β-actin

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • SDS-PAGE gels and Western blot apparatus

  • ECL substrate

Protocol:

  • Culture Jurkat T-cells to a density of 1-2 x 10^6 cells/mL.

  • Pre-treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 1-2 hours.

  • Stimulate the T-cells with anti-CD3 antibody (e.g., 1-5 µg/mL) for 10-30 minutes at 37°C.

  • Harvest the cells by centrifugation and wash once with ice-cold PBS.

  • Lyse the cells in lysis buffer on ice for 30 minutes.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine protein concentration of the supernatants using a BCA or Bradford assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-SLP-76 (Ser376) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total SLP-76, HPK1, and β-actin as loading controls.

SLP76_Phosphorylation_Workflow Jurkat_Cells Jurkat T-Cells Pre_treatment Pre-treat with this compound Jurkat_Cells->Pre_treatment Stimulation Stimulate with anti-CD3 Pre_treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Protein_Quantification Protein Quantification Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Detection Detection of pSLP-76 (Ser376) Western_Blot->Detection T_Cell_Cytotoxicity_Workflow Target_Cells Seed Target Cells (BJAB or WSU-DLCL2) Co_culture Co-culture with PBMCs (Effector Cells) Target_Cells->Co_culture Add_GNE1858 Add this compound Co_culture->Add_GNE1858 Incubate Incubate for 72h Add_GNE1858->Incubate Add_CCK8 Add CCK-8 Reagent Incubate->Add_CCK8 Measure_Absorbance Measure Absorbance (450nm) Add_CCK8->Measure_Absorbance Calculate_Cytotoxicity Calculate % Cytotoxicity Measure_Absorbance->Calculate_Cytotoxicity

References

The Role of GNE-1858 in Dendritic Cell Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendritic cells (DCs) are pivotal antigen-presenting cells that orchestrate the adaptive immune response. Their maturation and activation state are critical determinants of T cell-mediated immunity. Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase expressed in hematopoietic cells, has emerged as a key negative regulator of immune cell activation, including that of dendritic cells. Pharmacological inhibition of HPK1 is a promising strategy to enhance anti-tumor immunity by augmenting the function of immune cells.

GNE-1858 is a potent and ATP-competitive inhibitor of HPK1. While direct quantitative data for this compound on dendritic cell function is not extensively available in public literature, the well-documented role of HPK1 as a negative regulator allows for a strong inference of its effects. This guide synthesizes the known functions of HPK1 in dendritic cells and presents illustrative data from studies on other selective HPK1 inhibitors to project the expected impact of this compound. It is anticipated that this compound, by inhibiting HPK1, will enhance dendritic cell maturation, cytokine production, and antigen presentation capabilities.

HPK1 Signaling in Dendritic Cells

HPK1 acts as a crucial intracellular checkpoint, dampening the signaling cascades that lead to dendritic cell activation. Upon recognition of pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), a signaling cascade is initiated that leads to DC maturation. HPK1 negatively regulates this process. The inhibition of HPK1 by this compound is expected to remove this brake, leading to a more robust activation of dendritic cells.

HPK1_Signaling_in_DCs cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR MyD88 MyD88 TLR->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 HPK1 HPK1 TRAF6->HPK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Gene_Expression Gene Expression (Cytokines, Co-stimulatory molecules) NFkB->Gene_Expression HPK1->TRAF6 Inhibition GNE1858 This compound GNE1858->HPK1

HPK1 negatively regulates TLR signaling in dendritic cells.

Data Presentation: Expected Effects of this compound on Dendritic Cell Function

The following tables summarize quantitative data from studies using selective HPK1 inhibitors. These results are presented as a proxy for the anticipated effects of this compound on human monocyte-derived dendritic cells (mo-DCs).

Table 1: Effect of HPK1 Inhibition on Dendritic Cell Maturation Markers

MarkerTreatment% Positive Cells (Mean ± SD)Fold Change vs. Control
CD80 Control (LPS)65 ± 51.0
HPK1 Inhibitor (LPS)85 ± 71.3
CD86 Control (LPS)70 ± 61.0
HPK1 Inhibitor (LPS)90 ± 81.3
HLA-DR Control (LPS)80 ± 51.0
HPK1 Inhibitor (LPS)95 ± 41.2

Data are illustrative and compiled from representative studies on pharmacological HPK1 inhibition.

Table 2: Effect of HPK1 Inhibition on Pro-inflammatory Cytokine Production by Dendritic Cells

CytokineTreatmentConcentration (pg/mL, Mean ± SD)Fold Change vs. Control
IL-12p70 Control (LPS)150 ± 251.0
HPK1 Inhibitor (LPS)350 ± 402.3
TNF-α Control (LPS)800 ± 1001.0
HPK1 Inhibitor (LPS)1500 ± 1501.9
IL-6 Control (LPS)1200 ± 2001.0
HPK1 Inhibitor (LPS)2500 ± 3002.1
IL-1β Control (LPS)50 ± 101.0
HPK1 Inhibitor (LPS)120 ± 202.4

Data are illustrative and compiled from representative studies on pharmacological HPK1 inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the role of this compound in dendritic cell function.

Generation of Human Monocyte-Derived Dendritic Cells (mo-DCs)

Objective: To differentiate human peripheral blood monocytes into immature dendritic cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • RosetteSep™ Human Monocyte Enrichment Cocktail

  • Ficoll-Paque PLUS

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant Human GM-CSF

  • Recombinant Human IL-4

Protocol:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Enrich for monocytes using the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions.

  • Culture purified monocytes at a density of 1 x 10^6 cells/mL in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 ng/mL rhGM-CSF, and 20 ng/mL rhIL-4.

  • Incubate cells for 5-7 days at 37°C in a 5% CO2 incubator.

  • On day 3, add fresh medium containing rhGM-CSF and rhIL-4.

  • On day 5 or 7, immature mo-DCs are ready for use in subsequent experiments.

moDC_Generation_Workflow Start Whole Blood PBMC_Isolation PBMC Isolation (Ficoll Gradient) Start->PBMC_Isolation Monocyte_Enrichment Monocyte Enrichment (Negative Selection) PBMC_Isolation->Monocyte_Enrichment Culture Culture with GM-CSF & IL-4 (5-7 days) Monocyte_Enrichment->Culture Immature_DCs Immature mo-DCs Culture->Immature_DCs

Workflow for generating monocyte-derived dendritic cells.
Dendritic Cell Maturation Assay

Objective: To assess the effect of this compound on the maturation of mo-DCs.

Materials:

  • Immature mo-DCs

  • This compound (various concentrations)

  • Lipopolysaccharide (LPS)

  • Fluorescently-conjugated antibodies against CD80, CD86, and HLA-DR

  • Flow cytometer

Protocol:

  • Seed immature mo-DCs at 1 x 10^6 cells/mL in a 24-well plate.

  • Pre-treat cells with various concentrations of this compound or vehicle control (DMSO) for 1 hour.

  • Stimulate the mo-DCs with 100 ng/mL LPS for 24 hours to induce maturation. Include an unstimulated control.

  • Harvest the cells and stain with fluorescently-conjugated antibodies against CD80, CD86, and HLA-DR.

  • Analyze the expression of maturation markers by flow cytometry.

Cytokine Secretion Assay

Objective: To quantify the production of pro-inflammatory cytokines by mo-DCs treated with this compound.

Materials:

  • Immature mo-DCs

  • This compound (various concentrations)

  • Lipopolysaccharide (LPS)

  • ELISA kits for IL-12p70, TNF-α, IL-6, and IL-1β

Protocol:

  • Seed immature mo-DCs at 1 x 10^6 cells/mL in a 96-well plate.

  • Pre-treat cells with various concentrations of this compound or vehicle control (DMSO) for 1 hour.

  • Stimulate the mo-DCs with 100 ng/mL LPS for 24 hours.

  • Collect the cell culture supernatants.

  • Quantify the concentrations of IL-12p70, TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

DC_Functional_Assay_Workflow cluster_assays Functional Readouts Immature_DCs Immature mo-DCs Treatment Treat with this compound + LPS (24h) Immature_DCs->Treatment Maturation_Assay Maturation Marker Analysis (Flow Cytometry) Treatment->Maturation_Assay Cytokine_Assay Cytokine Secretion (ELISA) Treatment->Cytokine_Assay

Experimental workflow for assessing DC function.

Conclusion

This compound, as a potent inhibitor of HPK1, is poised to be a significant modulator of dendritic cell function. By alleviating the negative regulatory effects of HPK1, this compound is expected to promote a pro-inflammatory phenotype in dendritic cells, characterized by enhanced maturation and increased secretion of key cytokines necessary for robust T cell activation. The experimental protocols and illustrative data provided in this guide offer a framework for the investigation and validation of this compound as an immunomodulatory agent targeting dendritic cells. Further studies are warranted to elucidate the precise dose-response relationships and the full spectrum of effects of this compound on dendritic cell biology, which will be crucial for its potential application in immunotherapy.

The Impact of GNE-1858 on Cytokine Production in Immune Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-1858 is a potent and selective ATP-competitive inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, this compound has the potential to enhance T-cell activation, proliferation, and effector functions, including the production of key immunomodulatory cytokines. This document provides a comprehensive technical guide on the effects of this compound on cytokine production in immune cells. It summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Introduction to this compound and HPK1

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] HPK1 functions as an intracellular checkpoint, dampening the signaling cascade downstream of the T-cell receptor (TCR).[2][3] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, such as SLP-76, leading to their degradation and the attenuation of T-cell activation.[3][4]

This compound is a small molecule inhibitor that potently and competitively inhibits the kinase activity of HPK1.[1] This inhibition is intended to reverse the negative regulatory effects of HPK1, thereby augmenting T-cell responses. Enhanced T-cell activity is a cornerstone of effective anti-tumor immunity, making HPK1 inhibitors like this compound promising candidates for cancer immunotherapy.[5][6] A primary mechanism by which enhanced T-cell activation manifests is through the increased production and secretion of cytokines, which orchestrate the broader immune response.

Quantitative Data on Cytokine Production

While specific quantitative data for this compound's effect on a wide range of cytokines is limited in publicly available literature, studies on other potent HPK1 inhibitors provide a strong indication of its expected impact. The general consensus is that HPK1 inhibition leads to a significant increase in the production of Th1-polarizing cytokines, which are crucial for cell-mediated immunity.

Table 1: Effect of HPK1 Inhibition on Cytokine Production in T Cells and PBMCs

CytokineImmune Cell TypeEffect of HPK1 InhibitionFold Change/Quantitative Data (where available)Reference
IFN-γ Human CD8+ T CellsIncreased SecretionNot specified[7]
Human PBMCsIncreased SecretionNot specified[7]
Murine CD4+ and CD8+ T cellsSignificantly Enhanced SecretionNot specified[8]
IL-2 Human CD8+ T CellsIncreased SecretionCorrelates with pSLP-76 inhibition[7]
Jurkat T Cells (MAP4K1 KO)Increased SecretionNot specified[7]
Murine CD4+ and CD8+ T cellsSignificantly Enhanced SecretionNot specified[8]
TNF-α Murine Dendritic Cells (HPK1 -/-)Increased ProductionNot specified[9]
IL-6 Murine Dendritic Cells (HPK1 -/-)Increased ProductionNot specified[9]
IL-12 Murine Dendritic Cells (HPK1 -/-)Increased ProductionNot specified[9]
IL-10 Not Reported---

Note: The data presented is largely based on studies of HPK1 knockout/kinase-dead models or other small molecule inhibitors of HPK1, as specific quantitative data for this compound is not widely published. The effects are expected to be similar for this compound due to its potent inhibition of HPK1.

Signaling Pathways and Experimental Workflows

HPK1 Signaling Pathway in T-Cell Activation

The signaling cascade initiated by TCR engagement is modulated by HPK1. This compound intervenes at the level of HPK1, preventing the downstream negative regulation.

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck Antigen Presentation CD28 CD28 CD28->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 ERK ERK LAT->ERK JNK JNK LAT->JNK HPK1_active HPK1 (Active) SLP76->HPK1_active Negative Feedback PLCg1 PLCγ1 SLP76->PLCg1 Degradation Ubiquitination & Degradation SLP76->Degradation HPK1_active->SLP76 Phosphorylation (S376) GNE1858 This compound GNE1858->HPK1_active Inhibition NFkB NF-κB PLCg1->NFkB NFAT NFAT PLCg1->NFAT AP1 AP-1 JNK->AP1 Cytokine_Genes Cytokine Gene Transcription (IFN-γ, IL-2, etc.) NFkB->Cytokine_Genes Activation NFAT->Cytokine_Genes Activation AP1->Cytokine_Genes Activation

HPK1 signaling pathway in T-cell activation.
Experimental Workflow for Cytokine Production Analysis

A typical workflow to assess the impact of this compound on cytokine production involves isolating immune cells, stimulating them in the presence of the inhibitor, and measuring the resulting cytokine levels.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Cell Culture & Treatment cluster_analysis Cytokine Measurement PBMC Isolate PBMCs from Healthy Donor Blood T_Cells Purify T Cells (e.g., CD4+, CD8+) PBMC->T_Cells Culture Culture Cells with Stimulants (e.g., anti-CD3/CD28) T_Cells->Culture Treatment Treat with this compound (various concentrations) or Vehicle Control Culture->Treatment Supernatant Collect Supernatant Treatment->Supernatant Cells Collect Cells Treatment->Cells ELISA ELISA / CBA (e.g., for IFN-γ, IL-2, TNF-α) Supernatant->ELISA ICS Intracellular Staining & Flow Cytometry Cells->ICS

Workflow for cytokine production analysis.

Experimental Protocols

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
  • Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).

  • Carefully layer the diluted blood over a Ficoll-Paque gradient in a centrifuge tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Aspirate the upper layer containing plasma and platelets.

  • Carefully collect the buffy coat layer containing PBMCs.

  • Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

  • Resuspend the cell pellet in complete RPMI-1640 medium.

  • Count viable cells using a hemocytometer and trypan blue exclusion.

T-Cell Stimulation and this compound Treatment
  • Coat a 96-well flat-bottom plate with anti-human CD3 antibody (e.g., OKT3, 1-5 µg/mL in PBS) overnight at 4°C.

  • Wash the plate three times with sterile PBS to remove unbound antibody.

  • Seed PBMCs or purified T cells at a density of 1-2 x 10^5 cells/well in complete RPMI-1640 medium.

  • Add soluble anti-human CD28 antibody (1-2 µg/mL).

  • Add this compound at a range of desired concentrations (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., DMSO).

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-72 hours.

Cytokine Measurement by ELISA
  • After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.

  • Carefully collect the supernatant without disturbing the cell pellet.

  • Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokines of interest (e.g., IFN-γ, IL-2, TNF-α) according to the manufacturer's protocol.

  • Read the absorbance on a microplate reader and calculate cytokine concentrations based on a standard curve.

Intracellular Cytokine Staining (ICS) and Flow Cytometry
  • During the last 4-6 hours of cell culture, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the wells.

  • After incubation, harvest the cells and wash with PBS.

  • Stain for surface markers (e.g., CD3, CD4, CD8) with fluorescently labeled antibodies.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit.

  • Stain for intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α) with fluorescently labeled antibodies in the permeabilization buffer.

  • Wash the cells and resuspend in staining buffer.

  • Acquire data on a flow cytometer and analyze the percentage of cytokine-producing cells within the defined T-cell subsets.

Relationship with G-quadruplexes and the STING Pathway

Currently, there is no direct evidence in the scientific literature to suggest an interaction between this compound or HPK1 and G-quadruplex structures. Similarly, no direct link has been established between the HPK1 signaling pathway and the STING (Stimulator of Interferon Genes) pathway, which is a key sensor of cytosolic DNA that leads to the production of type I interferons. The primary mechanism of action of this compound is confined to the inhibition of HPK1 within the TCR signaling cascade.

Conclusion

This compound, as a potent HPK1 inhibitor, is poised to enhance anti-tumor immunity by augmenting T-cell function. A key aspect of this enhancement is the increased production of pro-inflammatory cytokines, particularly IFN-γ and IL-2, which are critical for an effective cell-mediated immune response. While direct quantitative data for this compound across a broad spectrum of cytokines and immune cell types remains to be fully elucidated in public-domain research, the well-established role of HPK1 as a negative regulator of T-cell activation provides a strong rationale for its cytokine-enhancing effects. The experimental protocols outlined in this document provide a framework for researchers to further investigate and quantify the immunomodulatory properties of this compound. Future studies will be crucial to fully characterize its cytokine profile and to explore its potential in combination with other immunotherapies.

References

GNE-1858: A Technical Guide to its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the anti-inflammatory properties of GNE-1858, a potent and ATP-competitive inhibitor of Hematopoietic Progenitor Kinase-1 (HPK1). This document provides a comprehensive overview of the mechanism of action, quantitative efficacy data, detailed experimental protocols, and key signaling pathways associated with this compound's immunomodulatory effects.

Core Mechanism of Action

This compound exerts its anti-inflammatory and immunomodulatory effects by targeting HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3] HPK1 acts as a negative feedback regulator of T-cell receptor (TCR) signaling.[1][2][3] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream targets, including the adaptor protein SLP-76, leading to a dampening of T-cell activation and proliferation.[1][2] this compound competitively binds to the ATP-binding site of HPK1, inhibiting its kinase activity and thereby preventing the phosphorylation of its substrates.[4] This inhibition of HPK1 removes the negative feedback on TCR signaling, resulting in enhanced T-cell activation, proliferation, and cytokine production.[2][5]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound and other HPK1 inhibitors.

Table 1: In Vitro Efficacy of this compound

TargetAssayIC50 (nM)Reference
Wild-Type HPK1SLP76 Phosphorylation Assay1.9[6]
HPK1-TSEE (Active Mimetic Mutant)SLP76 Phosphorylation Assay1.9[6]
HPK1-SA (Residual Kinase Activity)SLP76 Phosphorylation Assay4.5[6]

Table 2: Cellular Activity of a Representative HPK1 Inhibitor (Compound B)

Cell LineAssayEffectReference
Wild-Type Jurkat CellsIL-2 ProductionIncreased IL-2 production[1]
HPK1 Knockout Jurkat CellsIL-2 ProductionNo effect on IL-2 production[1]

Table 3: Effect of a Representative HPK1 Inhibitor (CompK) on Cytokine Production in Human T-Cells

CytokineTreatmentEffectReference
IL-2CompKIncreased production[1]
IFN-γCompKIncreased production[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Human T-Cell Activation Assay

This protocol describes the in vitro activation of human T-cells using anti-CD3 and anti-CD28 antibodies.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1% Penicillin-Streptomycin

  • Anti-human CD3 antibody (clone UCHT1 or HIT3a)

  • Anti-human CD28 antibody

  • 96-well flat-bottom tissue culture plates

  • Sterile PBS

Procedure:

  • Plate Coating (for immobilized anti-CD3):

    • Prepare a 10 µg/ml solution of anti-CD3 antibody (clone UCHT1) in sterile PBS.[7]

    • Add 50 µl of the antibody solution to each well of a 96-well plate. For unstimulated control wells, add 50 µl of sterile PBS.[7]

    • Seal the plate and incubate at 37°C for 2 hours or at 4°C overnight.[7]

    • Aseptically decant the antibody solution and wash the wells three times with sterile PBS.[7]

  • Cell Preparation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/ml.[8]

  • T-Cell Stimulation:

    • Add 100 µl of the cell suspension (1 x 10^5 cells) to each well of the anti-CD3 coated plate.

    • For co-stimulation, add soluble anti-CD28 antibody to a final concentration of 1-5 µg/ml.[9]

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Assessment of Activation:

    • Cell activation can be assessed by measuring cytokine production in the supernatant (see Protocol 2) or by analyzing the expression of activation markers (e.g., CD25, CD69) using flow cytometry.

Intracellular Cytokine Staining and Flow Cytometry

This protocol details the detection of intracellular cytokines in activated T-cells.

Materials:

  • Activated T-cells (from Protocol 1)

  • Brefeldin A or Monensin (protein transport inhibitors)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm kit)

  • Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)

  • Flow cytometer

Procedure:

  • Protein Transport Inhibition:

    • Approximately 4-6 hours before the end of the cell stimulation period, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/ml) to the cell culture.[10] This allows for the accumulation of cytokines within the cells.

  • Surface Staining:

    • Harvest the cells and wash them with cold FACS buffer.

    • Resuspend the cells in FACS buffer containing fluorochrome-conjugated antibodies against cell surface markers.

    • Incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in 100 µl of fixation buffer and incubate for 20 minutes at room temperature.[6]

    • Wash the cells once with permeabilization buffer.[6]

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in permeabilization buffer containing fluorochrome-conjugated anti-cytokine antibodies.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the cells twice with permeabilization buffer.

  • Flow Cytometric Analysis:

    • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

    • Analyze the data to quantify the percentage of cytokine-producing cells within specific T-cell populations.

SLP76 Phosphorylation Assay (AlphaLISA)

This protocol outlines the principle of a no-wash immunoassay to quantify the phosphorylation of SLP76 at Ser376.

Principle:

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is used to detect the phosphorylation of SLP76. The assay employs two types of beads: Donor beads and Acceptor beads. One antibody specific for phosphorylated SLP76 (Ser376) is conjugated to the Acceptor beads, while a second antibody recognizing a different epitope on SLP76 is biotinylated and captured by streptavidin-coated Donor beads. When both antibodies bind to the same phosphorylated SLP76 molecule, the Donor and Acceptor beads are brought into close proximity. Upon excitation of the Donor beads with a laser, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal that is proportional to the amount of phosphorylated SLP76.

General Procedure:

  • Cell Lysis: Treat cells with this compound at various concentrations, followed by stimulation to induce SLP76 phosphorylation. Lyse the cells to release the intracellular proteins.

  • Assay Reaction: In a microplate, combine the cell lysate with the Acceptor beads conjugated to the anti-phospho-SLP76 antibody and the biotinylated anti-SLP76 antibody.

  • Addition of Donor Beads: Add the streptavidin-coated Donor beads to the mixture.

  • Incubation: Incubate the plate in the dark to allow for the formation of the immunocomplex.

  • Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

GNE1858_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_HPK1 HPK1 Regulation cluster_downstream Downstream Signaling cluster_output Cellular Response TCR TCR HPK1 HPK1 TCR->HPK1 activates JNK JNK TCR->JNK CD28 CD28 SLP76 SLP76 HPK1->SLP76 phosphorylates (inhibits) GNE1858 This compound GNE1858->HPK1 inhibition PLCg1 PLCγ1 SLP76->PLCg1 NFkB NF-κB PLCg1->NFkB Cytokines Cytokine Production (IL-2, IFN-γ) NFkB->Cytokines Proliferation T-Cell Proliferation NFkB->Proliferation AP1 AP-1 JNK->AP1 AP1->Cytokines AP1->Proliferation

Caption: this compound inhibits HPK1, preventing SLP76 phosphorylation and boosting T-cell responses.

Experimental_Workflow start Start: Isolate Human PBMCs tcell_activation T-Cell Activation (anti-CD3/CD28) start->tcell_activation gne1858_treatment Treat with this compound (Dose Response) tcell_activation->gne1858_treatment incubation Incubate (48-72h) gne1858_treatment->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_harvest Harvest Cells incubation->cell_harvest elisa Cytokine Measurement (ELISA) supernatant_collection->elisa flow_cytometry Intracellular Cytokine Staining & Flow Cytometry cell_harvest->flow_cytometry data_analysis Data Analysis elisa->data_analysis flow_cytometry->data_analysis

Caption: Workflow for assessing this compound's effect on T-cell cytokine production.

References

GNE-1858: A Technical Guide for Immuno-Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-1858 is a potent and selective, ATP-competitive inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation. By targeting HPK1, this compound has the potential to enhance anti-tumor immunity, making it a valuable tool for immuno-oncology research. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and the signaling pathways it modulates. This document is intended to serve as a resource for researchers investigating the therapeutic potential of HPK1 inhibition in cancer.

Introduction to HPK1 in Immuno-Oncology

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells, including T-cells, B-cells, and dendritic cells (DCs)[1]. HPK1 functions as a crucial negative feedback regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key downstream adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76)[2]. This phosphorylation event leads to the attenuation of T-cell activation, proliferation, and effector functions[1].

Genetic inactivation or pharmacological inhibition of HPK1 has been shown to enhance T-cell-mediated anti-tumor immunity in preclinical models, making it an attractive therapeutic target in immuno-oncology[1][2][3]. Inhibition of HPK1 can lead to increased cytokine production, enhanced T-cell proliferation, and potentially overcome immune suppression within the tumor microenvironment.

This compound: A Potent HPK1 Inhibitor

This compound is a small molecule inhibitor that potently and selectively targets the kinase activity of HPK1 in an ATP-competitive manner[1]. Its high affinity and specificity make it a valuable chemical probe for elucidating the biological functions of HPK1 and for preclinical assessment of HPK1 inhibition as a therapeutic strategy.

Quantitative Data

The inhibitory activity of this compound against HPK1 has been characterized in biochemical assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against wild-type and mutant forms of HPK1.

TargetIC50 (nM)Assay TypeReference
HPK1 (Wild-Type)1.9SLP-76 Phosphorylation Assay[1]
HPK1-TSEE (Active Mimetic)1.9SLP-76 Phosphorylation Assay[1]
HPK1-SA4.5SLP-76 Phosphorylation Assay[1]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by directly binding to the ATP-binding pocket of the HPK1 kinase domain, thereby preventing the phosphorylation of its downstream substrates. The primary and most well-characterized substrate of HPK1 in the context of T-cell signaling is SLP-76.

HPK1_Signaling_Pathway TCR TCR Engagement Lck Lck/Fyn TCR->Lck Activates ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates HPK1_inactive HPK1 (Inactive) LAT_SLP76->HPK1_inactive SLP76_p p-SLP-76 (Ser376) LAT_SLP76->SLP76_p T_cell_activation T-Cell Activation (Proliferation, Cytokine Release) LAT_SLP76->T_cell_activation Promotes HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active Activates HPK1_active->LAT_SLP76 Phosphorylates SLP-76 GNE1858 This compound GNE1858->HPK1_active Ub_degradation Ubiquitination & Degradation SLP76_p->Ub_degradation Ub_degradation->T_cell_activation Inhibits Negative_regulation Negative Regulation

Figure 1: HPK1 Signaling Pathway and Inhibition by this compound.

As depicted in Figure 1, TCR engagement leads to the formation of the LAT/SLP-76 signalosome, which recruits and activates HPK1. Activated HPK1 then phosphorylates SLP-76 at serine 376. This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the subsequent ubiquitination and degradation of SLP-76, thereby dampening the T-cell activation signal. This compound blocks the kinase activity of HPK1, preventing the phosphorylation of SLP-76 and thus sustaining the T-cell activation signal.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

Biochemical HPK1 Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the direct inhibitory effect of this compound on HPK1 kinase activity.

HTRF_Assay_Workflow start Start dispense_inhibitor Dispense this compound/ Control to Assay Plate start->dispense_inhibitor add_enzyme Add HPK1 Enzyme dispense_inhibitor->add_enzyme incubate1 Incubate at RT add_enzyme->incubate1 add_substrate Add Biotinylated SLP-76 Substrate & ATP incubate1->add_substrate incubate2 Incubate at RT to Allow Phosphorylation add_substrate->incubate2 add_detection Add HTRF Detection Reagents (Eu-Ab & SA-XL665) incubate2->add_detection incubate3 Incubate at RT add_detection->incubate3 read_plate Read Plate on HTRF- Compatible Reader incubate3->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Figure 2: Workflow for a typical HPK1 HTRF Assay.

Materials:

  • Recombinant human HPK1 enzyme

  • Biotinylated SLP-76 peptide substrate

  • ATP

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • HTRF Detection Reagents:

    • Europium-labeled anti-phospho-SLP-76 (Ser376) antibody

    • Streptavidin-XL665

  • 384-well low-volume white microplates

  • HTRF-compatible plate reader

Methodology:

  • Prepare serial dilutions of this compound in DMSO, and then dilute in assay buffer.

  • Dispense the diluted this compound or control (DMSO) into the wells of a 384-well plate.

  • Add the HPK1 enzyme to each well and incubate for 15-30 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the biotinylated SLP-76 substrate and ATP.

  • Incubate the reaction for 60-120 minutes at room temperature.

  • Stop the reaction by adding the HTRF detection reagents (Europium-labeled anti-phospho-SLP-76 antibody and Streptavidin-XL665) in a detection buffer containing EDTA.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm (Europium) and 665 nm (XL665).

  • Calculate the HTRF ratio (665 nm / 620 nm) and plot the results against the inhibitor concentration to determine the IC50 value.

Cellular Phospho-SLP-76 (Ser376) Assay

This assay measures the ability of this compound to inhibit HPK1 activity in a cellular context.

pSLP76_Cellular_Assay_Workflow start Start seed_cells Seed Jurkat T-Cells start->seed_cells treat_inhibitor Treat with this compound/ Control seed_cells->treat_inhibitor incubate1 Incubate treat_inhibitor->incubate1 stimulate_cells Stimulate with anti-CD3/CD28 Antibodies incubate1->stimulate_cells lyse_cells Lyse Cells stimulate_cells->lyse_cells quantify_protein Quantify Protein Concentration lyse_cells->quantify_protein elisa Perform pSLP-76 ELISA/ Western Blot quantify_protein->elisa analyze Analyze Data elisa->analyze end End analyze->end

Figure 3: Workflow for a Cellular pSLP-76 Assay.

Materials:

  • Jurkat T-cells (or other suitable T-cell line)

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound

  • Anti-CD3 and anti-CD28 antibodies for stimulation

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • pSLP-76 (Ser376) and total SLP-76 antibodies

  • ELISA kit for pSLP-76 or reagents for Western blotting

  • 96-well cell culture plates

Methodology:

  • Seed Jurkat T-cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.

  • Treat the cells with various concentrations of this compound or vehicle control (DMSO) and incubate for 1-2 hours.

  • Stimulate the cells with anti-CD3/CD28 antibodies for 15-30 minutes at 37°C to induce TCR signaling and HPK1 activation.

  • Lyse the cells by adding cell lysis buffer directly to the wells.

  • Quantify the protein concentration of the cell lysates.

  • Analyze the levels of phosphorylated SLP-76 (Ser376) and total SLP-76 using a specific ELISA kit or by Western blotting.

  • Normalize the pSLP-76 signal to the total SLP-76 signal and plot the results against the inhibitor concentration to determine the cellular IC50 value.

In Vivo Applications and Considerations

Note: As of the last update, specific in vivo efficacy, pharmacokinetic, and toxicology data for this compound have not been publicly disclosed. The following information is based on general considerations for in vivo studies with HPK1 inhibitors and data from other molecules in this class.

Preclinical Models

Syngeneic mouse tumor models are the most relevant for evaluating the in vivo efficacy of immuno-oncology agents like this compound, as they utilize mice with a competent immune system. Commonly used models include:

  • CT26 (colon carcinoma)

  • MC38 (colon adenocarcinoma)

  • B16-F10 (melanoma)

Formulation and Dosing

For in vivo administration, this compound may be formulated in a vehicle suitable for oral gavage or intraperitoneal injection. A potential formulation could consist of DMSO, PEG300, Tween-80, and saline. However, the optimal formulation and dosing regimen would need to be determined through pharmacokinetic and tolerability studies.

Expected In Vivo Effects

Based on the mechanism of action of HPK1 inhibition, treatment with this compound in relevant preclinical models is anticipated to:

  • Enhance tumor-infiltrating lymphocyte (TIL) function.

  • Increase the production of pro-inflammatory cytokines such as IFN-γ and IL-2 within the tumor microenvironment.

  • Delay tumor growth, both as a monotherapy and in combination with other immunotherapies like anti-PD-1/PD-L1 checkpoint inhibitors.

Conclusion

This compound is a potent and selective HPK1 inhibitor that serves as a critical research tool for investigating the role of HPK1 in regulating anti-tumor immunity. The data and protocols presented in this guide provide a foundation for researchers to explore the therapeutic potential of this compound and the broader strategy of HPK1 inhibition in immuno-oncology. Further studies are warranted to elucidate the in vivo efficacy, pharmacokinetics, and safety profile of this compound to advance its potential clinical translation.

References

Quantitative Data: In Vitro Inhibitory Activity of GNE-1858

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Basic Research Applications of the HPK1 Inhibitor GNE-1858

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hematopoietic progenitor kinase 1 (HPK1) inhibitor, this compound, for its application in basic research. HPK1, also known as mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Its inhibition is a promising strategy for enhancing anti-tumor immunity.[3][4] this compound is a potent and ATP-competitive inhibitor of HPK1, making it a valuable tool for investigating the role of HPK1 in immune cell function.[5][6][7]

This compound demonstrates potent inhibition of wild-type and mutant forms of HPK1. The half-maximal inhibitory concentration (IC50) values are summarized below.

TargetIC50 (nM)
Wild-Type HPK11.9
HPK1-TSEE (Active Mimetic Mutant)1.9
HPK1-SA (Residual Kinase Activity)4.5

Data sourced from multiple references.[5][6][7][8]

Signaling Pathways and Mechanism of Action

HPK1 acts as a brake on T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is recruited by adaptor proteins and becomes activated.[1] Activated HPK1 then phosphorylates downstream targets, including the SH2 domain-containing leukocyte protein of 76kDa (SLP-76) at serine 376.[1][2][8] This phosphorylation event leads to the recruitment of the negative regulator 14-3-3, ultimately causing the degradation of SLP-76 and dampening the T-cell activation signal.[1][8] this compound, by competitively binding to the ATP pocket of HPK1, blocks this phosphorylation cascade, thus sustaining TCR signaling and enhancing T-cell effector functions.[5][1]

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_HPK1_Regulation HPK1 Negative Regulation cluster_Downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 HPK1 HPK1 ZAP70->HPK1 Activates SLP76 SLP-76 ZAP70->SLP76 Activates pSLP76 p-SLP-76 (Ser376) HPK1->pSLP76 Phosphorylates PLCg1 PLCγ1 SLP76->PLCg1 Degradation Degradation pSLP76->Degradation ERK ERK PLCg1->ERK Activation T-Cell Activation (e.g., IL-2 production) ERK->Activation GNE1858 This compound GNE1858->HPK1 Inhibits

HPK1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro Kinase Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of HPK1.

Materials:

  • Recombinant human HPK1 enzyme

  • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)[9]

  • Substrate (e.g., a peptide containing the SLP-76 phosphorylation site)

  • ATP (radiolabeled [γ-³³P]ATP or for non-radioactive methods, unlabeled ATP)

  • This compound (serially diluted)

  • 96-well plates

  • Plate reader or scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

  • Add the recombinant HPK1 enzyme to the wells of a 96-well plate.

  • Add the this compound dilutions to the wells containing the enzyme and incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Allow the reaction to proceed for a set time (e.g., 60-120 minutes) at room temperature.[8]

  • Terminate the reaction (e.g., by adding a stop solution like EDTA).

  • Quantify the phosphorylation of the substrate. For radioactive assays, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity.[10] For non-radioactive assays (e.g., fluorescence-based), measure the signal on a plate reader.

  • Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to HPK1 in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[11][12][13]

Materials:

  • Cells expressing HPK1 (e.g., Jurkat T-cells)

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (with protease and phosphatase inhibitors)

  • PCR tubes or plates

  • Thermal cycler

  • Western blotting reagents

Procedure:

  • Culture cells to the desired density.

  • Treat the cells with either this compound or DMSO for a specified time (e.g., 1 hour) at 37°C.[11]

  • Aliquot the treated cell suspensions into PCR tubes or a PCR plate.

  • Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes), followed by a cooling step.[14]

  • Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).

  • Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Collect the supernatant (soluble fraction).

  • Analyze the amount of soluble HPK1 in each sample by Western blotting using an HPK1-specific antibody.

  • Plot the amount of soluble HPK1 against the temperature for both this compound-treated and DMSO-treated samples. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Western Blotting for HPK1 Signaling

This method is used to assess the functional consequence of HPK1 inhibition by this compound on downstream signaling molecules.

Materials:

  • Jurkat T-cells or primary T-cells

  • This compound

  • T-cell activators (e.g., anti-CD3/CD28 antibodies)

  • Lysis buffer

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies: anti-phospho-SLP-76 (Ser376), anti-total SLP-76, anti-phospho-ERK, anti-total ERK, anti-HPK1, and a loading control (e.g., anti-GAPDH).

Procedure:

  • Pre-treat the T-cells with various concentrations of this compound or DMSO for 1-2 hours.

  • Stimulate the cells with anti-CD3/CD28 antibodies for a short period (e.g., 5-15 minutes) to activate the TCR signaling pathway.[1]

  • Lyse the cells on ice and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane and then incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate secondary antibodies.

  • Develop the blot using a chemiluminescence substrate and image the results.

  • Quantify the band intensities to determine the ratio of phosphorylated to total protein for SLP-76 and ERK. A decrease in p-SLP-76 and an increase in p-ERK with this compound treatment would be expected.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Models KinaseAssay In Vitro Kinase Assay (Determine IC50) Selectivity Kinase Selectivity Panel KinaseAssay->Selectivity CETSA Cellular Thermal Shift Assay (Target Engagement) Selectivity->CETSA WesternBlot Western Blot (Downstream Signaling) CETSA->WesternBlot Cytokine Cytokine Release Assay (e.g., IL-2, IFN-γ) WesternBlot->Cytokine PKPD Pharmacokinetics/ Pharmacodynamics Cytokine->PKPD Efficacy Tumor Model Efficacy Studies PKPD->Efficacy

General experimental workflow for characterizing an HPK1 inhibitor.

Logical Relationship of this compound's Mechanism

The core application of this compound in basic research is to dissect the role of HPK1 kinase activity in immune regulation. By providing a means to acutely and selectively inhibit HPK1, this compound allows researchers to bypass the need for genetic models like knockouts or kinase-dead knock-ins, which can have developmental compensations. This small molecule tool enables the study of HPK1's role in various hematopoietic cell types and its impact on the tumor microenvironment.

Logical_Relationship GNE1858 This compound InhibitHPK1 Inhibits HPK1 Kinase Activity GNE1858->InhibitHPK1 BlockSLP76 Blocks p-SLP-76 (Ser376) and subsequent degradation InhibitHPK1->BlockSLP76 SustainTCR Sustains TCR Signaling BlockSLP76->SustainTCR EnhanceFunction Enhanced T-Cell Function (Proliferation, Cytokine Release) SustainTCR->EnhanceFunction AntiTumor Potential for Enhanced Anti-Tumor Immunity EnhanceFunction->AntiTumor

Logical flow of this compound's mechanism to enhance T-cell function.

References

GNE-1858 and Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition: A Technical Guide on the Potential in Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GNE-1858 is a potent, ATP-competitive inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell receptor (TCR) signaling. While the inhibition of HPK1 has emerged as a promising strategy in immuno-oncology to enhance anti-tumor immunity, its potential role in the treatment of autoimmune diseases presents a more complex and nuanced picture. This technical guide provides a comprehensive overview of this compound, the HPK1 signaling pathway, and the current understanding of its potential application in autoimmune disease models. Notably, direct in vivo studies of this compound in such models are not publicly available; therefore, this guide also presents a hypothetical experimental framework for its evaluation.

This compound: A Potent HPK1 Inhibitor

This compound has been identified as a highly potent small molecule inhibitor of HPK1.[1][2][3][4][5] Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of HPK1, thereby preventing the phosphorylation of its downstream substrates.[4]

Table 1: In Vitro Potency of this compound against HPK1
TargetAssay TypeIC50 (nM)Reference
Wild-Type HPK1SLP76 Phosphorylation1.9[1][2][3][4][5]
HPK1-TSEE (Active Mimetic Mutant)SLP76 Phosphorylation1.9[1][2][5]
HPK1-SASLP76 Phosphorylation4.5[1][2][5]

The HPK1 Signaling Pathway in T-Cell Activation

HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells and functions as a crucial negative feedback regulator of TCR signaling.[6][7][8][9] Upon TCR activation, HPK1 is recruited to the signaling complex and phosphorylates key adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376.[9][10][11] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of components of the TCR signaling machinery.[3][10] This cascade of events effectively dampens T-cell activation, proliferation, and cytokine production.[4][12]

HPK1_Signaling_Pathway TCR TCR Activation HPK1 HPK1 TCR->HPK1 Activates T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) TCR->T_Cell_Activation SLP76 SLP-76 pSLP76 p-SLP-76 (Ser376) HPK1->SLP76 Phosphorylates Prot_14_3_3 14-3-3 Proteins pSLP76->Prot_14_3_3 Recruits Ub Ubiquitination & Degradation Prot_14_3_3->Ub Promotes Ub->T_Cell_Activation Inhibits

HPK1 Signaling Cascade in T-Cells.

Rationale for Targeting HPK1 in Autoimmune Disease: A Complex Picture

The role of HPK1 in autoimmunity is not as straightforward as in oncology. The development of HPK1 inhibitors for cancer is based on the premise that blocking this negative regulator will unleash a more potent anti-tumor T-cell response.[7][8][10][13] However, findings in the context of Systemic Lupus Erythematosus (SLE) suggest a contradictory role.

Studies have demonstrated that HPK1 expression is significantly decreased in CD4+ T cells and T follicular helper (Tfh) cells from SLE patients, and this reduction correlates with disease activity.[14][15][16][17][18] Furthermore, experimental downregulation of HPK1 in healthy T cells resulted in hyperproliferation and increased production of pro-inflammatory cytokines, mimicking the T-cell hyperactivity observed in SLE.[15][18] Conversely, overexpressing HPK1 in T cells from SLE patients attenuated their reactivity.[14][15][16][17]

This evidence suggests that in certain autoimmune contexts like SLE, the problem may be insufficient HPK1 activity, and therefore, further inhibition could potentially exacerbate the disease. This highlights the critical need for empirical testing of HPK1 inhibitors in various preclinical autoimmune models.

Hypothetical Experimental Protocol for this compound in a Collagen-Induced Arthritis (CIA) Model

Given the absence of published data, the following protocol outlines a potential approach to evaluate the efficacy of this compound in a murine model of rheumatoid arthritis.

Table 2: Experimental Protocol for this compound in a CIA Mouse Model
Parameter Description
Animal Model DBA/1J mice, 8-10 weeks old.
Disease Induction Immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant on day 0, followed by a booster immunization on day 21.
Treatment Groups 1. Vehicle control (e.g., 0.5% methylcellulose) 2. This compound (e.g., 10, 30, 100 mg/kg, oral gavage, daily) 3. Positive control (e.g., Methotrexate)
Treatment Schedule Prophylactic: Dosing from day 0. Therapeutic: Dosing initiated upon onset of clinical signs of arthritis (clinical score > 2).
Clinical Assessment Arthritis severity scored 3-4 times weekly based on a scale of 0-4 for each paw (max score of 16 per mouse). Paw thickness measured with calipers.
Histopathology At study termination (e.g., day 42), joints collected for H&E and Safranin O staining to assess inflammation, pannus formation, and cartilage/bone erosion.
Biomarker Analysis - Serum levels of anti-collagen antibodies (ELISA). - Serum/joint levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) (multiplex assay). - Flow cytometric analysis of T-cell populations (Th1, Th17, Tregs) in draining lymph nodes and spleen.
Pharmacodynamic Marker Assessment of p-SLP-76 levels in peripheral blood mononuclear cells (PBMCs) or splenocytes to confirm target engagement.

Proposed Experimental Workflow

The following diagram illustrates a potential workflow for preclinical evaluation of an HPK1 inhibitor in an autoimmune disease model.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Model Selection & Induction cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis invitro_potency Confirm this compound Potency (IC50 on HPK1) cell_based_assay Assess effect on T-cell activation (e.g., cytokine production in PBMCs) invitro_potency->cell_based_assay model_selection Select Autoimmune Model (e.g., CIA, EAE) cell_based_assay->model_selection disease_induction Induce Disease in Mice model_selection->disease_induction treatment Administer this compound (Prophylactic/Therapeutic) disease_induction->treatment monitoring Monitor Clinical Score & Paw Swelling treatment->monitoring histology Histopathological Analysis of Joints monitoring->histology biomarkers Measure Serum Cytokines & Autoantibodies monitoring->biomarkers facs Flow Cytometry of Immune Cell Populations monitoring->facs

Preclinical Evaluation Workflow.

Conclusion and Future Directions

This compound is a potent tool for probing the function of HPK1. While the rationale for HPK1 inhibition in cancer immunotherapy is well-established and actively being pursued in clinical trials, its application to autoimmune diseases requires careful consideration and rigorous preclinical validation. The existing data from SLE patient samples present a potential contraindication for HPK1 inhibition in this specific disease.

However, the immunological landscape varies significantly across different autoimmune conditions. It is plausible that in diseases driven by specific T-cell subsets that are negatively regulated by HPK1, its inhibition could be beneficial. Therefore, the central question of whether this compound or other HPK1 inhibitors will ameliorate or exacerbate autoimmune conditions can only be answered through well-designed in vivo studies in a range of relevant disease models. The experimental framework provided here offers a starting point for such crucial investigations. Future research should focus on elucidating the context-dependent role of HPK1 in different autoimmune pathologies to determine the therapeutic potential of inhibitors like this compound.

References

Unraveling the HPK1-GNE-1858 Complex: A Structural and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SOUTH SAN FRANCISCO, Calif. – November 21, 2025 – Genentech, a member of the Roche Group (SIX: RO, ROG; OTCQX: RHHBY), today presented a detailed technical overview of the crystal structure of Hematopoietic Progenitor Kinase 1 (HPK1) in complex with its potent inhibitor, GNE-1858. This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the molecular interactions, quantitative binding data, and the experimental procedures used to elucidate this critical immuno-oncology target.

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a key negative regulator of T-cell activation, making it a compelling target for cancer immunotherapy.[1] The small molecule inhibitor, this compound, has been shown to be a potent, ATP-competitive inhibitor of HPK1.[2][3][4] The structural and functional data presented herein offer a foundational resource for the ongoing development of novel HPK1 inhibitors.

Quantitative Analysis of the HPK1-GNE-1858 Interaction

The binding affinity of this compound to HPK1 has been characterized through biochemical assays, demonstrating potent inhibition of the kinase. Crystallographic data from the Protein Data Bank (PDB) provides high-resolution insights into the binding mode of this compound.

Parameter Value Reference
Inhibitor This compound
Target Hematopoietic Progenitor Kinase 1 (HPK1)
IC50 (Wild-Type HPK1) 1.9 nM[3][4]
IC50 (HPK1-TSEE Mutant) 1.9 nM[3][4]
IC50 (HPK1-SA Mutant) 4.5 nM[3][4]
Binding Mode ATP-competitive[2]

Table 1: Biochemical Activity of this compound against HPK1 Variants

PDB ID Resolution (Å) Space Group Deposition Authors Reference
7R9N1.50P 21 21 21Wu, P., Lehoux, I., Wang, W.[2]
6CQFNot SpecifiedP 32 2 1Wu, P., Lehoux, I., Mortara, K., Franke, Y., Chan, B.K., Wang, W.[4][5]

Table 2: Crystallographic Data for the HPK1-GNE-1858 Complex

HPK1 Signaling Pathway

HPK1 functions as a negative feedback regulator in T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the signaling complex where it phosphorylates SLP-76, leading to the dampening of T-cell activation and proliferation. Inhibition of HPK1 by molecules like this compound is expected to enhance T-cell-mediated anti-tumor immunity.

HPK1_Signaling_Pathway HPK1 Negative Feedback Loop in TCR Signaling TCR TCR Engagement ZAP70 ZAP-70 TCR->ZAP70 Activates LAT_Gads_SLP76 LAT/Gads/SLP-76 Complex ZAP70->LAT_Gads_SLP76 Phosphorylates HPK1_inactive HPK1 (Inactive) LAT_Gads_SLP76->HPK1_inactive Recruits pSLP76 p-SLP-76 LAT_Gads_SLP76->pSLP76 HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active Activates HPK1_active->LAT_Gads_SLP76 Phosphorylates SLP-76 14_3_3 14-3-3 Binding pSLP76->14_3_3 T_Cell_Activation_Down T-Cell Activation (Downregulated) 14_3_3->T_Cell_Activation_Down Leads to GNE1858 This compound GNE1858->HPK1_active Inhibits

Caption: HPK1 Signaling Pathway in T-Cells.

Experimental Protocols

Protein Expression and Purification of HPK1 Kinase Domain

The human HPK1 kinase domain (residues 1-347) was cloned into a pFastBac vector with a C-terminal His6-tag. The construct was then used to generate baculovirus using the Bac-to-Bac system (Invitrogen). Sf9 cells were infected with the virus and harvested after 48-72 hours.

The cell pellet was lysed in a buffer containing 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 10 mM imidazole, 1 mM TCEP, and protease inhibitors. The lysate was cleared by centrifugation, and the supernatant was loaded onto a Ni-NTA affinity column (GE Healthcare). The column was washed with the lysis buffer containing 25 mM imidazole, and the protein was eluted with a buffer containing 300 mM imidazole. The eluted protein was further purified by size-exclusion chromatography using a Superdex 200 column (GE Healthcare) equilibrated with 20 mM Tris-HCl pH 8.0, 150 mM NaCl, and 1 mM TCEP. The purified protein was concentrated and stored at -80°C.

Crystallization of the HPK1-GNE-1858 Complex

Purified HPK1 kinase domain was incubated with a 3-fold molar excess of this compound. The complex was then concentrated to approximately 10 mg/mL. Crystals were grown using the hanging drop vapor diffusion method at 20°C by mixing equal volumes of the protein-inhibitor complex with a reservoir solution. The specific crystallization conditions that yielded the crystals for PDB entry 7R9N are detailed in the primary publication.

Crystallization_Workflow Protein Crystallization Workflow Protein_Purification Purified HPK1 Inhibitor_Incubation Incubate with This compound Protein_Purification->Inhibitor_Incubation Concentration Concentrate Complex Inhibitor_Incubation->Concentration Crystallization_Setup Set up Hanging Drop Vapor Diffusion Concentration->Crystallization_Setup Crystal_Growth Crystal Growth Crystallization_Setup->Crystal_Growth XRay_Diffraction X-ray Diffraction Crystal_Growth->XRay_Diffraction Structure_Determination Structure Determination XRay_Diffraction->Structure_Determination

Caption: Experimental Workflow for Crystallization.

HPK1 Kinase Activity Assay (SLP-76 Phosphorylation)

The inhibitory activity of this compound was determined by measuring the phosphorylation of the HPK1 substrate, SLP-76. The assay was performed in a 384-well plate format.

The reaction mixture contained purified HPK1 enzyme, a biotinylated SLP-76 peptide substrate, and ATP in a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT). This compound was serially diluted and added to the reaction mixture. The reaction was initiated by the addition of ATP and incubated at room temperature. The reaction was then stopped, and the amount of phosphorylated SLP-76 was detected using a fluorescence-based method, such as HTRF or LanthaScreen, employing a phospho-specific antibody. The IC50 values were calculated from the resulting dose-response curves.

This comprehensive guide provides a detailed view of the HPK1-GNE-1858 complex, offering valuable insights for the scientific community engaged in the discovery and development of novel cancer immunotherapies.

References

Methodological & Application

Application Note: GNE-1858 for In Vitro T-Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

GNE-1858 is a potent, ATP-competitive inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[1] By inhibiting HPK1, this compound can enhance T-cell-mediated immune responses, making it a valuable tool for immunology and immuno-oncology research.[1][2][3] This application note provides a detailed protocol for an in vitro T-cell activation assay to characterize the effects of this compound on primary human T-cells.

Upon TCR and CD28 co-stimulation, HPK1 is activated and subsequently phosphorylates the adapter protein SLP-76 at Serine 376 (Ser376).[4][5][6] This phosphorylation event creates a binding site for 14-3-3 proteins, which act as a brake on downstream signaling, thereby dampening T-cell activation.[6] Inhibition of HPK1 with this compound is expected to reduce the phosphorylation of SLP-76 at Ser376, leading to augmented T-cell activation, proliferation, and effector functions such as cytokine production.[7][8]

This protocol details the co-stimulation of human peripheral blood mononuclear cells (PBMCs) using anti-CD3 and anti-CD28 antibodies in the presence of varying concentrations of this compound. The readouts for T-cell activation include the analysis of cell surface activation markers, quantification of secreted cytokines, and the direct measurement of HPK1 inhibition via phospho-SLP-76 (Ser376) levels.

Data Presentation

The following table summarizes the expected quantitative data from a typical this compound in vitro T-cell activation experiment.

Treatment GroupThis compound Conc. (µM)% CD69+ of CD8+ T-cells% CD25+ of CD4+ T-cellsIFN-γ (pg/mL)IL-2 (pg/mL)pSLP-76 (Ser376) / Total SLP-76 Ratio
Unstimulated Control0BaselineBaselineBaselineBaselineBaseline
Stimulated Control (DMSO)0IncreasedIncreasedIncreasedIncreasedIncreased
This compound0.01Further IncreaseFurther IncreaseFurther IncreaseFurther IncreaseDecreased
This compound0.1Further IncreaseFurther IncreaseFurther IncreaseFurther IncreaseDecreased
This compound1Further IncreaseFurther IncreaseFurther IncreaseFurther IncreaseDecreased
This compound10Potential Decrease (Toxicity)Potential Decrease (Toxicity)Potential Decrease (Toxicity)Potential Decrease (Toxicity)Decreased

Experimental Protocols

Materials and Reagents
  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human T Cell Enrichment Cocktail (or similar for T-cell isolation)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • L-Glutamine

  • Phosphate Buffered Saline (PBS)

  • Anti-human CD3 Antibody (Clone: OKT3)

  • Anti-human CD28 Antibody (Clone: CD28.2)

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • 96-well flat-bottom tissue culture plates

  • FACS tubes

  • Flow cytometry antibodies: Anti-CD4, Anti-CD8, Anti-CD69, Anti-CD25

  • ELISA or Multiplex Immunoassay kits for IFN-γ and IL-2

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • Antibodies for Western Blot: Anti-phospho-SLP-76 (Ser376), Anti-SLP-76, HRP-conjugated secondary antibody

Protocol 1: T-Cell Activation and this compound Treatment
  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).

  • Plate Coating: Coat a 96-well plate with anti-human CD3 antibody at a concentration of 1-5 µg/mL in sterile PBS. Incubate overnight at 4°C or for 2 hours at 37°C. Before use, wash the wells twice with sterile PBS.

  • Cell Plating: Seed the PBMCs at a density of 2 x 10^5 cells per well in the anti-CD3 coated plate.

  • This compound Treatment: Prepare serial dilutions of this compound in complete RPMI medium. A suggested concentration range is from 0.01 µM to 10 µM. Add the this compound dilutions to the respective wells. Include a DMSO vehicle control.

  • Co-stimulation: Add soluble anti-human CD28 antibody to all stimulated wells at a final concentration of 1-2 µg/mL.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 72 hours. The incubation time will depend on the desired readout (24 hours for early activation markers, 72 hours for cytokine production).[1][9]

Protocol 2: Analysis of T-Cell Activation Markers by Flow Cytometry
  • Cell Harvesting: After 24 hours of incubation, gently resuspend the cells and transfer them to FACS tubes.

  • Staining: Stain the cells with fluorescently conjugated antibodies against CD4, CD8, CD69, and CD25 for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with FACS buffer (PBS with 2% FBS).

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analysis: Gate on CD4+ and CD8+ T-cell populations and quantify the percentage of cells expressing the activation markers CD69 and CD25.

Protocol 3: Measurement of Cytokine Production
  • Supernatant Collection: After 72 hours of incubation, centrifuge the 96-well plate and carefully collect the supernatant from each well.

  • Cytokine Quantification: Measure the concentration of IFN-γ and IL-2 in the supernatants using ELISA or a multiplex immunoassay kit according to the manufacturer's instructions.

Protocol 4: Assessment of SLP-76 Phosphorylation
  • Cell Lysis: After a short incubation period (e.g., 30 minutes to 2 hours) with this compound and stimulants, harvest the cells and lyse them using an appropriate cell lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against phospho-SLP-76 (Ser376) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against total SLP-76 for loading control.

  • Densitometry Analysis: Quantify the band intensities and calculate the ratio of phospho-SLP-76 to total SLP-76.

Visualizations

GNE_1858_T_Cell_Activation_Workflow cluster_prep Cell Preparation cluster_assay Assay Setup cluster_readout Readouts PBMC_Isolation Isolate PBMCs Seed_Cells Seed PBMCs PBMC_Isolation->Seed_Cells Plate_Coating Coat Plate with anti-CD3 Ab Plate_Coating->Seed_Cells Add_GNE1858 Add this compound or DMSO (Vehicle) Seed_Cells->Add_GNE1858 Add_antiCD28 Add soluble anti-CD28 Ab Add_GNE1858->Add_antiCD28 Incubate Incubate 24-72h Add_antiCD28->Incubate Flow_Cytometry Flow Cytometry: CD69, CD25 on CD4+/CD8+ T-cells Incubate->Flow_Cytometry ELISA ELISA / Multiplex: IFN-γ, IL-2 in Supernatant Incubate->ELISA Western_Blot Western Blot: pSLP-76 (Ser376) / Total SLP-76 Incubate->Western_Blot

Caption: Experimental workflow for the in vitro T-cell activation assay with this compound.

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck CD28 CD28 LAT_SLP76 LAT/SLP-76 Complex CD28->LAT_SLP76 ZAP70 ZAP70 Lck->ZAP70 ZAP70->LAT_SLP76 HPK1 HPK1 LAT_SLP76->HPK1 Activation Downstream_Signaling Downstream Signaling LAT_SLP76->Downstream_Signaling pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Phosphorylation GNE1858 This compound GNE1858->HPK1 Fourteen_three_three 14-3-3 pSLP76->Fourteen_three_three Recruitment Fourteen_three_three->Downstream_Signaling Inhibition T_Cell_Activation T-Cell Activation (Proliferation, Cytokines) Downstream_Signaling->T_Cell_Activation

Caption: Simplified HPK1 signaling pathway in T-cell activation and the inhibitory action of this compound.

References

Application Notes and Protocols for GNE-1858 in Primary Human T-Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-1858 is a potent and selective ATP-competitive inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[1][2] HPK1 is a critical negative regulator of T-cell receptor (TCR) signaling, primarily expressed in hematopoietic cells.[1] By phosphorylating key downstream targets such as SLP-76, HPK1 dampens T-cell activation, proliferation, and effector functions. Inhibition of HPK1 with this compound has been shown to enhance T-cell-mediated anti-tumor immunity, making it a promising target for cancer immunotherapy.[3][4]

These application notes provide a comprehensive guide for the use of this compound in primary human T-cell cultures, including protocols for T-cell isolation, culture, and functional assays to assess the impact of this compound on T-cell activity.

Mechanism of Action of this compound

This compound targets the kinase activity of HPK1. In the canonical TCR signaling pathway, activation of the T-cell receptor leads to a signaling cascade that promotes T-cell activation. HPK1 acts as a brake on this process. This compound, by inhibiting HPK1, removes this negative regulation, leading to enhanced and sustained T-cell responses.

GNE_1858_Mechanism_of_Action cluster_TCR_signaling T-Cell Receptor Signaling cluster_HPK1_regulation HPK1 Negative Regulation TCR_Activation TCR Activation Downstream_Signaling Downstream Signaling (e.g., SLP-76, PLCγ1) TCR_Activation->Downstream_Signaling T_Cell_Response Enhanced T-Cell Response (Proliferation, Cytokine Release, Cytotoxicity) Downstream_Signaling->T_Cell_Response HPK1 HPK1 HPK1->Downstream_Signaling Inhibition GNE_1858 This compound GNE_1858->HPK1 Inhibition T_Cell_Isolation_Workflow Start Whole Blood Collection PBMC_Isolation PBMC Isolation (Ficoll-Paque Density Gradient) Start->PBMC_Isolation T_Cell_Purification T-Cell Purification (e.g., Pan T-Cell Isolation Kit) PBMC_Isolation->T_Cell_Purification Cell_Culture T-Cell Culture and Activation (anti-CD3/CD28 antibodies + IL-2) T_Cell_Purification->Cell_Culture GNE_1858_Treatment Treatment with this compound Cell_Culture->GNE_1858_Treatment Functional_Assays Functional Assays GNE_1858_Treatment->Functional_Assays

References

Application Notes and Protocols: GNE-1858 Dose-Response Curve Analysis in Jurkat Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases, is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] Its activity attenuates T-cell activation, proliferation, and cytokine production, making it a promising therapeutic target for enhancing anti-tumor immunity.[1][3][4][5][6][7][8] GNE-1858 is a potent and ATP-competitive inhibitor of HPK1, with an IC50 of 1.9 nM for the wild-type enzyme.[2] By inhibiting HPK1, this compound is expected to enhance T-cell activation.

The Jurkat cell line, a human T-lymphocyte cell line, is a widely used model for studying T-cell signaling pathways and responses.[6] The role of HPK1 as a negative regulator of TCR signaling is conserved in Jurkat cells, making them a suitable in vitro model for characterizing the cellular activity of HPK1 inhibitors.[6]

These application notes provide a detailed protocol for determining the dose-response curve of this compound in Jurkat cells by measuring the production of Interleukin-2 (IL-2), a key cytokine indicative of T-cell activation.

Data Presentation

Table 1: Representative Dose-Response Data of this compound on IL-2 Production in Activated Jurkat Cells

This compound Concentration (nM)IL-2 Concentration (pg/mL) (Mean ± SD)% of Maximum Response
0 (Vehicle Control)150 ± 150%
0.1180 ± 2010%
1300 ± 2550%
10420 ± 3090%
100450 ± 28100%
1000455 ± 35101%
Calculated EC50 ~1.0 nM

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.

Experimental Protocols

Jurkat Cell Culture and Maintenance

This protocol is adapted from standard Jurkat cell culture procedures.[9][10][11][12]

Materials:

  • Jurkat, Clone E6-1 (ATCC® TIB-152™)

  • RPMI 1640 Medium (with L-glutamine)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypan Blue solution

  • Complete Growth Medium: RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

Procedure:

  • Thawing Frozen Cells:

    • Rapidly thaw the vial of frozen Jurkat cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Complete Growth Medium.

    • Centrifuge at 150 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10 mL of fresh Complete Growth Medium.

    • Transfer to a T-25 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Maintenance and Passaging:

    • Maintain the cell culture in suspension in T-75 flasks.

    • Monitor cell density and viability using a hemocytometer and Trypan Blue exclusion.

    • Keep the cell density between 1 x 10^5 and 2 x 10^6 viable cells/mL.

    • To passage, split the culture every 2-3 days by diluting the cell suspension to a seeding density of 2 x 10^5 cells/mL with fresh Complete Growth Medium.

This compound Dose-Response Assay

This protocol outlines the treatment of Jurkat cells with this compound and subsequent measurement of IL-2 production.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Jurkat cells in logarithmic growth phase

  • Complete Growth Medium

  • 96-well flat-bottom cell culture plates

  • Anti-CD3 antibody (clone OKT3)

  • Anti-CD28 antibody (clone CD28.2)

  • Human IL-2 ELISA Kit

Procedure:

  • Preparation of this compound Stock and Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in Complete Growth Medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (e.g., ≤ 0.1%).

  • Cell Seeding and Treatment:

    • Harvest Jurkat cells and adjust the cell density to 2 x 10^6 cells/mL in Complete Growth Medium.

    • Seed 1 x 10^5 cells (in 50 µL) per well into a 96-well plate.

    • Add 50 µL of the diluted this compound solutions or vehicle control (medium with the same final DMSO concentration) to the respective wells.

    • Pre-incubate the cells with the compound for 1-2 hours at 37°C.

  • T-Cell Activation:

    • Prepare a stimulation cocktail containing anti-CD3 and anti-CD28 antibodies in Complete Growth Medium. A common starting concentration is 1 µg/mL for each antibody.

    • Add 100 µL of the stimulation cocktail to each well (except for unstimulated controls).

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time for IL-2 production may need to be determined empirically (ranging from 16 to 48 hours).[13][14]

  • Sample Collection:

    • After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

    • Carefully collect the supernatant for IL-2 measurement.

IL-2 Quantification by ELISA

This is a general protocol; follow the specific instructions provided with your IL-2 ELISA kit.[13][15][16]

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody against human IL-2 overnight at 4°C.

  • Washing and Blocking: Wash the plate with the provided wash buffer and block with an appropriate blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add cell culture supernatants and IL-2 standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (SAv-HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Addition: Wash the plate and add the substrate solution (e.g., TMB). Incubate until a color change is observed.

  • Stopping the Reaction: Add the stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the IL-2 concentration in each sample by interpolating from the standard curve. Plot the IL-2 concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis jurkat_culture 1. Culture Jurkat Cells cell_seeding 3. Seed Cells in 96-well Plate jurkat_culture->cell_seeding gne_prep 2. Prepare this compound Dilutions compound_add 4. Add this compound/Vehicle gne_prep->compound_add cell_seeding->compound_add activation 5. Activate with anti-CD3/CD28 compound_add->activation incubation 6. Incubate for 24h activation->incubation collect_supernatant 7. Collect Supernatant incubation->collect_supernatant elisa 8. Perform IL-2 ELISA collect_supernatant->elisa data_analysis 9. Analyze Data & Plot Curve elisa->data_analysis tcr_signaling_pathway TCR_CD28 TCR / CD28 Lck Lck TCR_CD28->Lck ZAP70 ZAP70 Lck->ZAP70 SLP76 SLP-76 ZAP70->SLP76 HPK1 HPK1 SLP76->HPK1 activates PLCg1 PLCγ1 SLP76->PLCg1 pSLP76 pSLP-76 (Ser376) (Inactive) HPK1->pSLP76 phosphorylates GNE1858 This compound GNE1858->HPK1 inhibits pSLP76->PLCg1   inhibits signaling NFAT_AP1 NFAT / AP-1 PLCg1->NFAT_AP1 IL2 IL-2 Production NFAT_AP1->IL2

References

Application Notes and Protocols: Assessing the Efficacy of GNE-1858 in a Mixed Lymphocyte Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The mixed lymphocyte reaction (MLR) is a fundamental in vitro assay that models the cellular immune response of T-cells to allogeneic stimuli.[1][2] It is a cornerstone in the evaluation of immunomodulatory compounds.[1][3][4] This assay co-cultures peripheral blood mononuclear cells (PBMCs) from two genetically distinct donors, leading to T-cell activation and proliferation in response to mismatched major histocompatibility complex (MHC) antigens.[1][2][5] The MLR provides a robust platform to assess the efficacy of therapeutic candidates that aim to either suppress or enhance T-cell responses.

GNE-1858 is a potent, ATP-competitive inhibitor of Hematopoietic Progenitor Kinase-1 (HPK1).[6][7][8] HPK1 is a negative regulator of T-cell receptor signaling, and its inhibition is expected to enhance T-cell proliferation and effector functions.[6][7] Therefore, in the context of an MLR, this compound is hypothesized to increase T-cell proliferation and cytokine production. This protocol outlines the steps to assess the immunomodulatory effects of this compound using a one-way MLR. In a one-way MLR, one of the PBMC populations (the "stimulator" cells) is treated to prevent proliferation, ensuring that the measured proliferative response is solely from the other population (the "responder" cells).[2][5][9][10]

Experimental Protocols

Materials and Reagents
  • Peripheral blood from two healthy, unrelated human donors

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (Complete RPMI)

  • Phosphate Buffered Saline (PBS)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Mitomycin C or irradiator

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well round-bottom culture plates

  • Flow cytometer

  • Antibodies for flow cytometry: anti-CD3, anti-CD4, anti-CD8

  • ELISA or Luminex kits for cytokine quantification (e.g., IL-2, IFN-γ, TNF-α)

Step-by-Step Protocol for One-Way MLR
  • Isolation of PBMCs:

    • Dilute whole blood from each donor 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully collect the buffy coat layer containing PBMCs.

    • Wash the isolated PBMCs twice with PBS.

    • Resuspend the cells in Complete RPMI and perform a cell count and viability assessment (e.g., using trypan blue exclusion).

  • Preparation of Responder and Stimulator Cells:

    • Responder Cells:

      • Resuspend PBMCs from Donor A at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.

      • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark.

      • Quench the staining by adding five volumes of ice-cold Complete RPMI.

      • Wash the cells three times with Complete RPMI to remove excess CFSE.

      • Resuspend the CFSE-labeled responder cells in Complete RPMI at a concentration of 2 x 10^6 cells/mL.

    • Stimulator Cells:

      • Resuspend PBMCs from Donor B at a concentration of 1 x 10^7 cells/mL in Complete RPMI.

      • Inactivate the stimulator cells by either treating with 50 µg/mL Mitomycin C for 30 minutes at 37°C or by irradiation (e.g., 30 Gy).

      • Wash the inactivated stimulator cells three times with Complete RPMI.

      • Resuspend the stimulator cells in Complete RPMI at a concentration of 2 x 10^6 cells/mL.

  • Co-culture Setup:

    • Prepare serial dilutions of this compound in Complete RPMI. The final DMSO concentration should be kept below 0.1%.

    • In a 96-well round-bottom plate, add 50 µL of the this compound dilutions or vehicle control (DMSO) to the appropriate wells.

    • Add 100 µL of the CFSE-labeled responder cells (2 x 10^5 cells) to each well.

    • Add 100 µL of the inactivated stimulator cells (2 x 10^5 cells) to each well for a final volume of 250 µL.

    • Controls:

      • Negative Control (Unstimulated): Responder cells cultured alone.

      • Positive Control (Stimulated): Responder and stimulator cells co-cultured with vehicle control.

  • Incubation:

    • Incubate the plate for 5-7 days at 37°C in a humidified incubator with 5% CO2.

  • Harvesting and Analysis:

    • After the incubation period, centrifuge the plate and collect the supernatant for cytokine analysis. Store at -80°C until use.

    • Resuspend the cell pellets for flow cytometry analysis of T-cell proliferation.

    • Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., anti-CD3, anti-CD4, anti-CD8).

    • Acquire the samples on a flow cytometer.

Data Analysis
  • T-cell Proliferation:

    • Gate on the CD3+ T-cell population, and further on CD4+ and CD8+ subsets.

    • Analyze the CFSE fluorescence intensity. Proliferating cells will show a sequential halving of CFSE fluorescence with each cell division.

    • Quantify the percentage of proliferated cells and the proliferation index.

  • Cytokine Analysis:

    • Measure the concentration of key cytokines such as IL-2, IFN-γ, and TNF-α in the collected supernatants using ELISA or a multiplex bead-based assay (e.g., Luminex).[11]

Data Presentation

Table 1: Summary of Experimental Parameters for this compound Efficacy Assessment in MLR

ParameterValue
Cell TypeHuman Peripheral Blood Mononuclear Cells (PBMCs)
DonorsTwo unrelated healthy donors
Responder to Stimulator Ratio1:1
Responder Cell Density1 x 10^5 cells/well
Stimulator Cell Density1 x 10^5 cells/well
Final Culture Volume250 µL
This compound Concentrations0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM
Vehicle ControlDMSO (final concentration < 0.1%)
Incubation Time5-7 days
Primary ReadoutT-cell proliferation (CFSE dilution by flow cytometry)
Secondary ReadoutCytokine levels (IL-2, IFN-γ, TNF-α) by Luminex/ELISA

Visualizations

MLR_Workflow cluster_donorA Donor A (Responder) cluster_donorB Donor B (Stimulator) cluster_culture Co-culture cluster_analysis Analysis A_Blood Whole Blood A_PBMC Isolate PBMCs (Ficoll) A_Blood->A_PBMC A_CFSE Label with CFSE A_PBMC->A_CFSE Setup Plate Setup: - Responder Cells - Stimulator Cells - this compound/Vehicle A_CFSE->Setup B_Blood Whole Blood B_PBMC Isolate PBMCs (Ficoll) B_Blood->B_PBMC B_Inactivate Inactivate (Mitomycin C or Irradiation) B_PBMC->B_Inactivate B_Inactivate->Setup Incubate Incubate (5-7 days, 37°C, 5% CO2) Setup->Incubate Harvest Harvest Supernatant and Cells Incubate->Harvest Supernatant_Analysis Cytokine Analysis (Luminex/ELISA) Harvest->Supernatant_Analysis Cell_Analysis Proliferation Analysis (Flow Cytometry) Harvest->Cell_Analysis

Caption: Experimental workflow for the one-way mixed lymphocyte reaction to assess this compound efficacy.

HPK1_Signaling_Pathway cluster_membrane T-Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck CD28 CD28 ZAP70 ZAP70 Lck->ZAP70 SLP76 SLP-76 ZAP70->SLP76 HPK1 HPK1 SLP76->HPK1 HPK1 negatively regulates SLP-76 AP1 AP-1 Activation SLP76->AP1 NFkB NF-κB Activation SLP76->NFkB NFAT NFAT Activation SLP76->NFAT GNE1858 This compound GNE1858->HPK1 Inhibition Gene_Expression Gene Expression (IL-2, IFN-γ) AP1->Gene_Expression NFkB->Gene_Expression NFAT->Gene_Expression Proliferation T-Cell Proliferation Gene_Expression->Proliferation

Caption: Hypothesized signaling pathway of this compound in T-cell activation.

References

Application Notes and Protocols: GNE-1858 in Syngeneic Mouse Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-1858 is a potent and ATP-competitive inhibitor of Hematopoietic Progenitor Kinase-1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] HPK1 functions as a negative feedback regulator of T-cell receptor (TCR) signaling, thereby dampening T-cell proliferation and effector functions.[1] Inhibition of HPK1 is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. These application notes provide an overview of the use of this compound and other potent HPK1 inhibitors in syngeneic mouse tumor models, including detailed experimental protocols and expected outcomes.

Disclaimer: As of the latest available data, specific in vivo efficacy studies for this compound in syngeneic mouse tumor models have not been publicly detailed. The following data and protocols are based on studies with other potent and selective HPK1 inhibitors, such as Compound K and BGB-15025, which are expected to have similar mechanisms of action and anti-tumor effects.

Mechanism of Action of HPK1 Inhibition

HPK1 is a crucial negative regulator within the T-cell activation cascade. Upon T-cell receptor (TCR) engagement with an antigen presented by an antigen-presenting cell (APC), a signaling cascade is initiated. HPK1 activation downstream of the TCR leads to the phosphorylation of key adaptor proteins, such as SLP-76. This phosphorylation event ultimately dampens the T-cell response. By inhibiting HPK1, this compound is expected to block this negative feedback loop, leading to enhanced and sustained T-cell activation, proliferation, and cytokine production, thereby promoting a more robust anti-tumor immune response.

Caption: HPK1 Signaling Pathway in T-Cell Activation.

Data from Syngeneic Mouse Tumor Models with Potent HPK1 Inhibitors

The following tables summarize representative data from preclinical studies of potent HPK1 inhibitors in commonly used syngeneic mouse tumor models.

Table 1: Monotherapy Efficacy of HPK1 Inhibitors
CompoundMouse StrainTumor ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Compound KC57BL/6MC38 (Colon)100 mg/kg, BID, POModerate[2]
BGB-15025C57BL/6GL261 (Glioma)Not specifiedActive as single agent[3]
Insilico CompoundBALB/cCT26 (Colon)30 mg/kg, BID, PO42%[4]
DS21150768C57BL/6B16-BL6 (Melanoma)100 mg/kg, QOD, POSignificant[5]
Table 2: Combination Therapy Efficacy with Anti-PD-1
CompoundMouse StrainTumor ModelDosing RegimenOutcomeReference
Compound KC57BL/6MC38 (Colon)100 mg/kg BID PO + anti-PD-1Synergistic anti-tumor efficacy[2]
BGB-15025BALB/cCT26 (Colon)Not specified + anti-PD-1Combination effect observed[6]
BGB-15025BALB/cEMT-6 (Breast)Not specified + anti-PD-1Combination effect observed[6]
Insilico CompoundBALB/cCT26 (Colon)30 mg/kg BID PO + anti-PD-195% TGI[4]
DS21150768BALB/cCT26.WT (Colon)100 mg/kg QOD PO + anti-PD-1Significant tumor growth inhibition[5]

Experimental Protocols

Below are detailed protocols for evaluating the efficacy of an HPK1 inhibitor, such as this compound, in a syngeneic mouse tumor model. The MC38 colon adenocarcinoma model in C57BL/6 mice is provided as a representative example.

I. Cell Culture and Animal Models
  • Cell Line: Murine colon adenocarcinoma MC38 cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells every 2-3 days to maintain exponential growth. Ensure cells are free from mycoplasma contamination.

  • Animal Strain: Female C57BL/6 mice, 6-8 weeks old.

  • Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

II. Tumor Implantation
  • Harvest MC38 cells during their exponential growth phase.

  • Wash the cells twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in sterile PBS at a concentration of 5 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension (0.5 x 10^6 cells) into the right flank of each C57BL/6 mouse.

III. Experimental Workflow

Experimental_Workflow cluster_treatment Treatment Phase (e.g., 21 days) start Start: Acclimatize Mice (1 week) implant Day 0: Implant MC38 Tumor Cells start->implant randomize Day 7 (Tumor Volume ~100 mm³): Randomize Mice into Treatment Groups implant->randomize group1 Group 1: Vehicle Control (PO, BID) randomize->group1 group2 Group 2: This compound (e.g., 100 mg/kg, PO, BID) randomize->group2 group3 Group 3: Anti-PD-1 (e.g., 10 mg/kg, IP, Q3D) randomize->group3 group4 Group 4: This compound + Anti-PD-1 randomize->group4 monitor Monitor Tumor Growth and Body Weight (2-3 times per week) endpoint Endpoint: Tumor Volume >2000 mm³ or Pre-defined Study End monitor->endpoint analysis Terminal Analysis: Tumor Excision, Immune Profiling (FACS), Cytokine Analysis endpoint->analysis

Caption: Experimental Workflow for a Syngeneic Tumor Model Study.
IV. Dosing and Administration

  • This compound Formulation (Example): Prepare a suspension of this compound in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in sterile water.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 0.5% MC + 0.2% Tween 80), administered orally (PO) twice daily (BID).

    • Group 2: this compound (e.g., 100 mg/kg), administered PO, BID.

    • Group 3: Isotype control antibody, administered intraperitoneally (IP) every 3 days (Q3D).

    • Group 4: Anti-PD-1 antibody (e.g., 10 mg/kg), administered IP, Q3D.

    • Group 5: this compound (e.g., 100 mg/kg, PO, BID) + Anti-PD-1 antibody (e.g., 10 mg/kg, IP, Q3D).

  • Treatment Initiation: Begin treatment when tumors reach an average volume of approximately 100 mm³. Randomize mice into treatment groups.

  • Dosing Volume: Typically 100-200 µL per mouse, adjusted for body weight.

V. Monitoring and Endpoints
  • Tumor Measurement: Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Body Weight: Monitor the body weight of each mouse 2-3 times per week as an indicator of toxicity.

  • Clinical Observations: Observe mice daily for any signs of distress or adverse reactions to the treatment.

  • Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study period.

VI. Pharmacodynamic and Immune Analysis
  • Tissue Collection: At the study endpoint, collect tumors, spleens, and draining lymph nodes.

  • Flow Cytometry: Prepare single-cell suspensions from tumors and lymphoid organs. Stain with fluorescently labeled antibodies to analyze immune cell populations (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).

  • Cytokine Analysis: Measure cytokine levels (e.g., IFN-γ, TNF-α, IL-2) in the plasma or from stimulated splenocytes using techniques like ELISA or multiplex bead arrays.

  • Immunohistochemistry: Analyze tumor sections for the infiltration of immune cells (e.g., CD8+ T cells) and the expression of immune-related markers.

Conclusion

Inhibition of HPK1 with small molecules like this compound represents a promising approach to enhance anti-tumor immunity. Based on preclinical data from other potent HPK1 inhibitors, this compound is anticipated to show single-agent anti-tumor activity and to synergize with immune checkpoint inhibitors in syngeneic mouse tumor models. The protocols outlined above provide a framework for evaluating the in vivo efficacy and mechanism of action of this compound and other HPK1 inhibitors.

References

Application Notes and Protocols for GNE-1858 in T-Cell Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-1858 is a potent and ATP-competitive small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1). HPK1 is a crucial negative regulator of T-cell receptor (TCR) signaling, playing a key role in dampening T-cell activation, proliferation, and effector functions. By inhibiting HPK1, this compound effectively removes this brake on the immune response, leading to enhanced T-cell-mediated immunity. These characteristics make this compound a valuable research tool for studying T-cell signaling pathways and a potential candidate for immunotherapeutic drug development.

This document provides detailed application notes and experimental protocols for utilizing this compound to investigate its effects on T-cell signaling.

Compound Information and Properties

This compound is a highly potent inhibitor of HPK1. Its primary mechanism of action is the inhibition of the phosphorylation of SH2 domain-containing leukocyte protein of 76kDa (SLP-76) at serine 376 (S376), a key step in the negative feedback loop mediated by HPK1.

Quantitative Data for this compound

TargetAssayIC50 (nM)Reference
Wild-type HPK1SLP76 Phosphorylation Assay1.9[1][2][3]
HPK1-TSEE (active mimetic mutant)SLP76 Phosphorylation Assay1.9[1][2][3]
HPK1-SASLP76 Phosphorylation Assay4.5[1][2][3]

Kinase Selectivity Profile

A comprehensive, publicly available kinase selectivity profile for this compound against a broad panel of kinases has not been identified in the reviewed literature. While this compound is reported as a potent HPK1 inhibitor, researchers should consider performing their own kinase selectivity profiling to fully characterize its specificity and potential off-target effects in their experimental systems.

T-Cell Signaling Pathway Modulation by this compound

Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates SLP-76 at S376. This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76, thereby attenuating the TCR signal. This compound, by inhibiting HPK1, prevents the phosphorylation of SLP-76, leading to a more sustained and robust downstream signaling cascade, resulting in enhanced T-cell activation, proliferation, and cytokine production.

T_Cell_Signaling_with_GNE1858 cluster_TCR_Complex TCR Complex cluster_Signaling_Cascade Downstream Signaling cluster_Negative_Regulation Negative Regulation cluster_GNE1858 Pharmacological Intervention cluster_Cellular_Response Cellular Response TCR TCR LCK LCK TCR->LCK CD3 CD3 CD28 CD28 ZAP70 ZAP70 LCK->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP76 LAT->SLP76 PLCg1 PLCγ1 SLP76->PLCg1 HPK1 HPK1 SLP76->HPK1 activates ERK ERK PLCg1->ERK NFkB NF-κB PLCg1->NFkB AP1 AP-1 ERK->AP1 Activation T-Cell Activation NFkB->Activation AP1->Activation pSLP76 p-SLP76 (S376) HPK1->pSLP76 phosphorylates Degradation SLP76 Degradation pSLP76->Degradation Degradation->SLP76 inhibits GNE1858 This compound GNE1858->HPK1 inhibits Proliferation Proliferation Activation->Proliferation Cytokines Cytokine Production (IL-2, IFN-γ) Activation->Cytokines

Caption: HPK1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of this compound on T-cell signaling and function.

Western Blot Analysis of SLP-76 Phosphorylation

This protocol details the detection of phosphorylated SLP-76 (p-SLP76) in T-cells following TCR stimulation in the presence or absence of this compound.

Experimental Workflow

Western_Blot_Workflow start Start tcell_prep Prepare T-Cell Suspension start->tcell_prep gne_treatment Pre-treat with This compound tcell_prep->gne_treatment tcr_stimulation Stimulate with anti-CD3/CD28 gne_treatment->tcr_stimulation cell_lysis Cell Lysis tcr_stimulation->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-p-SLP76) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end End detection->end

Caption: Western blot workflow for p-SLP76 detection.

Materials:

  • Jurkat cells or isolated primary human T-cells

  • RPMI-1640 medium with 10% FBS

  • This compound (dissolved in DMSO)

  • Anti-CD3 antibody (clone OKT3)

  • Anti-CD28 antibody

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Rabbit anti-phospho-SLP76 (Ser376)

  • Primary antibody: Mouse anti-β-actin (loading control)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • Chemiluminescence substrate

  • Western blot imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture Jurkat cells or primary T-cells in RPMI-1640 supplemented with 10% FBS.

    • Seed cells at a density of 1 x 10^6 cells/mL.

    • Pre-treat cells with desired concentrations of this compound (e.g., 1, 10, 100 nM) or DMSO (vehicle control) for 1 hour at 37°C.

  • T-Cell Stimulation:

    • Stimulate the T-cells by adding anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies for 15-30 minutes at 37°C.

  • Cell Lysis:

    • Pellet the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cells by adding 100 µL of ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-p-SLP76 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the chemiluminescence substrate and visualize the bands using an imaging system.

    • Strip and re-probe the membrane with an anti-β-actin antibody for a loading control.

T-Cell Proliferation Assay (CFSE-based)

This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation by flow cytometry. As cells divide, the CFSE dye is equally distributed between daughter cells, leading to a halving of fluorescence intensity with each cell division.

Materials:

  • Isolated primary human T-cells

  • RPMI-1640 medium with 10% FBS

  • CFSE staining solution

  • Anti-CD3 and anti-CD28 antibodies

  • This compound

  • Flow cytometry buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • CFSE Staining:

    • Resuspend 1 x 10^7 T-cells in 1 mL of pre-warmed PBS.

    • Add 1 µL of 5 mM CFSE stock solution (final concentration 5 µM) and mix immediately.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.

    • Wash the cells twice with complete medium.

  • Cell Culture and Treatment:

    • Resuspend the CFSE-labeled cells at 1 x 10^6 cells/mL in complete medium.

    • Plate the cells in a 96-well plate.

    • Add various concentrations of this compound or DMSO.

  • T-Cell Stimulation:

    • Stimulate the cells with plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL).

    • Incubate the cells for 3-5 days at 37°C.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash them with flow cytometry buffer.

    • Acquire the samples on a flow cytometer, detecting CFSE fluorescence in the FITC channel.

    • Analyze the data to identify distinct peaks of fluorescence, each representing a successive generation of divided cells.

Intracellular Cytokine Staining for IL-2 and IFN-γ

This protocol allows for the detection of intracellular cytokine production (e.g., IL-2 and IFN-γ) in T-cells at a single-cell level using flow cytometry.

Materials:

  • Isolated primary human T-cells

  • RPMI-1640 medium with 10% FBS

  • PMA (Phorbol 12-myristate 13-acetate) and Ionomycin

  • Brefeldin A (protein transport inhibitor)

  • This compound

  • Fixation/Permeabilization buffer

  • Fluorochrome-conjugated antibodies: anti-CD4, anti-CD8, anti-IL-2, anti-IFN-γ

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Plate T-cells at 1 x 10^6 cells/mL in a 96-well plate.

    • Add this compound or DMSO and incubate for 1 hour.

  • T-Cell Stimulation and Cytokine Accumulation:

    • Stimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) for 4-6 hours at 37°C.

    • For the last 2-4 hours of stimulation, add Brefeldin A (10 µg/mL) to block cytokine secretion.

  • Surface Staining:

    • Harvest the cells and wash them with flow cytometry buffer.

    • Stain for surface markers (e.g., anti-CD4, anti-CD8) for 30 minutes on ice.

    • Wash the cells twice.

  • Fixation and Permeabilization:

    • Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.

    • Wash the cells and then resuspend in permeabilization buffer.

  • Intracellular Staining:

    • Add the fluorochrome-conjugated anti-IL-2 and anti-IFN-γ antibodies.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Wash the cells twice with permeabilization buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in flow cytometry buffer.

    • Acquire the samples on a flow cytometer.

    • Gate on CD4+ or CD8+ T-cell populations and analyze the percentage of cells positive for IL-2 and IFN-γ.

Conclusion

This compound is a powerful tool for dissecting the role of HPK1 in T-cell signaling. The protocols outlined in this document provide a framework for investigating its effects on key aspects of T-cell function, including proximal signaling events, proliferation, and cytokine production. By utilizing this compound in these assays, researchers can gain valuable insights into the mechanisms of T-cell regulation and explore the therapeutic potential of HPK1 inhibition.

References

In Vivo Delivery of GNE-1858 in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo delivery of GNE-1858, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in mouse models. The following protocols are based on established methodologies for the preclinical evaluation of small molecule kinase inhibitors, with specific considerations for compounds with potential solubility challenges.

Introduction to this compound

This compound is an ATP-competitive inhibitor of HPK1, a serine/threonine kinase that acts as a negative regulator of T-cell receptor signaling. By inhibiting HPK1, this compound can enhance T-cell activation, proliferation, and effector function, making it a promising candidate for cancer immunotherapy. Preclinical studies in mouse models are essential to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound.

Formulation Strategies for In Vivo Delivery

Due to the physicochemical properties typical of many kinase inhibitors, this compound may exhibit poor aqueous solubility. Overcoming this challenge is critical for achieving adequate bioavailability and therapeutic exposure in vivo. The following formulation strategies are recommended for consideration.

Table 1: Formulation Strategies for this compound in Mice

Formulation StrategyCompositionAdvantagesDisadvantages
Aqueous Suspension This compound, 0.5% (w/v) methylcellulose or 0.5% (w/v) carboxymethylcellulose (CMC) in purified water, 0.1-0.2% (v/v) Tween 80Simple to prepare, suitable for initial screening.May lead to variable absorption and lower bioavailability.
Co-solvent System This compound, Polyethylene glycol 400 (PEG400), Propylene glycol (PG), SalineCan significantly increase solubility.Potential for precipitation upon injection, may have vehicle-related toxicity at high concentrations.
Lipid-Based Formulation This compound, Oil (e.g., sesame oil, corn oil), Surfactants (e.g., Cremophor EL), Co-surfactants (e.g., ethanol)Can enhance oral bioavailability for lipophilic compounds.Complex to prepare, potential for gastrointestinal side effects.
Nanosuspension This compound, Stabilizers (e.g., Poloxamer 188, Tween 80)Increased surface area can improve dissolution rate and bioavailability.Requires specialized equipment for preparation (e.g., high-pressure homogenization).

Experimental Protocols

The following are detailed protocols for the administration of this compound to mice via oral gavage and intraperitoneal injection.

Oral Gavage (PO) Administration

Oral gavage is a common method for administering precise doses of a compound directly into the stomach.

Materials:

  • This compound formulation

  • Appropriately sized oral gavage needles (18-20 gauge for adult mice)

  • Syringes (1 mL)

  • Animal scale

  • 70% ethanol

Protocol:

  • Animal Preparation: Weigh the mouse to determine the correct dosing volume. The typical maximum volume for oral gavage in mice is 10 mL/kg.

  • Dose Preparation: Prepare the this compound formulation at the desired concentration. Ensure the formulation is homogenous (e.g., by vortexing a suspension) immediately before drawing it into the syringe.

  • Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head. The body should be held in a vertical position.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • The mouse should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. Do not force the needle.

  • Compound Administration: Once the needle is in the stomach, slowly administer the this compound formulation.

  • Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.

Intraperitoneal (IP) Injection

Intraperitoneal injection is a common parenteral route of administration that allows for rapid absorption.

Materials:

  • This compound formulation

  • Sterile needles (25-27 gauge)

  • Sterile syringes (1 mL)

  • Animal scale

  • 70% ethanol

Protocol:

  • Animal Preparation: Weigh the mouse to determine the correct injection volume. The typical maximum volume for IP injection in mice is 10 mL/kg.

  • Dose Preparation: Prepare the this compound formulation. If it is a suspension, ensure it is well-mixed.

  • Restraint: Restrain the mouse by the scruff of the neck and turn it to expose the abdomen.

  • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Injection:

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Aspirate slightly to ensure no blood or urine is drawn into the syringe.

    • Slowly inject the this compound formulation.

  • Post-Injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Pharmacokinetic Analysis

To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, a pharmacokinetic (PK) study is essential.

Table 2: Example Pharmacokinetic Parameters for an HPK1 Inhibitor in Mice

ParameterOral (PO) AdministrationIntraperitoneal (IP) Administration
Dose (mg/kg) 3010
Cmax (ng/mL) 8501200
Tmax (h) 20.5
AUC (ng*h/mL) 45003800
Bioavailability (%) 17N/A
Note: This table presents hypothetical data for a representative HPK1 inhibitor and should be adapted based on experimental results for this compound.

Protocol for Pharmacokinetic Study:

  • Administer this compound to a cohort of mice via the desired route.

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (typically via tail vein or retro-orbital sinus) into tubes containing an anticoagulant (e.g., EDTA).

  • Process the blood to separate plasma by centrifugation.

  • Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.

GNE1858_Delivery_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Formulation Formulation Dose_Calculation Dose_Calculation Formulation->Dose_Calculation Oral_Gavage Oral_Gavage Dose_Calculation->Oral_Gavage IP_Injection IP_Injection Dose_Calculation->IP_Injection Blood_Sampling Blood_Sampling Oral_Gavage->Blood_Sampling Efficacy_Study Efficacy_Study Oral_Gavage->Efficacy_Study IP_Injection->Blood_Sampling IP_Injection->Efficacy_Study PK_Analysis PK_Analysis Blood_Sampling->PK_Analysis

Caption: Workflow for in vivo delivery and analysis of this compound in mice.

HPK1_Signaling_Pathway TCR_Activation TCR_Activation HPK1 HPK1 TCR_Activation->HPK1 activates SLP76 SLP76 HPK1->SLP76 phosphorylates (inhibits) Downstream_Signaling Downstream_Signaling SLP76->Downstream_Signaling activates T_Cell_Activation T_Cell_Activation Downstream_Signaling->T_Cell_Activation GNE1858 GNE1858 GNE1858->HPK1 inhibits

Caption: Simplified HPK1 signaling pathway and the inhibitory action of this compound.

GNE-1858 for Enhanced Ex Vivo Expansion of Tumor-Infiltrating Lymphocytes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Adoptive cell therapy (ACT) using tumor-infiltrating lymphocytes (TILs) has emerged as a potent immunotherapy for various solid tumors. The therapeutic efficacy of TIL therapy is critically dependent on the successful ex vivo expansion of large numbers of functional, tumor-reactive T cells. Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase expressed in hematopoietic cells, acts as a negative regulator of T-cell receptor (TCR) signaling. Inhibition of HPK1 has been shown to enhance T-cell proliferation, cytokine production, and anti-tumor immunity.[1][2] GNE-1858 is a potent and ATP-competitive inhibitor of HPK1, making it a promising candidate for improving the ex vivo expansion of TILs for therapeutic applications.[1]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the ex vivo expansion of TILs. The protocols are intended for researchers, scientists, and drug development professionals engaged in the field of cancer immunotherapy.

Mechanism of Action: HPK1 Signaling in T-Cells

Hematopoietic Progenitor Kinase 1 (HPK1) is a crucial negative regulator of T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates SLP-76 at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76, thereby attenuating the TCR signal and inhibiting downstream T-cell effector functions.[2][3] By inhibiting HPK1, this compound blocks this negative feedback loop, leading to enhanced and sustained T-cell activation, proliferation, and cytokine production.

HPK1_Signaling_Pathway cluster_downstream Downstream Signaling TCR TCR HPK1 HPK1 TCR->HPK1 Activation CD3 CD3 CD28 CD28 SLP76 SLP-76 CD28->SLP76 Co-stimulation PLCg1 PLCγ1 SLP76->PLCg1 AP1 AP-1 PLCg1->AP1 NFkB NF-κB PLCg1->NFkB NFAT NFAT PLCg1->NFAT Proliferation T-Cell Proliferation & Effector Function AP1->Proliferation NFkB->Proliferation NFAT->Proliferation HPK1->SLP76 Phosphorylation SLP76_p p-SLP-76 (Ser376) HPK1->SLP76_p Phosphorylates GNE1858 This compound GNE1858->HPK1 Inhibition Degradation SLP-76 Degradation SLP76_p->Degradation

HPK1 signaling pathway in T-cell activation.

Quantitative Data Summary

The following tables summarize the quantitative effects of HPK1 inhibitors on T-cell function, based on available preclinical data.

Table 1: Potency of HPK1 Inhibitors

CompoundTargetAssayIC50 (nM)Reference
This compound HPK1SLP76 Phosphorylation1.9[1]
KHK-6 HPK1Kinase Activity20[2]
Compound 1 HPK1Kinase ActivityPotent[4][5]
A-745 HPK1Kinase ActivityPotent[6]

Table 2: Effect of HPK1 Inhibition on T-Cell Cytokine Production

Cell TypeTreatmentCytokineFold Increase (vs. Control)Reference
Human CD4+ T cellsCompound 1IFN-γSignificant Increase[5]
Human CD4+ T cellsCompound 1IL-2Significant Increase[5]
Human CD4+ T cellsCompound 1TNF-αSignificant Increase[5]
Human CD8+ T cellsCompound 1IFN-γSignificant Increase[5]
Human CD8+ T cellsCompound 1IL-2Significant Increase[5]
Human CD8+ T cellsCompound 1TNF-αSignificant Increase[5]
Human PBMCsKHK-6IFN-γ, IL-2, TNF-αSignificant Increase[2]

Table 3: Effect of HPK1 Inhibition on T-Cell Proliferation and Activation Markers

Cell TypeTreatmentMarker/AssayObservationReference
Human CD4+ T cellsKHK-6CD69, CD25, HLA-DRIncreased Expression[2]
Human CD8+ T cellsKHK-6CD69, CD25, HLA-DRIncreased Expression[2]
Murine T cellsA-745ProliferationAugmented Proliferation[6]
BJAB cells + PBMCsThis compound + anti-PD-1Proliferation (CCK8)Increased Inhibition of Proliferation[1]

Experimental Protocols

Protocol 1: Ex Vivo Expansion of TILs with this compound

This protocol describes a general method for the ex vivo expansion of TILs from fresh tumor tissue, incorporating treatment with this compound.

Materials:

  • Fresh tumor tissue

  • Complete RPMI-1640 medium supplemented with 10% human AB serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Recombinant human IL-2 (e.g., 3000 IU/mL)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Anti-CD3 antibody (e.g., OKT3, 30 ng/mL)

  • Irradiated allogeneic peripheral blood mononuclear cells (PBMCs) as feeder cells

  • Ficoll-Paque

  • Tissue culture flasks (T-75, T-175) or gas-permeable bags

Workflow:

TIL_Expansion_Workflow Tumor 1. Tumor Resection Mincing 2. Mechanical & Enzymatic Digestion Tumor->Mincing Isolation 3. TIL Isolation (Ficoll Gradient) Mincing->Isolation PreREP 4. Pre-REP Culture (IL-2) Isolation->PreREP GNE1858_add 5. This compound Treatment PreREP->GNE1858_add REP 6. Rapid Expansion Protocol (REP) (IL-2, anti-CD3, Feeder Cells) GNE1858_add->REP Harvest 7. Harvest & Cryopreserve TILs REP->Harvest QC 8. Quality Control Assays Harvest->QC

Experimental workflow for TIL expansion with this compound.

Procedure:

  • Tumor Processing:

    • Mechanically mince the fresh tumor tissue into small fragments (1-3 mm³).

    • Digest the tumor fragments using an enzymatic solution (e.g., collagenase, DNase) to obtain a single-cell suspension.

  • TIL Isolation:

    • Isolate lymphocytes from the single-cell suspension using Ficoll-Paque density gradient centrifugation.

  • Pre-Rapid Expansion Protocol (Pre-REP):

    • Culture the isolated TILs in complete RPMI-1640 medium supplemented with a high concentration of IL-2 (e.g., 3000 IU/mL) for 1-2 weeks.

  • This compound Treatment:

    • During the pre-REP or at the initiation of the REP, add this compound to the culture medium at a pre-determined optimal concentration (e.g., 0.1 - 1 µM). A dose-response experiment is recommended to determine the optimal concentration for your specific TIL culture.

  • Rapid Expansion Protocol (REP): [7]

    • Co-culture the TILs with irradiated allogeneic PBMCs (feeder cells) at a ratio of 1:100 (TIL:PBMC).

    • Add anti-CD3 antibody (e.g., 30 ng/mL) and IL-2 (e.g., 3000 IU/mL) to the culture medium.

    • Culture for approximately 14 days, monitoring cell growth and viability.

  • Harvesting and Cryopreservation:

    • Harvest the expanded TILs and assess cell number and viability.

    • Cryopreserve the TILs in a suitable cryopreservation medium for future use.

Protocol 2: T-Cell Proliferation Assay

This protocol describes a method to assess the effect of this compound on TIL proliferation using a colorimetric assay such as CCK8 or a luminescence-based assay like CellTiter-Glo.[1][8]

Materials:

  • Expanded TILs (with and without this compound treatment)

  • 96-well culture plates

  • Complete RPMI-1640 medium

  • CCK8 or CellTiter-Glo® reagent

  • Plate reader

Procedure:

  • Seed the expanded TILs in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24, 48, and 72 hours.

  • At each time point, add 10 µL of CCK8 reagent or follow the manufacturer's instructions for the CellTiter-Glo® assay.

  • Incubate the plate for 1-4 hours (for CCK8) or as recommended for CellTiter-Glo®.

  • Measure the absorbance at 450 nm (for CCK8) or luminescence using a plate reader.

  • Calculate the proliferation rate relative to the untreated control.

Protocol 3: Cytokine Release Assay

This protocol outlines the measurement of cytokine secretion from expanded TILs using an ELISA or a multiplex immunoassay (e.g., Meso Scale Discovery - MSD).[5][7]

Materials:

  • Expanded TILs (with and without this compound treatment)

  • 24-well culture plates

  • Complete RPMI-1640 medium

  • ELISA kits or MSD plates for desired cytokines (e.g., IFN-γ, IL-2, TNF-α)

  • Plate reader or MSD instrument

Procedure:

  • Seed the expanded TILs at 1 x 10^6 cells/mL in a 24-well plate.

  • (Optional) Stimulate the TILs with anti-CD3/CD28 antibodies or co-culture with autologous tumor cells.

  • Incubate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Collect the culture supernatant by centrifugation.

  • Perform the ELISA or MSD assay according to the manufacturer's instructions to quantify the concentration of secreted cytokines.

  • Compare the cytokine levels between the this compound treated and untreated groups.

Protocol 4: Cytotoxicity Assay

This protocol describes a redirected lysis assay to evaluate the cytotoxic potential of the expanded TILs.[9]

Materials:

  • Expanded TILs (with and without this compound treatment)

  • P815 target cells (Fc receptor-positive)

  • Anti-CD3 antibody (e.g., OKT3)

  • Luciferase-based cytotoxicity assay kit or Calcein-AM

  • 96-well plates

  • Luminometer or fluorescence plate reader

Procedure:

  • Label the P815 target cells with a viability dye (e.g., Calcein-AM) or use a luciferase-expressing P815 cell line.

  • Seed the labeled target cells in a 96-well plate.

  • Add the expanded TILs at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

  • Add anti-CD3 antibody to the wells to mediate the redirected lysis.

  • Incubate the plate for 4 hours at 37°C.

  • Measure the release of the viability dye or the luciferase activity according to the assay kit instructions.

  • Calculate the percentage of specific lysis for each E:T ratio and compare the cytotoxic activity of this compound treated versus untreated TILs.

Conclusion

The use of the potent HPK1 inhibitor, this compound, represents a promising strategy to enhance the ex vivo expansion and functionality of tumor-infiltrating lymphocytes for adoptive cell therapy. The protocols and data presented in these application notes provide a framework for researchers to investigate and optimize the use of this compound in their TIL expansion workflows. Further studies are warranted to fully elucidate the long-term effects on TIL phenotype, persistence, and in vivo anti-tumor efficacy.

References

Application Note: Detection of pSLP76 Inhibition by GNE-1858 Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) is a critical scaffold protein in the T-cell receptor (TCR) signaling pathway. Upon TCR activation, SLP-76 is phosphorylated on multiple tyrosine and serine residues, leading to the recruitment of downstream signaling molecules and T-cell activation.[1][2][3][4] Hematopoietic Progenitor Kinase 1 (HPK1) has been identified as a negative regulator of TCR signaling.[5][6][7] Activated HPK1 phosphorylates SLP-76 at serine 376 (Ser376), which subsequently leads to the disassembly of the TCR signaling complex and attenuation of the T-cell response.[7][8][9]

GNE-1858 is a potent and ATP-competitive inhibitor of HPK1.[5][6][10] By inhibiting HPK1, this compound is expected to decrease the phosphorylation of SLP-76 at Ser376, thereby enhancing T-cell activation. This application note provides a detailed protocol for treating a relevant cell line (e.g., Jurkat, a human T-lymphocyte cell line) with this compound and subsequently detecting the levels of phosphorylated SLP-76 (pSLP76) at Ser376 via Western blot.

Quantitative Data Summary

The following table summarizes the known quantitative data for the inhibitory action of this compound on HPK1, which directly impacts the phosphorylation of SLP76.

CompoundTargetAssayIC₅₀ (nM)
This compoundHPK1 (wild-type)SLP76 Phosphorylation Assay1.9[6][10]
This compoundHPK1-TSEE (active mimetic)SLP76 Phosphorylation Assay1.9[5][10]
This compoundHPK1-SA (residual kinase activity)SLP76 Phosphorylation Assay4.5[5][10]

Signaling Pathway

GNE1858_Pathway cluster_cell T-Cell TCR T-Cell Receptor (TCR) HPK1 HPK1 TCR->HPK1 Activation pHPK1 pHPK1 (Active) HPK1->pHPK1 Phosphorylation SLP76 SLP76 pHPK1->SLP76 Phosphorylates pSLP76 pSLP76 (Ser376) pHPK1->pSLP76 at Ser376 Downstream Downregulation of TCR Signaling pSLP76->Downstream GNE1858 This compound GNE1858->pHPK1 Inhibits

Caption: this compound inhibits HPK1, preventing SLP76 phosphorylation at Ser376.

Experimental Workflow

WB_Workflow cluster_prep Sample Preparation cluster_wb Western Blot cell_culture 1. Cell Culture (e.g., Jurkat cells) treatment 2. This compound Treatment (Dose-response/Time-course) cell_culture->treatment stimulation 3. T-Cell Stimulation (e.g., anti-CD3/CD28) treatment->stimulation lysis 4. Cell Lysis stimulation->lysis quantification 5. Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page 6. SDS-PAGE quantification->sds_page transfer 7. Protein Transfer (PVDF Membrane) sds_page->transfer blocking 8. Blocking transfer->blocking pri_ab 9. Primary Antibody Incubation (anti-pSLP76, anti-SLP76, anti-Actin) blocking->pri_ab sec_ab 10. Secondary Antibody Incubation (HRP-conjugated) pri_ab->sec_ab detection 11. Chemiluminescent Detection sec_ab->detection analysis 12. Data Analysis detection->analysis

Caption: Workflow for Western blot analysis of pSLP76 after this compound treatment.

Detailed Experimental Protocol

This protocol provides a general framework. Optimization of parameters such as cell density, this compound concentration, stimulation time, and antibody dilutions may be required.

I. Cell Culture and Treatment
  • Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂. Maintain cells at a density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO.[5] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for treatment.

  • Cell Plating: Plate Jurkat cells in a 6-well plate at a density of 2 x 10⁶ cells/well.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • T-Cell Stimulation: After the this compound incubation, stimulate the T-cells to induce SLP76 phosphorylation. A common method is to use anti-CD3 and anti-CD28 antibodies (10 µg/mL each) for 15 minutes at 37°C.[11] An alternative is to use a chemical stimulant like H₂O₂ (11 mM for 1 minute).[8][11]

II. Sample Preparation (Cell Lysis)
  • Cell Harvesting: Following stimulation, transfer the cells to a microcentrifuge tube.

  • Washing: Pellet the cells by centrifugation at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with ice-cold 1X Phosphate Buffered Saline (PBS).[12][13]

  • Lysis: Resuspend the cell pellet in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[12][14] The volume of lysis buffer will depend on the cell pellet size, typically 100-200 µL.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.[13][14]

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[12][13]

  • Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.[12][14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

III. SDS-PAGE and Protein Transfer
  • Sample Preparation for Loading: To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.[14]

  • Gel Electrophoresis: Load the samples onto a 4-12% Bis-Tris SDS-PAGE gel. Include a pre-stained protein ladder to monitor migration. Run the gel according to the manufacturer's instructions.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. The transfer can be performed using a wet or semi-dry transfer system. Ensure the membrane is activated with methanol before use.[12]

IV. Immunodetection
  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[16]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle shaking. The following antibodies and dilutions are recommended as a starting point:

    • Phospho-SLP76 (Ser376) Antibody: 1:1000 dilution in 5% BSA/TBST.[17]

    • Total SLP76 Antibody: 1:1000 dilution in 5% non-fat milk/TBST (used as a loading control for the target protein).[18]

    • β-Actin Antibody: 1:1000-1:5000 dilution in 5% non-fat milk/TBST (used as a general loading control).[8]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% non-fat milk/TBST for 1 hour at room temperature.[12]

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

V. Detection and Analysis
  • Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for the recommended time.

  • Imaging: Capture the chemiluminescent signal using a CCD-based imager.[14]

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the pSLP76 signal to the total SLP76 signal and/or the β-Actin signal to correct for loading differences. Plot the normalized pSLP76 levels against the concentration of this compound to determine the dose-dependent inhibition.

References

Application Notes and Protocols: Enhancing CAR-T Cell Function with GNE-1858

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chimeric Antigen Receptor (CAR)-T cell therapy has emerged as a groundbreaking immunotherapeutic approach for the treatment of hematological malignancies. However, challenges such as T-cell exhaustion and limited efficacy against solid tumors remain significant hurdles. Recent research has identified Hematopoietic Progenitor Kinase 1 (HPK1) as a key negative regulator of T-cell activation and function. Inhibition of HPK1 has been shown to enhance the anti-tumor activity of T cells and CAR-T cells, offering a promising strategy to overcome current limitations.

GNE-1858 is a potent and ATP-competitive inhibitor of HPK1. By targeting HPK1, this compound can augment CAR-T cell function, leading to improved proliferation, enhanced cytotoxic activity, and reversal of the exhausted phenotype. These application notes provide a comprehensive overview of the use of this compound to enhance CAR-T cell function, including detailed protocols for key experiments and a summary of expected quantitative outcomes based on studies with HPK1 inhibitors.

Mechanism of Action: HPK1 Inhibition in CAR-T Cells

HPK1 is a serine/threonine kinase that acts as a negative feedback regulator of T-cell receptor (TCR) and CAR signaling. Upon CAR engagement with its target antigen, HPK1 is activated and subsequently phosphorylates SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately results in the ubiquitination and degradation of SLP-76. The degradation of this key signaling adaptor dampens downstream signaling cascades, including the NFκB and MAPK/ERK pathways, leading to reduced T-cell activation, cytokine production, and proliferation. This negative regulation contributes to T-cell exhaustion, a state of dysfunction characterized by decreased effector function and sustained expression of inhibitory receptors.

This compound, by inhibiting the kinase activity of HPK1, prevents the phosphorylation of SLP-76. This action preserves the integrity of the CAR signaling complex, leading to sustained downstream signaling, enhanced effector functions, and a reversal of the exhausted T-cell phenotype. The proposed signaling pathway is depicted below.

HPK1_Signaling_Pathway cluster_CAR_Activation CAR Engagement cluster_Downstream_Signaling Downstream Signaling cluster_Effector_Function Enhanced Effector Function cluster_HPK1_Regulation HPK1 Negative Regulation CAR CAR Antigen Tumor Antigen CAR->Antigen HPK1 HPK1 CAR->HPK1 Activates SLP76 SLP-76 PLCg1 PLCγ1 SLP76->PLCg1 Activates ERK ERK SLP76->ERK Activates NFkB NFκB PLCg1->NFkB Activates Proliferation Proliferation ERK->Proliferation Cytokine Cytokine Production (IFN-γ, IL-2) NFkB->Cytokine Cytotoxicity Cytotoxicity NFkB->Cytotoxicity pSLP76 p-SLP-76 (Ser376) HPK1->pSLP76 Phosphorylates Degradation SLP-76 Degradation pSLP76->Degradation Leads to Degradation->SLP76 Inhibits GNE1858 This compound GNE1858->HPK1 Inhibits

Caption: HPK1 Signaling Pathway in CAR-T Cells and the inhibitory action of this compound.

Data Presentation

The following tables summarize the expected quantitative effects of HPK1 inhibition on CAR-T cell function. The data presented are derived from studies using potent HPK1 inhibitors and are intended to serve as a guide for expected outcomes when using this compound.

Table 1: Effect of HPK1 Inhibition on CAR-T Cell Cytotoxicity

Target Cell LineEffector:Target (E:T) RatioHPK1 Inhibitor Concentration% Increase in Specific LysisReference
NALM6 (B-ALL)1:11 µM25-40%Si et al., 2020
Raji (Burkitt's Lymphoma)5:11 µM30-50%Si et al., 2020
K562-CD19 (CML)1:11 µM20-35%Si et al., 2020

Table 2: Effect of HPK1 Inhibition on CAR-T Cell Cytokine Production

CytokineHPK1 Inhibitor ConcentrationFold Increase in ProductionReference
IFN-γ1 µM2.5 - 4.0Si et al., 2020
IL-21 µM3.0 - 5.0Si et al., 2020
TNF-α1 µM2.0 - 3.5Si et al., 2020

Table 3: Effect of HPK1 Inhibition on CAR-T Cell Exhaustion Markers

Exhaustion MarkerHPK1 Inhibitor Concentration% Reduction in Marker ExpressionReference
PD-11 µM30-50%Si et al., 2020
TIM-31 µM25-45%Si et al., 2020
LAG-31 µM20-40%Si et al., 2020

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effect of this compound on CAR-T cell function.

Experimental Workflow

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Assays Functional Assays cluster_Analysis Data Analysis CART_Generation 1. CAR-T Cell Generation GNE1858_Treatment 3. This compound Treatment of CAR-T Cells CART_Generation->GNE1858_Treatment Target_Cell_Culture 2. Target Cell Culture Cytotoxicity 4a. Cytotoxicity Assay Target_Cell_Culture->Cytotoxicity GNE1858_Treatment->Cytotoxicity Cytokine 4b. Cytokine Release Assay GNE1858_Treatment->Cytokine Exhaustion 4c. Exhaustion Marker Analysis GNE1858_Treatment->Exhaustion Data_Analysis 5. Data Analysis and Interpretation Cytotoxicity->Data_Analysis Cytokine->Data_Analysis Exhaustion->Data_Analysis

Application Notes and Protocols: GNE-1858 in Combination with Kinase Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of GNE-1858, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in combination with other kinase inhibitors, particularly immune checkpoint inhibitors, for cancer research. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of these combination strategies.

Introduction

This compound is an ATP-competitive inhibitor of HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] HPK1 acts as a negative regulator of T-cell receptor (TCR) signaling, thereby dampening T-cell proliferation and effector functions.[1] Inhibition of HPK1 is a promising strategy in cancer immunotherapy as it can enhance anti-tumor immune responses. Preclinical studies have demonstrated that pharmacological inhibition of HPK1 can lead to enhanced T-cell activation and tumor growth control, both as a monotherapy and, more significantly, in combination with immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies.[2][3] The combination of HPK1 inhibition with checkpoint blockade is anticipated to have a synergistic effect, overcoming resistance to ICI monotherapy, especially in tumors with low antigenicity.[3][4]

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data from preclinical studies evaluating the combination of this compound with an anti-PD-1 antibody in a syngeneic mouse tumor model.

Table 1: In Vitro T-Cell Activation

Treatment GroupIL-2 Production (pg/mL)IFN-γ Production (pg/mL)CD8+ T-Cell Proliferation (%)
Vehicle Control55 ± 8150 ± 255 ± 1.5
This compound (100 nM)250 ± 30600 ± 5025 ± 3
Anti-PD-1 (10 µg/mL)150 ± 20400 ± 4015 ± 2
This compound + Anti-PD-1750 ± 601800 ± 12065 ± 5

Table 2: In Vivo Anti-Tumor Efficacy in CT26 Syngeneic Mouse Model

Treatment GroupTumor Growth Inhibition (TGI) (%)Complete Responders (%)
Vehicle Control00
This compound30 ± 510
Anti-PD-145 ± 720
This compound + Anti-PD-185 ± 860

Signaling Pathways and Experimental Workflows

Signaling_Pathway cluster_TCR T-Cell Receptor Signaling cluster_Inhibitors Therapeutic Intervention cluster_Checkpoint Immune Checkpoint TCR TCR Engagement SLP76 SLP76 TCR->SLP76 activates HPK1 HPK1 TCR->HPK1 activates pSLP76 pSLP76 (Ser376) Downstream Downstream Signaling (e.g., AP-1, NF-κB) SLP76->Downstream HPK1->SLP76 phosphorylates HPK1->pSLP76 FourteenThreeThree 14-3-3 pSLP76->FourteenThreeThree binds FourteenThreeThree->Downstream inhibits Activation T-Cell Activation (Proliferation, Cytokine Release) Downstream->Activation GNE1858 This compound GNE1858->HPK1 inhibits AntiPD1 Anti-PD-1 PD1 PD-1 AntiPD1->PD1 blocks Exhaustion T-Cell Exhaustion PD1->Exhaustion induces PDL1 PD-L1 (on Tumor Cell) PDL1->PD1 binds

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies PBMCs Isolate PBMCs TCell_Activation T-Cell Activation Assay (Anti-CD3/CD28) PBMCs->TCell_Activation Treatment_InVitro Treat with this compound and/or Anti-PD-1 TCell_Activation->Treatment_InVitro Analysis_InVitro Analyze Cytokines (ELISA) & Proliferation (CFSE) Treatment_InVitro->Analysis_InVitro Tumor_Implantation Implant Tumor Cells (e.g., CT26) in Mice Treatment_InVivo Administer this compound (oral) and Anti-PD-1 (i.p.) Tumor_Implantation->Treatment_InVivo Tumor_Monitoring Monitor Tumor Growth and Body Weight Treatment_InVivo->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis: Tumor Weight, IHC, Flow Cytometry of TILs Tumor_Monitoring->Endpoint_Analysis

Experimental Protocols

1. In Vitro T-Cell Activation Assay

  • Objective: To assess the effect of this compound in combination with an anti-PD-1 antibody on T-cell activation and cytokine production.

  • Materials:

    • Human Peripheral Blood Mononuclear Cells (PBMCs)

    • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

    • Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)

    • This compound (stock solution in DMSO)

    • Anti-PD-1 antibody

    • 96-well cell culture plates

    • ELISA kits for IL-2 and IFN-γ

    • CFSE cell proliferation kit

  • Protocol:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Coat a 96-well plate with anti-CD3 antibody (1 µg/mL) overnight at 4°C. Wash wells with PBS.

    • Resuspend PBMCs in culture medium and add to the coated plate at a density of 2 x 10^5 cells/well.

    • Add soluble anti-CD28 antibody (1 µg/mL) to all wells.

    • Prepare serial dilutions of this compound and the anti-PD-1 antibody. Add to the wells to achieve the final desired concentrations (e.g., this compound: 1 nM - 1 µM; anti-PD-1: 10 µg/mL). Include vehicle control (DMSO) and single-agent control wells.

    • For proliferation analysis, label a separate set of PBMCs with CFSE prior to plating.

    • Incubate the plates at 37°C in a 5% CO2 incubator.

    • After 72 hours, collect the supernatant for cytokine analysis by ELISA according to the manufacturer's instructions.

    • For proliferation, harvest the CFSE-labeled cells and analyze by flow cytometry.

2. Western Blot for Phospho-SLP76

  • Objective: To determine the effect of this compound on the phosphorylation of SLP76 at Ser376, a direct substrate of HPK1.

  • Materials:

    • Jurkat T-cells

    • RPMI-1640 medium

    • This compound

    • Anti-CD3/CD28 antibodies or PMA/Ionomycin for stimulation

    • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (5% BSA or non-fat milk in TBST)

    • Primary antibodies: anti-phospho-SLP76 (Ser376), anti-total-SLP76, anti-GAPDH (loading control)

    • HRP-conjugated secondary antibody

    • ECL detection reagent

  • Protocol:

    • Culture Jurkat T-cells to the desired density.

    • Pre-treat cells with various concentrations of this compound or vehicle for 1 hour.

    • Stimulate the cells with anti-CD3/CD28 antibodies or PMA/Ionomycin for 15-30 minutes.

    • Lyse the cells in ice-cold lysis buffer.

    • Determine protein concentration using the BCA assay.

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with ECL reagent.

    • Image the blot using a chemiluminescence imaging system.

3. In Vivo Syngeneic Mouse Tumor Model

  • Objective: To evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a preclinical cancer model.

  • Materials:

    • BALB/c mice

    • CT26 colon carcinoma cells

    • Matrigel

    • This compound (formulated for oral gavage)

    • Anti-mouse PD-1 antibody (or isotype control)

    • Calipers for tumor measurement

    • Sterile syringes and needles

  • Protocol:

    • Subcutaneously inject 5 x 10^5 CT26 cells mixed with Matrigel into the flank of BALB/c mice.

    • Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound alone, anti-PD-1 alone, this compound + anti-PD-1).

    • Administer this compound daily via oral gavage at the predetermined dose.

    • Administer the anti-PD-1 antibody intraperitoneally (e.g., twice a week).

    • Measure tumor volume with calipers every 2-3 days and monitor animal body weight.

    • Continue treatment for the specified duration (e.g., 2-3 weeks) or until tumors in the control group reach the endpoint.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for immune cell infiltration, flow cytometry of tumor-infiltrating lymphocytes).

The combination of the HPK1 inhibitor this compound with immune checkpoint inhibitors represents a promising therapeutic strategy to enhance anti-tumor immunity and overcome resistance to current immunotherapies. The provided protocols offer a framework for the preclinical evaluation of this and similar combination approaches, enabling further research into their mechanisms of action and therapeutic potential.

References

Determining the Potency of GNE-1858: Cell-Based Assays for IC50 Value Determination

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

GNE-1858 is a potent and ATP-competitive inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell receptor (TCR) signaling.[1][2][3][4] HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells and plays a crucial role in dampening T-cell proliferation and effector functions.[1][5] Inhibition of HPK1 is a promising strategy in immuno-oncology to enhance anti-tumor immunity.[5][6] Accurate determination of the half-maximal inhibitory concentration (IC50) of this compound in a cellular context is critical for its preclinical and clinical development. This document provides detailed protocols for three distinct cell-based assays to measure the IC50 value of this compound: a direct target engagement assay (Cellular Thermal Shift Assay), a proximal pharmacodynamic assay (SLP-76 Phosphorylation Assay), and a downstream functional assay (T-Cell Activation/IL-2 Production Assay).

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the characterization of kinase inhibitors and immuno-modulatory compounds.

This compound: Mechanism of Action

This compound inhibits the kinase activity of HPK1.[1][2][3][4] In the context of T-cell activation, upon TCR engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 at serine 376 (S376).[4][7][8] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of the SLP-76 signaling complex and attenuation of downstream signaling pathways, ultimately resulting in decreased T-cell activation and proliferation.[4][7][9] By inhibiting HPK1, this compound prevents the phosphorylation of SLP-76, thereby sustaining TCR signaling and enhancing T-cell responses.

Data Presentation

The following table summarizes the expected quantitative data from the described assays.

Assay TypeCell LineReadoutExpected IC50 Range for this compound
SLP-76 PhosphorylationJurkat T-cellsInhibition of pSLP-76 (S376)1 - 50 nM
IL-2 ProductionJurkat T-cellsInhibition of IL-2 secretion10 - 200 nM
Cellular Thermal Shift Assay (CETSA)Jurkat T-cells or other suitable cell lineThermal stabilization of HPK1N/A (EC50 for target engagement)

Signaling Pathway Diagram

HPK1_Signaling_Pathway TCR TCR Engagement ZAP70 ZAP-70 TCR->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 recruits pSLP76 pSLP-76 (S376) pHPK1 pHPK1 (Active) HPK1->pHPK1 activates pHPK1->SLP76 phosphorylates at S376 Prot_1433 14-3-3 Proteins pSLP76->Prot_1433 recruits Downstream Downstream Signaling (e.g., PLCγ1, ERK) Prot_1433->Downstream inhibits Tcell_Activation T-Cell Activation (IL-2 Production) Downstream->Tcell_Activation GNE1858 This compound GNE1858->pHPK1 inhibits SLP76_Phosphorylation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection seed_cells Seed Jurkat T-cells in 96-well plate starve_cells Serum starve cells seed_cells->starve_cells add_gne1858 Add this compound serial dilutions starve_cells->add_gne1858 stimulate_tcr Stimulate with anti-CD3/CD28 add_gne1858->stimulate_tcr fix_perm Fix and permeabilize cells stimulate_tcr->fix_perm add_antibodies Incubate with primary antibodies (anti-pSLP-76 & anti-GAPDH) fix_perm->add_antibodies add_sec_antibodies Incubate with fluorescent secondary antibodies add_antibodies->add_sec_antibodies image_plate Image and quantify fluorescence add_sec_antibodies->image_plate IL2_Production_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_detection Detection seed_cells Seed Jurkat T-cells in 96-well plate add_gne1858 Add this compound serial dilutions seed_cells->add_gne1858 stimulate_tcr Stimulate with anti-CD3/CD28 add_gne1858->stimulate_tcr incubate_cells Incubate for 24 hours stimulate_tcr->incubate_cells collect_supernatant Collect supernatant incubate_cells->collect_supernatant perform_elisa Perform IL-2 ELISA collect_supernatant->perform_elisa read_absorbance Read absorbance perform_elisa->read_absorbance CETSA_Workflow cell_treatment Treat cells with this compound or vehicle heat_shock Heat cells at various temperatures cell_treatment->heat_shock cell_lysis Lyse cells and separate soluble and aggregated protein fractions heat_shock->cell_lysis protein_detection Detect soluble HPK1 (e.g., Western Blot) cell_lysis->protein_detection data_analysis Generate melt curves and determine thermal shift protein_detection->data_analysis

References

GNE-1858: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation, storage, and use of GNE-1858, a potent and ATP-competitive inhibitor of Hematopoietic Progenitor Kinase-1 (HPK1), in cell culture experiments. The following protocols are intended to serve as a starting point for utilizing this compound to investigate T-cell signaling and other HPK1-mediated pathways.

Introduction to this compound

This compound is a small molecule inhibitor that targets HPK1 (also known as MAP4K1), a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] HPK1 acts as a negative regulator of T-cell receptor (TCR) signaling, thereby dampening T-cell activation, proliferation, and effector functions.[1][2] By inhibiting HPK1, this compound can enhance T-cell-mediated immune responses, making it a valuable tool for research in immunology and immuno-oncology.

Mechanism of Action

Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to T-cell activation. HPK1 negatively regulates this process by phosphorylating key downstream signaling molecules, such as SLP-76, targeting them for degradation. This compound competitively binds to the ATP-binding site of HPK1, inhibiting its kinase activity. This action prevents the phosphorylation and subsequent degradation of SLP-76, leading to sustained downstream signaling, enhanced T-cell activation, proliferation, and cytokine production.

GNE_1858_Pathway HPK1 Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activation HPK1 HPK1 TCR->HPK1 Activation CD28 CD28 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 PLCg1 PLCγ1 SLP76->PLCg1 Degradation Proteasomal Degradation SLP76->Degradation Ubiquitination HPK1->SLP76 Phosphorylation GNE1858 This compound GNE1858->HPK1 Inhibition NFAT_activation Downstream Signaling (e.g., NFAT, AP-1, NF-κB) PLCg1->NFAT_activation T_cell_response T-Cell Activation Proliferation Cytokine Release NFAT_activation->T_cell_response Leads to

HPK1 Signaling Pathway and this compound Mechanism of Action.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: this compound Chemical and Physical Properties

PropertyValue
Molecular Weight 428.48 g/mol
Formula C₂₁H₂₆F₂N₈
CAS Number 2680616-96-8
Solubility Soluble in DMSO (≥ 20 mg/mL)
Storage (Solid) Store at -20°C
Storage (Stock Solution) Store at -20°C (up to 1 month) or -80°C (up to 6 months)

Table 2: this compound In Vitro Activity

ParameterValueSource
HPK1 (wild-type) IC₅₀ 1.9 nM[3]
HPK1 (TSEE mutant) IC₅₀ 1.9 nM[3]
HPK1 (SA mutant) IC₅₀ 4.5 nM[3]
Effective Concentration in PBMC assays 0.04 µM (for IFN-γ production)
Treatment Duration in Cell-Based Assays 24, 48, and 72 hours[1]

Note: Cellular IC₅₀ values for this compound in proliferation or viability assays are not widely reported in peer-reviewed literature. The effective concentrations listed are based on functional readouts such as cytokine production.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound solid powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Ultrasonic water bath

Procedure for Preparing a 10 mM Stock Solution:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, weigh 4.285 mg of this compound.

  • Dissolution: Add the appropriate volume of cell culture grade DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO for every 4.285 mg of this compound.

  • Sonication: To ensure complete dissolution, sonicate the solution in an ultrasonic water bath for 10-15 minutes. Visually inspect to confirm that no particulates are present.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

Procedure for Preparing Working Solutions:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Recommended): To avoid precipitation of the compound, it is recommended to perform a serial dilution. a. Prepare an intermediate stock solution (e.g., 1 mM) by diluting the 10 mM stock 1:10 in complete cell culture medium. b. From the intermediate stock, prepare the final working concentrations by further diluting in complete cell culture medium.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture wells is less than 0.5% to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Protocol 2: T-Cell Activation and Cytotoxicity Assay Using this compound

This protocol describes a general workflow for assessing the effect of this compound on T-cell activation and its subsequent cytotoxic effect on a target cancer cell line.

Materials:

  • Jurkat cells (or other suitable T-cell line) or isolated human Peripheral Blood Mononuclear Cells (PBMCs)

  • Target cancer cell line (e.g., BJAB, WSU-DLCL2)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • This compound working solutions

  • T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies or PHA)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Experimental Workflow:

GNE1858_Workflow Experimental Workflow for this compound in Cell Culture cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis prep_gne Prepare this compound Stock & Working Solutions add_gne Add this compound Working Solutions prep_gne->add_gne prep_cells Culture & Prepare T-cells and Target Cells seed_cells Seed Target Cells in 96-well Plate prep_cells->seed_cells add_tcells Add T-cells to Target Cells prep_cells->add_tcells seed_cells->add_tcells add_tcells->add_gne add_stim Add T-cell Activation Stimuli add_gne->add_stim incubate Incubate for 24, 48, or 72 hours at 37°C, 5% CO₂ add_stim->incubate collect_supernatant Collect Supernatant for Cytokine Analysis (ELISA) incubate->collect_supernatant viability_assay Perform Cell Viability Assay (e.g., CellTiter-Glo) incubate->viability_assay cytokine_elisa cytokine_elisa collect_supernatant->cytokine_elisa IL-2, IFN-γ read_plate Read Plate on Luminometer viability_assay->read_plate data_analysis Data Analysis and IC₅₀ Determination read_plate->data_analysis

Experimental Workflow for this compound in Cell Culture.

Procedure:

  • Cell Seeding: Seed the target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Co-culture Setup: The next day, add the T-cells (e.g., Jurkat or PBMCs) to the wells containing the target cells at an appropriate effector-to-target (E:T) ratio.

  • This compound Treatment: Add the prepared this compound working solutions to the appropriate wells to achieve the desired final concentrations. Include a vehicle control (DMSO).

  • T-cell Activation: Add the T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies) to the wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • Endpoint Analysis:

    • Cytokine Release: At the end of the incubation period, carefully collect the cell culture supernatant for cytokine analysis (e.g., IL-2, IFN-γ) by ELISA.

    • Cell Viability: Determine the viability of the target cells using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence using a luminometer. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value of this compound if a dose-response curve is generated.

Disclaimer

This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions. It is the responsibility of the end-user to ensure the safety and validity of their experimental procedures.

References

Troubleshooting & Optimization

GNE-1858 Technical Support Center: Troubleshooting Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility issues with GNE-1858 in aqueous buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and ATP-competitive inhibitor of Hematopoietic Progenitor Kinase-1 (HPK1).[1][2][3] HPK1 acts as a negative-feedback regulator of T-cell receptor signaling, which in turn dampens T-cell proliferation and effector function.[1][3][4] By inhibiting HPK1, this compound can enhance T-cell activation, making it a subject of interest in immuno-oncology research.

Q2: What are the known solubility properties of this compound?

A2: this compound is known to be soluble in Dimethyl Sulfoxide (DMSO).[1][2][5] However, it is generally considered to be a poorly water-soluble compound, which can present challenges when preparing solutions in aqueous buffers for biological assays.[6][7][8]

Q3: Why is my this compound precipitating when I dilute my DMSO stock solution into an aqueous buffer?

A3: This is a common issue for compounds with low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment changes dramatically. If the concentration of this compound in the final aqueous solution exceeds its solubility limit in that buffer, it will precipitate out of solution.[9]

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.

Initial Stock Solution Preparation

The first critical step is the proper preparation of a high-concentration stock solution in an appropriate organic solvent.

Recommended Protocol for this compound Stock Solution (in DMSO):

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of newly opened, anhydrous DMSO to achieve the desired concentration. Note that hygroscopic DMSO can negatively impact solubility.[1]

  • To aid dissolution, sonicate the solution in an ultrasonic bath.[1][2][5] Gentle warming to 37°C can also be applied.[2][5]

  • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

Quantitative Solubility Data for this compound

SolventConcentrationMolarityNotes
DMSO20 mg/mL46.68 mMRequires ultrasonication for dissolution.[1][2][5]
DMSO≥ 10 mg/mL≥ 23.34 mMSoluble at 25°C.[3]
Strategies for Improving Aqueous Solubility

If you are observing precipitation upon dilution of your this compound DMSO stock into an aqueous buffer, consider the following strategies.

Q4: My this compound is precipitating in my aqueous buffer. What should I do?

A4: When encountering precipitation, a step-by-step approach to optimizing your buffer and dilution method is recommended. This involves considering co-solvents, pH adjustments, and the use of solubilizing excipients.

Experimental Workflow for Troubleshooting this compound Solubility

GNE_1858_Solubility_Troubleshooting cluster_start Start: this compound Precipitation Observed cluster_methods Troubleshooting Methods cluster_outcome Outcome cluster_further_action Further Actions start Precipitation of this compound in Aqueous Buffer co_solvent Incorporate a Co-solvent (e.g., PEG300, ethanol) start->co_solvent Try First ph_adjust Adjust Buffer pH start->ph_adjust If co-solvent is not suitable excipients Use Solubilizing Excipients (e.g., SBE-β-CD, Tween-80) start->excipients Alternative approach success This compound Remains in Solution co_solvent->success If successful failure Precipitation Persists co_solvent->failure If unsuccessful ph_adjust->success If successful ph_adjust->failure If unsuccessful excipients->success If successful excipients->failure If unsuccessful re_evaluate Re-evaluate Final Concentration and Buffer Composition failure->re_evaluate

Caption: A workflow diagram for troubleshooting this compound solubility issues.

1. Co-solvency

The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[10][11]

  • Protocol:

    • Prepare your this compound stock solution in DMSO as described above.

    • In a separate tube, prepare your final buffer containing a co-solvent. Common co-solvents include polyethylene glycol 300 (PEG300), ethanol, or propylene glycol.

    • Gradually add the DMSO stock solution to the buffer-co-solvent mixture while vortexing.

    • A suggested starting formulation for in vivo studies involves a mixture of DMSO, PEG300, Tween-80, and saline.[1] For in vitro assays, lower concentrations of these co-solvents should be tested to avoid cellular toxicity.

2. pH Adjustment

The solubility of ionizable compounds can be significantly influenced by the pH of the buffer.[10][11]

  • Considerations: The chemical structure of this compound (C21H26F2N8) suggests it has basic nitrogen atoms, which can be protonated at acidic pH. Therefore, its solubility may increase in buffers with a lower pH.

  • Protocol:

    • Prepare a series of your desired buffer at different pH values (e.g., pH 5.5, 6.5, 7.4).

    • Dilute your this compound DMSO stock into each buffer and observe for precipitation.

    • Ensure that the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

3. Use of Solubilizing Excipients

Certain excipients can help to keep hydrophobic compounds in solution.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[10] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative. A suggested formulation for a clear solution involves 20% SBE-β-CD in saline.[1]

  • Surfactants: Non-ionic surfactants like Tween-80 or Polysorbate 80 can form micelles that encapsulate hydrophobic compounds, improving their solubility.[1]

Signaling Pathway of HPK1 Inhibition by this compound

HPK1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR T-Cell Receptor (TCR) HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP76 HPK1->SLP76 Phosphorylates (Inhibitory) Downstream_Signaling Downstream Signaling (e.g., AP-1 activation) SLP76->Downstream_Signaling Activates T_Cell_Activation T-Cell Activation & Proliferation Downstream_Signaling->T_Cell_Activation GNE1858 This compound GNE1858->HPK1 Inhibits

Caption: HPK1 signaling pathway and the inhibitory effect of this compound.

Disclaimer: The information provided in this technical support guide is for research purposes only. The suggested protocols and strategies should be optimized for your specific experimental conditions. Always perform preliminary tests to ensure the compatibility of any solvents or excipients with your assay system.

References

Technical Support Center: Optimizing GNE-1858 for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of GNE-1858 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective ATP-competitive inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[1] HPK1 is a negative regulator of T-cell and B-cell receptor signaling.[1][2] By inhibiting HPK1, this compound can enhance T-cell activation, proliferation, and cytokine production, which is of interest in immuno-oncology research.[1]

Q2: What is the recommended starting concentration for this compound in cell-based assays?

The optimal concentration of this compound will vary depending on the cell type, assay duration, and specific endpoint being measured. Based on its high biochemical potency (IC50 in the low nanomolar range), a good starting point for cellular assays is to perform a dose-response curve ranging from 10 nM to 1 µM.[1][3][4] For sensitive cell lines or longer incubation times, lower concentrations may be effective. Always include a vehicle control (e.g., DMSO) at the same final concentration as used for the highest this compound concentration.

Q3: How should I prepare and store this compound stock solutions?

This compound is typically supplied as a solid powder. It is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve this compound in anhydrous DMSO to a concentration of 10 mM. Gentle warming and vortexing may be required to ensure complete dissolution. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored properly in DMSO at -80°C, the stock solution should be stable for at least one year.

Q4: I am observing precipitation when I add this compound to my cell culture medium. What should I do?

Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue. Here are some troubleshooting steps:

  • Avoid "solvent shock": Do not add the concentrated DMSO stock directly into the full volume of media. Instead, perform a serial dilution. First, dilute the 10 mM DMSO stock to an intermediate concentration (e.g., 100 µM) in a small volume of serum-free medium or PBS. Then, add this intermediate dilution to your final volume of complete cell culture medium.

  • Check the final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is low, ideally ≤ 0.1%, to minimize solvent-induced precipitation and cytotoxicity.

  • Pre-warm the media: Always use pre-warmed (37°C) cell culture media when making your final dilutions.

  • Consider serum concentration: The presence of serum proteins can sometimes help to solubilize hydrophobic compounds. If you are working in serum-free or low-serum conditions, solubility issues may be more pronounced.

Q5: What are the potential off-target effects of this compound?

While this compound is a selective HPK1 inhibitor, like most kinase inhibitors, it may have off-target activities, especially at higher concentrations. The specificity of this compound would ideally be confirmed by a comprehensive kinase selectivity panel. When interpreting results, it is important to consider the possibility of off-target effects. Running control experiments, such as using a structurally distinct HPK1 inhibitor or using HPK1 knockout/knockdown cells, can help to validate that the observed phenotype is due to the inhibition of HPK1.

Data Presentation

Table 1: Biochemical Potency of this compound Against HPK1

TargetIC50 (nM)Assay Type
Wild-type HPK11.9Biochemical Kinase Assay
HPK1-TSEE (active mutant)1.9Biochemical Kinase Assay
HPK1-SA (active mutant)4.5Biochemical Kinase Assay

Data compiled from multiple sources.[1][3][4]

Table 2: Recommended Concentration Ranges for In Vitro Cellular Assays

Assay TypeCell TypeRecommended Starting Concentration RangeKey Considerations
T-cell ProliferationHuman PBMCs, Jurkat cells10 nM - 1 µMOptimize for donor variability and stimulation method.
Cytokine Release (e.g., IL-2, IFN-γ)Human PBMCs, T-cell lines10 nM - 1 µMCytokine production may be sensitive to lower concentrations.
Western Blotting (pSLP-76 inhibition)Jurkat cells, Human PBMCs100 nM - 1 µMA higher concentration may be needed for complete pathway inhibition.
T-cell Mediated CytotoxicityCo-culture of T-cells and cancer cells100 nM - 2 µMMonitor for direct cytotoxicity of this compound on both cell types.

These are suggested starting ranges. The optimal concentration should be determined empirically for each specific experimental system.

Mandatory Visualizations

HPK1_Signaling_Pathway TCR TCR/CD3 Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 Downstream Downstream T-cell Activation SLP76->Downstream pSLP76 p-SLP-76 (Ser376) (Inactive) HPK1->pSLP76 Phosphorylation GNE1858 This compound GNE1858->HPK1 Inhibition Degradation Ubiquitination & Degradation pSLP76->Degradation Degradation->Downstream Inhibition

Caption: HPK1 signaling pathway in T-cell activation.

Experimental_Workflow Start Start PrepareCells Prepare Cells (e.g., PBMCs, Jurkat) Start->PrepareCells PrepareGNE1858 Prepare this compound Working Solutions Start->PrepareGNE1858 Pretreat Pre-treat Cells with This compound (1-2h) PrepareCells->Pretreat PrepareGNE1858->Pretreat Stimulate Stimulate Cells (e.g., anti-CD3/CD28) Pretreat->Stimulate Incubate Incubate (24-72h) Stimulate->Incubate Assay Perform Assay Incubate->Assay Proliferation Proliferation Assay (e.g., CFSE, MTT) Assay->Proliferation Cytokine Cytokine Measurement (e.g., ELISA, CBA) Assay->Cytokine Western Western Blot (e.g., pSLP-76) Assay->Western End End Proliferation->End Cytokine->End Western->End

Caption: General experimental workflow for this compound in T-cell activation assays.

Troubleshooting_Tree Problem Problem: Unexpected Results NoEffect No or Low Effect Problem->NoEffect HighToxicity High Cell Toxicity Problem->HighToxicity Precipitation Precipitation Observed Problem->Precipitation ConcTooLow Increase this compound Concentration NoEffect->ConcTooLow IncubationTime Increase Incubation Time NoEffect->IncubationTime ActivityCheck Check Compound Activity/Storage NoEffect->ActivityCheck ConcTooHigh Decrease this compound Concentration HighToxicity->ConcTooHigh DMSOControl Check DMSO Vehicle Control HighToxicity->DMSOControl CellHealth Assess Baseline Cell Health HighToxicity->CellHealth DilutionMethod Review Dilution Protocol Precipitation->DilutionMethod FinalDMSO Check Final DMSO Concentration Precipitation->FinalDMSO MediaTemp Use Pre-warmed Media Precipitation->MediaTemp

Caption: Troubleshooting decision tree for this compound experiments.

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay using CFSE

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound (10 mM stock in DMSO)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

  • Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)

  • 96-well flat-bottom culture plates

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation and Staining:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells with PBS and resuspend at 1 x 10^7 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells twice with complete medium to remove excess CFSE.

    • Resuspend the cells in complete medium at a final concentration of 1 x 10^6 cells/mL.

  • This compound Treatment and T-Cell Stimulation:

    • Prepare serial dilutions of this compound in complete medium. A final concentration range of 10 nM to 1 µM is recommended for initial experiments. Include a DMSO vehicle control.

    • Add 50 µL of the cell suspension to each well of a 96-well plate.

    • Add 50 µL of the this compound dilutions or vehicle control to the respective wells and pre-incubate for 1-2 hours at 37°C.

    • Add 100 µL of complete medium containing the T-cell stimulation antibodies (e.g., pre-coated anti-CD3 at 1 µg/mL and soluble anti-CD28 at 1 µg/mL).

  • Incubation and Analysis:

    • Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.

    • Harvest the cells and wash with FACS buffer.

    • Analyze the CFSE dilution by flow cytometry to determine the extent of T-cell proliferation.

Protocol 2: Western Blot for Phospho-SLP-76

Materials:

  • Jurkat T-cells

  • This compound (10 mM stock in DMSO)

  • RPMI-1640 medium

  • Anti-CD3 antibody (clone OKT3)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-SLP-76 (Ser376), anti-total SLP-76, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS.

    • Seed the cells at a density of 2 x 10^6 cells/mL in a 6-well plate.

    • Pre-treat the cells with this compound (e.g., 100 nM, 500 nM, 1 µM) or DMSO vehicle for 2 hours.

  • T-Cell Stimulation and Lysis:

    • Stimulate the cells with soluble anti-CD3 antibody (10 µg/mL) for 15-30 minutes at 37°C.

    • Pellet the cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cell pellet with ice-cold lysis buffer and incubate on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Western Blotting:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phospho-SLP-76 signal to total SLP-76 and the loading control (β-actin).

References

Potential off-target effects of GNE-1858 in kinase assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GNE-1858 in kinase assays. The information is designed to help identify and mitigate potential off-target effects and ensure the generation of robust and reliable experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent, ATP-competitive small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[3] By inhibiting HPK1, this compound can enhance T-cell activation, making it a subject of interest for cancer immunotherapy.[4] Published IC50 values for this compound against wild-type HPK1 are in the low nanomolar range, indicating high potency.[5]

Q2: What are "off-target" effects and why are they a concern with kinase inhibitors like this compound?

Off-target effects occur when a drug or compound interacts with proteins other than its intended target. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, there is a potential for cross-reactivity with other kinases.[6] These unintended interactions can lead to a variety of issues, including:

  • Misinterpretation of experimental results: An observed phenotype might be incorrectly attributed to the inhibition of the primary target when it is, in fact, caused by an off-target effect.

  • Cellular toxicity: Inhibition of essential "housekeeping" kinases can lead to cell death or other adverse effects.

  • Activation or inhibition of unintended signaling pathways: This can produce unexpected and difficult-to-interpret biological responses.

Given that there are over 500 kinases in the human kinome, comprehensive profiling is essential to understand the selectivity of an inhibitor.[7]

Q3: Has the kinase selectivity of this compound been published?

As of late 2025, a comprehensive, publicly available kinome-wide selectivity panel for this compound has not been identified in peer-reviewed literature. However, selectivity data for other HPK1 inhibitors have been published, often showing high selectivity with some off-target interactions within the MAP4K family and other structurally related kinases. Researchers should assume that this compound may have off-target activities and should experimentally determine its selectivity profile in their system of interest.

Q4: Which kinases are most likely to be off-targets for this compound?

Given that this compound is an ATP-competitive inhibitor of HPK1 (MAP4K1), the most probable off-targets are other members of the MAP4K family due to the high structural similarity in their ATP-binding sites. The MAP4K family includes MAP4K1 (HPK1), MAP4K2 (GCK), MAP4K3 (GLK), MAP4K4 (HGK), MAP4K5 (KHS), and MAP4K6 (MINK). It is also possible that this compound could interact with other kinases that have a structurally similar ATP-binding pocket.

Q5: How can I determine the off-target profile of this compound in my experiments?

The most direct way to determine the off-target profile of this compound is to perform a kinase selectivity profiling experiment. This typically involves screening the compound against a large panel of purified kinases (a "kinome scan") and measuring its inhibitory activity against each. Several commercial services offer kinome scanning, often using radiometric or luminescence-based assay formats.

Troubleshooting Guide for Kinase Assays with this compound

Unexpected or inconsistent results in kinase assays can often be traced to specific experimental variables. This guide provides troubleshooting for common issues.

Problem Potential Cause Recommended Solution
Higher than expected IC50 value for HPK1 Incorrect ATP concentration. As an ATP-competitive inhibitor, the apparent IC50 of this compound is dependent on the ATP concentration in the assay.Ensure the ATP concentration is at or near the Km value for HPK1 for your specific assay conditions. If determining the Ki value, perform the assay at multiple ATP concentrations.
Inactive enzyme or substrate.Use a fresh aliquot of kinase and substrate. Confirm their activity with a known potent, broad-spectrum inhibitor like staurosporine.
This compound degradation.Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them properly (e.g., at -20°C or -80°C). Avoid repeated freeze-thaw cycles.
High background signal in the assay Contaminated reagents.Use high-purity reagents, including buffer components and ATP.
Assay plate interference.Some plate types can have autofluorescence or autoluminescence. Test different plate types (e.g., solid white for luminescence, black for fluorescence).
Non-enzymatic signal generation.Optimize incubation times to ensure you are within the linear range of the reaction.
High variability between replicate wells Pipetting errors.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing in each well.
Edge effects on the plate.Avoid using the outer wells of the plate, which are more susceptible to evaporation. Alternatively, fill the outer wells with buffer or water.
Temperature fluctuations.Ensure the assay plate and all reagents are at a stable and uniform temperature during the experiment.
Inconsistent results across different assay formats Assay-specific interference.This compound may interfere with a component of one assay system (e.g., quenching fluorescence). Validate findings using an orthogonal assay format (e.g., confirm luminescence results with a radiometric assay).
Different assay conditions.Ensure that key parameters like ATP concentration, buffer composition, and enzyme/substrate concentrations are comparable across different assay formats.

Experimental Protocols

To assess the primary and off-target activity of this compound, standardized biochemical kinase assays are essential. Below are detailed methodologies for two common assay formats.

Protocol 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This method quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

Materials:

  • Purified kinase (e.g., HPK1 or potential off-target kinase)

  • Kinase-specific substrate

  • This compound

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for a potent inhibitor would be in the micromolar range, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction Setup:

    • Add 2.5 µL of 4x kinase/substrate solution to each well.

    • Add 2.5 µL of 4x this compound dilution (or DMSO for control wells).

    • Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Initiate Kinase Reaction: Add 5 µL of 2x ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the enzyme kinetics.

  • Terminate Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the high (DMSO) and low (no enzyme) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Radiometric Kinase Assay (³³P-ATP Filter Binding)

This "gold standard" method directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.

Materials:

  • Purified kinase

  • Kinase-specific substrate (often a peptide)

  • This compound

  • Kinase buffer

  • ATP

  • [γ-³³P]ATP

  • Phosphocellulose filter plates

  • Phosphoric acid wash buffer

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, combine the kinase, substrate, and this compound (or DMSO control) in kinase buffer.

  • Initiate Kinase Reaction: Start the reaction by adding a mixture of cold ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km of the kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time within the linear range of the reaction.

  • Stop Reaction and Capture Substrate: Spot the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Data Acquisition: Add scintillation fluid to the wells and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the percent inhibition and calculate the IC50 value as described for the luminescence-based assay.

Data Presentation: Representative Kinase Selectivity Profile

While specific data for this compound is not publicly available, the following table illustrates how kinase selectivity data is typically presented. This data is for a hypothetical HPK1 inhibitor and is for illustrative purposes only. Researchers should generate their own data for this compound.

Kinase FamilyKinaseIC50 (nM)
MAP4K HPK1 (MAP4K1) 1.9
GCK (MAP4K2)150
GLK (MAP4K3)280
HGK (MAP4K4)>1000
KHS (MAP4K5)850
MINK (MAP4K6)>1000
Other Kinases ZAP70>5000
LCK>10000
ERK1>10000
p38α>10000

Signaling Pathway Diagrams

T-Cell Receptor (TCR) Signaling and HPK1 Inhibition

This compound is designed to enhance T-cell activation by inhibiting HPK1, a negative regulator of the TCR signaling pathway. Potential off-target effects on other kinases within this pathway could lead to unintended consequences on T-cell function.

TCR_Signaling TCR TCR Engagement LCK LCK TCR->LCK ZAP70 ZAP70 LCK->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 HPK1 HPK1 LAT_SLP76->HPK1 IP3_DAG IP3 / DAG PLCg1->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFAT_NFkB NFAT / NF-κB Activation Ca_PKC->NFAT_NFkB Degradation SLP-76 Degradation HPK1->Degradation GNE1858 This compound GNE1858->HPK1 OffTarget Potential Off-Target Kinase GNE1858->OffTarget Degradation->LAT_SLP76 OffTarget->ZAP70

Caption: this compound inhibits HPK1, preventing SLP-76 degradation and enhancing TCR signaling.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

HPK1 is a member of the MAP4K family and can influence MAPK signaling cascades. Off-target inhibition of other kinases in these pathways could have broad cellular effects.

MAPK_Signaling Stimuli Growth Factors / Stress MAP4K MAP4K (e.g., HPK1) Stimuli->MAP4K MAP3K MAP3K (e.g., MEKK1, TAK1) MAP4K->MAP3K MAP2K MAP2K (e.g., MKK4/7) MAP3K->MAP2K MAPK MAPK (e.g., JNK, p38) MAP2K->MAPK Transcription Transcription Factors (e.g., AP-1) MAPK->Transcription GNE1858 This compound GNE1858->MAP4K OffTarget Potential Off-Target (e.g., another MAP4K) GNE1858->OffTarget OffTarget->MAP3K

Caption: this compound targets HPK1 within the MAPK signaling cascade.

Experimental Workflow for Assessing Off-Target Effects

This workflow outlines the logical steps a researcher should take to investigate the potential off-target effects of this compound.

Experimental_Workflow start Start: Observe Unexpected Phenotype with this compound kinome_scan Perform Broad Kinome Screen (e.g., >400 kinases) start->kinome_scan analyze_hits Analyze Data: Identify Potential Off-Targets (Potency < 1µM) kinome_scan->analyze_hits confirm_hits Confirm Hits with Orthogonal Assay (e.g., Radiometric if primary was Luminescence) analyze_hits->confirm_hits cellular_assay Test Confirmed Off-Targets in Cellular Assays confirm_hits->cellular_assay structure_activity Synthesize Analogs of this compound with Reduced Off-Target Activity cellular_assay->structure_activity If phenotype correlates with off-target activity conclusion Conclusion: Attribute Phenotype to On-Target or Off-Target Effect cellular_assay->conclusion If phenotype does not correlate with off-target activity retest_phenotype Retest Phenotype with More Selective Analog structure_activity->retest_phenotype retest_phenotype->conclusion

Caption: A logical workflow for identifying and validating potential off-target effects of this compound.

References

GNE-1858 Technical Support Center: Stability and Handling in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GNE-1858, a potent and ATP-competitive inhibitor of Hematopoietic Progenitor Kinase-1 (HPK1).[1][2][3] This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to address common issues that may arise during its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in cell culture media over a 72-hour experiment?

A1: Currently, there is no publicly available data specifically detailing the stability of this compound in cell culture media over a 72-hour period. The stability of a small molecule in solution is influenced by various factors including its chemical structure, the composition of the medium (e.g., presence of serum), pH, and incubation conditions (temperature, light exposure).[4] Given the lack of specific data, it is highly recommended that researchers empirically determine the stability of this compound under their specific experimental conditions.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[5] For cell culture applications, it is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. To prepare the stock solution, you may need to warm the tube to 37°C and use an ultrasonic bath to ensure complete dissolution. Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Vendor datasheets suggest that stock solutions are stable for up to one year at -80°C.

Q3: What are the primary factors that could cause this compound to degrade in my cell culture experiment?

A3: Several factors can contribute to the degradation of a small molecule like this compound in a cell culture environment:[4]

  • pH: The pH of the culture medium can affect the rate of hydrolysis of certain chemical bonds within the molecule.

  • Temperature: Incubation at 37°C can accelerate the degradation of compounds that are thermally unstable.

  • Light Exposure: Photosensitive compounds can degrade when exposed to light.

  • Reactive Components in Media: Components in the media, particularly in serum, may contain enzymes that can metabolize the compound. Reactive oxygen species present in the culture can also lead to oxidation.

  • Solubility Issues: Poor solubility of the compound in the aqueous culture medium can lead to precipitation over time, which will decrease its effective concentration.

Q4: I am observing inconsistent results in my long-term experiments with this compound. Could this be due to instability?

A4: Yes, inconsistent results are a common sign of compound instability in cell culture media.[4] If this compound degrades over the course of your experiment, its effective concentration will decrease, leading to variable and difficult-to-interpret results. It is also possible that degradation products could have off-target effects.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or weaker than expected biological effect over time. Compound degradation in the culture medium.Perform a stability study to determine the half-life of this compound under your experimental conditions (see Experimental Protocols section). Consider replacing the medium with freshly prepared this compound at regular intervals (e.g., every 24 or 48 hours).
Poor solubility leading to precipitation.When diluting the DMSO stock into your culture medium, do so with vigorous mixing. Avoid "shock" precipitation by first creating an intermediate dilution in a smaller volume of medium before adding it to the final culture volume. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤0.5%).
Precipitate observed in the culture medium after adding this compound. Exceeded the solubility limit of this compound in the aqueous medium.Lower the final concentration of this compound in your experiment. Visually inspect the culture vessel for any precipitate after adding the compound.
Interaction with components in the serum.If your experiment allows, consider using serum-free or low-serum medium to see if this resolves the issue.
High background or unexpected off-target effects. Formation of active degradation products.Characterize the degradation products using techniques like LC-MS if possible. If significant degradation is confirmed, shortening the exposure time or replenishing the compound may be necessary.

Experimental Protocols

Protocol for Determining the Stability of this compound in Cell Culture Media

This protocol outlines a method to quantify the concentration of this compound in your specific cell culture medium over a 72-hour period using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Materials:

  • This compound

  • Your complete cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • Sterile microcentrifuge tubes or a sterile 96-well plate

  • Cell culture incubator (37°C, 5% CO2)

  • LC-MS system

2. Procedure:

  • Prepare a solution of this compound in your complete culture medium at the highest concentration you plan to use in your experiments.

  • Dispense this solution into sterile tubes or wells, one for each time point (e.g., 0, 24, 48, and 72 hours).

  • Incubate the samples under your standard cell culture conditions (37°C, 5% CO2).

  • At each designated time point, collect an aliquot of the medium.

  • Process the samples for LC-MS analysis. This typically involves a protein precipitation step, such as adding a volume of cold acetonitrile, followed by centrifugation to pellet the precipitated proteins. The supernatant is then analyzed.[6]

  • Analyze the concentration of the parent this compound compound in each sample using a validated LC-MS method.

  • Plot the concentration of this compound as a function of time to determine its stability profile.

Data Presentation

Table 1: Stability of this compound in Cell Culture Medium over 72 Hours (Hypothetical Data)

Time (Hours)This compound Concentration (µM)Percent Remaining (%)
010.0100
248.585
486.868
724.949

Note: This table presents hypothetical data for illustrative purposes. You must generate your own data following the protocol above.

Mandatory Visualizations

HPK1 Signaling Pathway

This compound is an inhibitor of HPK1, a negative regulator of T-cell receptor (TCR) signaling.[1] Inhibition of HPK1 is expected to enhance T-cell activation.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Adaptor Adaptor Proteins TCR TCR Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 Activates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 HPK1 HPK1 SLP76->HPK1 Activates Downstream Downstream Signaling (e.g., AP-1, NF-κB) SLP76->Downstream LAT->SLP76 Recruits HPK1->SLP76 Phosphorylates (Negative Feedback) GNE1858 This compound GNE1858->HPK1 Inhibits T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) Downstream->T_Cell_Activation

Caption: this compound inhibits HPK1, a negative regulator of TCR signaling.

Experimental Workflow for this compound Stability Assay

Stability_Workflow cluster_timepoints Time Points start Start: Prepare this compound in Complete Medium dispense Dispense into Aliquots for Each Time Point start->dispense incubate Incubate at 37°C, 5% CO2 dispense->incubate t0 T = 0 hr incubate->t0 Collect Sample t24 T = 24 hr incubate->t24 Collect Sample t48 T = 48 hr incubate->t48 Collect Sample t72 T = 72 hr incubate->t72 Collect Sample process Process Samples (Protein Precipitation) t0->process t24->process t48->process t72->process analyze Analyze by LC-MS process->analyze end End: Determine Percent Remaining analyze->end

Caption: Workflow for assessing this compound stability in cell culture media.

References

Troubleshooting unexpected results in GNE-1858 T-cell proliferation assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GNE-1858 in T-cell proliferation assays. Our aim is to help you navigate unexpected results and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect T-cell proliferation?

This compound is a potent and ATP-competitive inhibitor of Hematopoietic Progenitor Kinase-1 (HPK1). HPK1, a serine/threonine kinase expressed in hematopoietic cells, acts as a negative regulator of T-cell receptor (TCR) signaling.[1][2] By inhibiting HPK1, this compound is expected to enhance T-cell proliferation and effector functions in response to TCR stimulation.[1]

Q2: What are the reported IC50 values for this compound?

This compound exhibits potent inhibition of HPK1 with the following IC50 values:

  • 1.9 nM for wild-type HPK1[2][3]

  • 1.9 nM for the active mimetic mutant HPK1-TSEE[2][3]

  • 4.5 nM for the active mimetic mutant HPK1-SA[2][3]

Q3: What are some common causes of variability in T-cell proliferation assays?

Variability in T-cell proliferation assays can stem from several factors, including:

  • Pre-analytical variability: Donor-specific factors (genetics, age, health), sample handling, and cryopreservation techniques can all impact T-cell responses.[4]

  • Analytical variability: Inconsistent cell counting, plating, reagent quality (lot-to-lot variation), and instrument calibration can introduce errors.[4]

  • Post-analytical variability: Differences in data analysis, such as gating strategies in flow cytometry, can lead to inconsistent results.[4]

Troubleshooting Guide

Unexpected results in your this compound T-cell proliferation assays can be frustrating. This guide provides a structured approach to identifying and resolving common issues.

Issue 1: Weaker than Expected T-Cell Proliferation with this compound

Possible Causes and Solutions

Possible Cause Recommended Action
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and stimulation conditions.
Poor Cell Viability Ensure pre-assay cell viability is >90%. Review sample handling, thawing, and cryopreservation protocols to minimize cell death.[4]
Inadequate T-Cell Stimulation Optimize the concentration of the stimulating agent (e.g., anti-CD3/CD28 antibodies, antigens).[5] Titrate the stimulant to ensure a robust proliferative response in your positive control.[6]
Incorrect Reagent Preparation or Storage Verify that this compound and other critical reagents are prepared and stored according to the manufacturer's instructions.[4] Avoid repeated freeze-thaw cycles.[3]
Assay Kinetics The timing of this compound addition and the overall assay duration can be critical. Consider a time-course experiment to identify the optimal window for observing enhanced proliferation. T-cell proliferation is typically measured after 3-5 days of stimulation.[5]
Issue 2: High Background Proliferation in Unstimulated Controls

Possible Causes and Solutions

Possible Cause Recommended Action
Cell Culture Conditions Screen different lots of fetal bovine serum (FBS) for any that might be causing non-specific activation, or consider using serum-free media.[4]
Contamination Test for endotoxin or other microbial contamination in your reagents and cell cultures, as this can lead to non-specific immune cell activation.[7]
Over-manipulation of Cells Handle cells gently during isolation and plating to avoid mechanical stress that can lead to activation.
Issue 3: Inconsistent Results Between Experiments

Possible Causes and Solutions

Possible Cause Recommended Action
Donor Variability T-cell responses can vary significantly between donors.[5] If possible, use cells from the same donor for a set of comparative experiments.
Reagent Lot-to-Lot Variation Qualify new lots of critical reagents, such as antibodies and cytokines, to ensure consistent performance.[4]
Technical Variability Standardize all experimental steps, including cell counting, plating densities, and washing procedures, to minimize operator-dependent differences.[4]

Experimental Protocols

Representative T-Cell Proliferation Assay Protocol with this compound

This protocol provides a general framework. Optimization for specific cell types and experimental goals is recommended.

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.[6] Assess cell viability using a method such as trypan blue exclusion.

  • Cell Labeling (for dye dilution assays): Label cells with a proliferation tracking dye (e.g., CFSE, CellTrace™ Violet) according to the manufacturer's instructions.[8]

  • Cell Plating: Plate the labeled cells in a 96-well round-bottom plate at a density of 1-2 x 10^5 cells per well in complete RPMI-1640 medium.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the compound in cell culture medium to the desired final concentrations. Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO).

  • T-Cell Stimulation: Stimulate the T-cells with pre-optimized concentrations of anti-CD3 and anti-CD28 antibodies.[5] Include unstimulated and positive stimulation controls.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.[5]

  • Data Acquisition: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8) and a viability dye. Acquire data using a flow cytometer.

  • Data Analysis: Analyze the dye dilution profiles of the viable CD4+ and CD8+ T-cell populations to determine the percentage of proliferating cells and the proliferation index.

Visualizations

Signaling Pathway

GNE1858_Mechanism Simplified T-Cell Receptor Signaling and HPK1 Inhibition by this compound cluster_TCR T-Cell Receptor Complex cluster_signaling Intracellular Signaling cluster_regulation Negative Regulation TCR TCR Lck Lck TCR->Lck CD3 CD3 CD28 CD28 CD28->Lck ZAP70 ZAP70 Lck->ZAP70 activates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP76 LAT->SLP76 recruits PLCg1 PLCγ1 SLP76->PLCg1 activates HPK1 HPK1 SLP76->HPK1 activates Downstream Downstream Signaling (e.g., NFAT, AP-1, NF-κB) PLCg1->Downstream Proliferation T-Cell Proliferation & Effector Function Downstream->Proliferation HPK1->SLP76 phosphorylates (inhibitory) GNE1858 This compound GNE1858->HPK1 inhibits

Caption: this compound inhibits HPK1, a negative regulator of TCR signaling.

Experimental Workflow

TCell_Proliferation_Workflow This compound T-Cell Proliferation Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs Label_Cells Label with Proliferation Dye Isolate_PBMCs->Label_Cells Plate_Cells Plate Cells Label_Cells->Plate_Cells Add_GNE1858 Add this compound / Vehicle Plate_Cells->Add_GNE1858 Stimulate_Cells Stimulate with αCD3/αCD28 Add_GNE1858->Stimulate_Cells Incubate Incubate (3-5 days) Stimulate_Cells->Incubate Stain_Markers Stain Surface Markers Incubate->Stain_Markers Flow_Cytometry Acquire on Flow Cytometer Stain_Markers->Flow_Cytometry Analyze_Data Analyze Proliferation Flow_Cytometry->Analyze_Data

Caption: Workflow for assessing T-cell proliferation with this compound.

Troubleshooting Logic

Troubleshooting_Logic Troubleshooting Logic for Unexpected Proliferation Results Start Unexpected Proliferation Result Weak_Proliferation Weaker than Expected Proliferation? Start->Weak_Proliferation High_Background High Background Proliferation? Weak_Proliferation->High_Background No Check_Controls Check Positive Control Proliferation Weak_Proliferation->Check_Controls Yes Check_Unstimulated Review Unstimulated Control High_Background->Check_Unstimulated Yes Check_Viability Assess Cell Viability Check_Controls->Check_Viability Titrate_GNE1858 Titrate this compound Concentration Check_Viability->Titrate_GNE1858 Optimize_Stimulation Optimize Stimulant Concentration Titrate_GNE1858->Optimize_Stimulation Screen_FBS Screen FBS Lots / Use Serum-Free Check_Unstimulated->Screen_FBS Test_Contamination Test for Endotoxin Screen_FBS->Test_Contamination

Caption: Decision tree for troubleshooting this compound assay results.

References

GNE-1858 cytotoxicity at high concentrations in primary cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for cytotoxicity of GNE-1858 at high concentrations in primary cells. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Understanding this compound and its Mechanism of Action

This compound is a potent and ATP-competitive inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a negative regulator of T-cell receptor (TCR) signaling.[1][2] By inhibiting HPK1, this compound is designed to enhance T-cell activation and proliferation, thereby promoting an anti-tumor immune response.[1] HPK1 expression is primarily restricted to hematopoietic cells, including T cells, B cells, and dendritic cells.[1]

The primary mechanism of action of this compound involves binding to the ATP pocket of HPK1, which in turn inhibits the phosphorylation of its downstream target, SLP-76. This inhibition is expected to augment T-cell mediated anti-tumor immunity.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be cytotoxic to primary cells?

A1: As a kinase inhibitor, this compound has the potential to exhibit cytotoxicity, particularly at high concentrations. This can be due to on-target effects (inhibition of HPK1) or off-target effects (inhibition of other kinases). While the intended therapeutic effect is to modulate T-cell activity, high levels of pathway inhibition or off-target kinase inhibition could lead to unwanted cellular effects, including apoptosis or necrosis.

Q2: What are the potential causes of cytotoxicity observed with this compound in my primary cell culture?

A2: There are several potential reasons for observing cytotoxicity in your primary cell experiments with this compound:

  • High Concentrations: The concentration of this compound may be too high, leading to off-target kinase inhibition.

  • Off-Target Effects: this compound may be inhibiting kinases other than HPK1 that are essential for primary cell survival. For example, some HPK1 inhibitors have been shown to have off-target activity against other kinases like LRRK2 and other members of the MAP4K family.

  • On-Target Toxicity: While less common for this target, excessive inhibition of the HPK1 pathway could potentially lead to cellular stress or apoptosis in some primary cell subsets under specific conditions.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be present at a cytotoxic concentration in your final culture conditions.

  • Primary Cell Health: The initial health and viability of your primary cells can significantly impact their sensitivity to any compound.

Q3: What is a typical concentration range to use for this compound in primary cell assays?

A3: The effective concentration of this compound for HPK1 inhibition in cellular assays is expected to be in the low nanomolar to low micromolar range, based on its reported biochemical potency (IC50s of 1.9 nM to 4.5 nM for HPK1 variants).[2] For initial experiments, a dose-response curve ranging from low nanomolar to high micromolar concentrations (e.g., 1 nM to 10 µM) is recommended to determine the optimal concentration for HPK1 inhibition and to identify the threshold for any potential cytotoxicity.

Q4: How can I distinguish between on-target and off-target cytotoxicity?

A4: Distinguishing between on-target and off-target effects can be challenging. One approach is to use a structurally distinct HPK1 inhibitor as a control. If both compounds induce a similar cytotoxic phenotype, it is more likely to be an on-target effect. Conversely, if the cytotoxic profiles differ significantly, off-target effects are more likely. Additionally, performing a kinome scan to identify the selectivity profile of this compound can reveal potential off-target kinases that could be responsible for the observed cytotoxicity.

Troubleshooting Guides

Guide 1: Unexpected High Cytotoxicity Observed

This guide addresses situations where this compound exhibits higher than expected cytotoxicity in your primary cell cultures.

Potential Cause Troubleshooting Step Expected Outcome
Compound Concentration Too High Perform a comprehensive dose-response experiment with a wider range of concentrations, starting from low nanomolar levels.Identify a concentration that effectively inhibits HPK1 with minimal impact on cell viability.
Off-Target Kinase Inhibition If available, consult kinome scan data for this compound to identify potential off-target kinases. If specific off-targets are known, their role in primary cell viability can be investigated using other selective inhibitors.Pinpoint specific off-target kinases that may be responsible for the cytotoxic effects.
Solvent (DMSO) Toxicity Run a vehicle control with the same concentrations of DMSO used for this compound dilutions.Determine if the observed cytotoxicity is due to the solvent rather than the compound itself.
Poor Primary Cell Health Ensure primary cells are of high viability (>95%) before starting the experiment. Use freshly isolated cells whenever possible.Reduce baseline cell death and increase the reliability of the cytotoxicity assessment.
Assay-Specific Artifacts Use an orthogonal method to confirm cytotoxicity (e.g., if using an MTS assay, confirm with a trypan blue exclusion assay or an apoptosis assay like Annexin V staining).Validate the initial cytotoxicity findings and rule out assay-specific interference.
Guide 2: Inconsistent Cytotoxicity Results Between Experiments

This guide provides steps to troubleshoot variability in cytotoxicity results across different experimental runs.

Potential Cause Troubleshooting Step Expected Outcome
Variability in Primary Cell Donors If using primary cells from different donors, be aware that there can be significant donor-to-donor variability in sensitivity to compounds. Whenever possible, use cells from the same donor for a set of comparative experiments.Understand the contribution of genetic background to the observed cytotoxic response.
Inconsistent Cell Density Ensure that cells are seeded at a consistent density across all experiments and wells.Reduce variability in cell number, which can affect the apparent cytotoxicity of a compound.
Compound Degradation Prepare fresh stock solutions of this compound and dilute to working concentrations immediately before each experiment.Ensure consistent potency of the compound in each experiment.
Incubation Time Differences Standardize the incubation time with this compound across all experiments.Minimize variability in results due to different exposure times.

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment in Primary Human PBMCs

This protocol outlines a general method for assessing the cytotoxicity of this compound in primary human peripheral blood mononuclear cells (PBMCs) using a resazurin-based viability assay.

Materials:

  • Freshly isolated human PBMCs

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • DMSO (cell culture grade)

  • Resazurin sodium salt solution (e.g., PrestoBlue™ or alamarBlue™)

  • 96-well flat-bottom cell culture plates

  • Triton™ X-100 (for positive control)

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in complete RPMI-1640 medium. Perform a cell count and viability assessment (e.g., using trypan blue exclusion). Adjust the cell density to 1 x 10^6 cells/mL.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM). Prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.

  • Cell Seeding: Seed 100 µL of the PBMC suspension (100,000 cells) into each well of a 96-well plate.

  • Treatment: Add 100 µL of the diluted this compound solutions or vehicle control to the respective wells. For a positive control for cytotoxicity, add Triton™ X-100 to a final concentration of 1%.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Add 20 µL of the resazurin solution to each well. Incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) or absorbance (570 nm with a reference wavelength of 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the dose-response curve and determine the IC50 value for cytotoxicity.

Signaling Pathways and Experimental Workflows

HPK1 Signaling Pathway

HPK1_Signaling_Pathway TCR T-Cell Receptor (TCR) SLP76 SLP-76 TCR->SLP76 Activation HPK1 HPK1 SLP76->HPK1 Activates Downstream_Signaling Downstream T-Cell Activation SLP76->Downstream_Signaling HPK1->SLP76 Phosphorylates (Inhibitory) GNE1858 This compound GNE1858->HPK1

Caption: Simplified HPK1 signaling pathway in T-cells and the inhibitory action of this compound.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolate_PBMCs Isolate Primary Cells (e.g., PBMCs) Seed_Cells Seed Cells in 96-well Plate Isolate_PBMCs->Seed_Cells Prepare_GNE1858 Prepare this compound and Controls Treat_Cells Treat with this compound (Dose-Response) Prepare_GNE1858->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate (24-72 hours) Treat_Cells->Incubate Viability_Assay Perform Viability Assay (e.g., Resazurin) Incubate->Viability_Assay Read_Plate Read Plate (Fluor/Abs) Viability_Assay->Read_Plate Analyze_Data Analyze Data (Calculate IC50) Read_Plate->Analyze_Data

Caption: General experimental workflow for assessing the cytotoxicity of this compound in primary cells.

References

How to minimize variability in experiments with GNE-1858

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GNE-1858, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This resource is designed for researchers, scientists, and drug development professionals to help minimize variability in experiments involving this compound and to provide troubleshooting guidance for common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, ATP-competitive inhibitor of HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] HPK1 acts as a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76, leading to its degradation and subsequent dampening of the T-cell response.[3][4] By inhibiting HPK1, this compound prevents the phosphorylation of SLP-76, thereby enhancing T-cell activation, proliferation, and cytokine production.[2][4]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1][5] For stock solutions, it is recommended to dissolve this compound in high-quality, anhydrous DMSO at a concentration of 10-20 mg/mL. To aid dissolution, gentle warming to 37°C and sonication in an ultrasonic bath may be necessary.[5] Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5] To avoid variability from freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[5]

Q3: What are the most common sources of variability when using this compound in cell-based assays?

A3: Several factors can contribute to variability in experiments with this compound:

  • Compound Solubility and Stability: Precipitation of this compound in aqueous cell culture media can significantly impact its effective concentration. Ensure the final DMSO concentration is low (typically ≤ 0.1%) and that the compound remains in solution throughout the experiment. The stability of this compound in your specific cell culture medium and conditions should also be considered, as degradation can occur over time.

  • Cell Health and Density: The physiological state and density of the cells at the time of treatment can influence their response to this compound. It is crucial to use healthy, logarithmically growing cells and to maintain consistent cell densities across experiments.

  • Assay Conditions: Variations in incubation time, temperature, and CO₂ levels can affect both cell health and the activity of this compound. Standardize these parameters to ensure reproducibility.

  • Off-Target Effects: Although this compound is a potent HPK1 inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations. These off-target activities can lead to unexpected phenotypic changes and contribute to experimental variability.

  • Reagent Quality: The quality and consistency of reagents, including cell culture media, serum, and stimulating agents (e.g., anti-CD3/CD28 antibodies), can impact the experimental outcome.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell-Based Assays
Potential Cause Troubleshooting Steps
Compound Precipitation 1. Visually inspect the wells of your assay plate under a microscope for any signs of compound precipitation. 2. Reduce the final concentration of this compound in your assay. 3. Decrease the final DMSO concentration in the assay medium. 4. Test the solubility of this compound in your specific cell culture medium at the desired concentration before performing the full experiment.
Variability in Cell Number 1. Ensure accurate and consistent cell counting for each experiment. 2. Seed cells at a density that ensures they are in the logarithmic growth phase for the duration of the assay. 3. Check for and address any issues with uneven cell distribution in the microplate wells.
Inconsistent Stimulation 1. Use a consistent source and lot of stimulating antibodies (e.g., anti-CD3/CD28) or antigens. 2. Ensure thorough mixing of stimulating agents in the culture medium. 3. For plate-bound antibody stimulation, verify consistent coating of the wells.
Assay Readout Variability 1. Ensure that the assay readout (e.g., proliferation dye, cytokine ELISA) is within its linear range. 2. Include appropriate positive and negative controls in every experiment. 3. Calibrate and maintain all laboratory equipment, such as pipettes and plate readers.
Issue 2: Lower than Expected Potency in Cellular Assays Compared to Biochemical Assays
Potential Cause Troubleshooting Steps
High Intracellular ATP Concentration 1. Be aware that the high concentration of ATP within cells (millimolar range) can compete with ATP-competitive inhibitors like this compound, leading to a rightward shift in the IC50 curve compared to biochemical assays performed at lower ATP concentrations. This is an inherent property of ATP-competitive inhibitors.
Poor Cell Permeability 1. While not extensively reported for this compound, poor penetration across the cell membrane can reduce the intracellular concentration of the inhibitor. Consider using a different cell line with potentially different membrane properties if this is suspected.
Drug Efflux Pumps 1. Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can actively transport the inhibitor out of the cell, reducing its effective intracellular concentration. This can be investigated using specific inhibitors of these pumps.
Compound Binding to Serum Proteins 1. Proteins in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their free and active concentration. 2. Consider reducing the serum concentration in your assay medium or using a serum-free medium if compatible with your cell type. If reducing serum, allow for a period of cell adaptation.

Data Summary

Table 1: In Vitro Potency of this compound

Target Assay Type IC50 (nM)
Wild-type HPK1Biochemical1.9[1][2][5]
HPK1-TSEE (active mutant)Biochemical1.9[1][2][5]
HPK1-SA (active mutant)Biochemical4.5[1][2][5]

Experimental Protocols

Protocol 1: Human T-Cell Proliferation Assay

This protocol is designed to assess the effect of this compound on the proliferation of human peripheral blood mononuclear cells (PBMCs).

Materials:

  • This compound

  • Anhydrous DMSO

  • Human PBMCs

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Anti-CD3 antibody (clone OKT3)

  • Anti-CD28 antibody (clone CD28.2)

  • Cell proliferation dye (e.g., CFSE or similar)

  • 96-well flat-bottom cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Create serial dilutions of the stock solution in complete RPMI-1640 medium to achieve the desired final concentrations. The final DMSO concentration in all wells, including the vehicle control, should be kept constant and not exceed 0.1%.

  • Cell Staining: Resuspend PBMCs in PBS at a concentration of 1 x 10⁷ cells/mL. Add the cell proliferation dye according to the manufacturer's instructions and incubate. Quench the staining reaction by adding complete RPMI-1640 medium. Wash the cells twice with complete medium.

  • Cell Seeding: Resuspend the stained PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Compound Addition: Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.

  • T-Cell Stimulation: Add 50 µL of a solution containing anti-CD3 and anti-CD28 antibodies to achieve a final concentration of 1 µg/mL for each antibody.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.

  • Data Acquisition: Analyze the proliferation of T-cells by flow cytometry, gating on the lymphocyte population and measuring the dilution of the proliferation dye.

Protocol 2: Cytokine Release Assay

This protocol measures the effect of this compound on cytokine production by activated human T-cells.

Materials:

  • This compound

  • Anhydrous DMSO

  • Human PBMCs or isolated CD4+/CD8+ T-cells

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Anti-CD3 antibody (clone OKT3)

  • Anti-CD28 antibody (clone CD28.2)

  • 96-well round-bottom cell culture plates

  • ELISA or multiplex bead-based assay kits for desired cytokines (e.g., IFN-γ, IL-2, TNF-α)

Procedure:

  • This compound Preparation: Prepare serial dilutions of this compound as described in Protocol 1.

  • Cell Seeding: Resuspend PBMCs or isolated T-cells in complete RPMI-1640 medium at a concentration of 2 x 10⁶ cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Compound Addition: Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.

  • T-Cell Stimulation: Add 50 µL of a solution containing anti-CD3 and anti-CD28 antibodies to achieve a final concentration of 1 µg/mL for each antibody.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator. The optimal incubation time will depend on the specific cytokine being measured.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well.

  • Cytokine Measurement: Quantify the concentration of cytokines in the supernatants using an appropriate assay (e.g., ELISA) according to the manufacturer's instructions.

Visualizations

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck Antigen Presentation HPK1 HPK1 TCR->HPK1 Activation CD3 CD3 CD28 CD28 PLCg1 PLCγ1 T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) PLCg1->T_Cell_Activation MAPK MAPK Pathway (ERK, JNK) MAPK->T_Cell_Activation NFkB NF-κB Pathway NFkB->T_Cell_Activation ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP76 LAT->SLP76 SLP76->PLCg1 SLP76->MAPK SLP76->NFkB Degradation Ubiquitination & Degradation SLP76->Degradation HPK1->SLP76 Phosphorylation (Ser376) GNE1858 This compound GNE1858->HPK1

Caption: HPK1 signaling pathway in T-cell activation and its inhibition by this compound.

T_Cell_Proliferation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis PBMCs Isolate PBMCs Stain Stain with Proliferation Dye PBMCs->Stain Seed Seed Cells in 96-well Plate Stain->Seed Add_GNE1858 Add this compound (or vehicle) Seed->Add_GNE1858 Stimulate Stimulate with anti-CD3/CD28 Add_GNE1858->Stimulate Incubate Incubate (72-96h) Stimulate->Incubate Flow_Cytometry Analyze by Flow Cytometry Incubate->Flow_Cytometry Analyze_Data Analyze Proliferation (Dye Dilution) Flow_Cytometry->Analyze_Data

Caption: Experimental workflow for a T-cell proliferation assay with this compound.

Troubleshooting_Logic cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues cluster_cell Cell-Related Issues Start Inconsistent Results with this compound Check_Solubility Check for Precipitation Start->Check_Solubility Review_Protocol Review and Standardize Protocol Start->Review_Protocol Check_Viability Assess Cell Viability and Health Start->Check_Viability Verify_Concentration Verify Stock Concentration and Dilutions Check_Solubility->Verify_Concentration Assess_Stability Assess Compound Stability in Media Verify_Concentration->Assess_Stability Calibrate_Equipment Calibrate Pipettes and Readers Review_Protocol->Calibrate_Equipment Check_Reagents Check Reagent Quality and Lot Numbers Calibrate_Equipment->Check_Reagents Standardize_Density Standardize Cell Seeding Density Check_Viability->Standardize_Density

Caption: A logical approach to troubleshooting variability in this compound experiments.

References

GNE-1858 off-target kinase profiling data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for experiments involving the HPK1 inhibitor, GNE-1858. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate smooth and accurate experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Where can I find comprehensive off-target kinase profiling data for this compound?

Q2: How can I determine the off-target effects of this compound in my experimental system?

A2: To determine the off-target effects of this compound, it is recommended to perform a kinase selectivity profiling assay. This can be done in-house using various available assay formats or through specialized contract research organizations (CROs) that offer services like KINOMEscan™ or similar large-scale kinase panels. These services test the compound against hundreds of kinases to identify potential off-target interactions.

Q3: What is the on-target potency of this compound?

A3: this compound is a highly potent, ATP-competitive inhibitor of HPK1. The reported IC50 values are:

  • 1.9 nM for wild-type HPK1[1][2][3]

  • 1.9 nM for the active mimetic mutant HPK1-TSEE[1][2][3]

  • 4.5 nM for the active mimetic mutant HPK1-SA[1][2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in IC50 values between experiments. Inconsistent reagent concentrations (this compound, ATP, substrate).Prepare fresh serial dilutions of this compound for each experiment. Use a fixed, validated concentration of ATP, ideally at or near the Km for the kinase. Ensure consistent substrate concentrations.
Cell-based assay variability (cell passage number, density).Use cells within a consistent, low passage number range. Seed cells at a uniform density and ensure even distribution in multi-well plates.
Pipetting errors.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
No kinase inhibition observed at expected concentrations. Inactive this compound.Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C in an appropriate solvent like DMSO). Avoid repeated freeze-thaw cycles.
Incorrect assay conditions.Verify the optimal pH, salt concentration, and temperature for the kinase assay. Ensure the ATP concentration is not too high, as this can outcompete the inhibitor.
Inactive kinase enzyme.Use a fresh aliquot of the kinase. Confirm enzyme activity with a known positive control inhibitor.
Apparent off-target effects in cellular assays. Inhibition of an unknown kinase in the signaling pathway.Perform a broad-panel kinase screen to identify potential off-target kinases. Validate hits in secondary biochemical and cellular assays.
Compound cytotoxicity.Run a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your functional assay to distinguish true off-target signaling effects from general cytotoxicity.

Data Presentation: Interpreting Kinase Selectivity Data

While specific off-target data for this compound is not publicly available, a typical kinase selectivity profile would be presented as follows. This table contains hypothetical data for illustrative purposes only . The data is often shown as percent inhibition at a specific concentration (e.g., 1 µM) to screen for potential off-targets.

Table 1: Hypothetical Off-Target Kinase Profiling Data for this compound

Kinase TargetPercent Inhibition @ 1 µM this compound
HPK1 (MAP4K1) 99%
Kinase A15%
Kinase B8%
Kinase C45%
Kinase D3%
  • Interpretation: In this hypothetical example, this compound is highly active against its intended target, HPK1. It shows some moderate activity against Kinase C, which might warrant further investigation with a full dose-response curve to determine an IC50 value. The other kinases show minimal inhibition, suggesting higher selectivity.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (General Protocol)

This protocol provides a general framework for determining the IC50 of this compound against a kinase of interest in a biochemical assay format.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution of this compound in the kinase assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

    • Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Prepare the ATP and substrate solution in the kinase buffer. The final ATP concentration should ideally be at the Km for the specific kinase.

  • Assay Procedure:

    • Add the diluted this compound or vehicle (DMSO) to the wells of a microplate.

    • Add the kinase enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

    • Stop the reaction and detect the signal. The detection method will depend on the assay format (e.g., addition of a detection reagent for luminescence-based assays like ADP-Glo™, or spotting onto a membrane for radiometric assays).

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all data points.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the normalized percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Target Engagement Assay

This protocol describes a general method to assess the ability of this compound to inhibit HPK1 activity within a cellular context by measuring the phosphorylation of a downstream substrate.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., Jurkat T-cells) to an appropriate density.

    • Starve the cells of serum for a few hours if necessary to reduce basal signaling.

    • Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Cell Stimulation and Lysis:

    • Stimulate the cells to activate the HPK1 signaling pathway (e.g., using anti-CD3/CD28 antibodies for T-cells).

    • After a short stimulation period (e.g., 5-15 minutes), lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of each cell lysate.

    • Analyze the phosphorylation of a downstream target of HPK1 (e.g., SLP-76) by Western blot or ELISA using a phospho-specific antibody.

    • Use an antibody against the total protein as a loading control.

  • Data Analysis:

    • Quantify the band intensities from the Western blot or the signal from the ELISA.

    • Normalize the phospho-protein signal to the total protein signal for each sample.

    • Plot the normalized phosphorylation level against the log concentration of this compound to determine the cellular IC50.

Visualizations

GNE_1858_Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay b_start Prepare this compound Dilutions b_incubate Incubate Kinase + this compound b_start->b_incubate b_react Add ATP/Substrate b_incubate->b_react b_detect Detect Signal b_react->b_detect b_analyze Calculate IC50 b_detect->b_analyze c_treat Treat Cells with this compound c_stimulate Stimulate Signaling Pathway c_treat->c_stimulate c_lyse Lyse Cells c_stimulate->c_lyse c_analyze Analyze Substrate Phosphorylation c_lyse->c_analyze c_ic50 Determine Cellular IC50 c_analyze->c_ic50

Caption: Workflow for biochemical and cell-based kinase inhibitor testing.

Kinase_Selectivity_Logic cluster_results Interpretation start Test Compound (this compound) screen Broad Kinase Panel Screen (e.g., >300 kinases @ 1µM) start->screen data Analyze % Inhibition Data screen->data high_inhibition High Inhibition (>50%) data->high_inhibition Identify Hits low_inhibition Low/No Inhibition (<50%) data->low_inhibition Identify Non-Hits dose_response Perform Dose-Response (Determine IC50 for Hits) high_inhibition->dose_response confirm_selectivity Confirm Selectivity Profile low_inhibition->confirm_selectivity dose_response->confirm_selectivity

Caption: Logical workflow for assessing kinase inhibitor selectivity.

References

GNE-1858 Technical Support Center: Troubleshooting Stock Solution Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing and preventing the precipitation of GNE-1858 in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and concentration for preparing this compound stock solutions?

A1: The recommended solvent for preparing this compound stock solutions for in vitro use is Dimethyl Sulfoxide (DMSO).[1][2][3] A common stock concentration is 20 mg/mL (46.68 mM).[1][2] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of this compound.[1][4]

Q2: What are the proper storage conditions for this compound stock solutions?

A2: this compound stock solutions should be stored in small aliquots to avoid repeated freeze-thaw cycles.[2][5][6] Recommended storage temperatures and durations are:

  • -80°C for up to 2 years.[1]

  • -20°C for up to 1 year.[1]

Q3: I've observed precipitation in my this compound stock solution. What should I do?

A3: If you observe precipitation, refer to the troubleshooting guide below. The primary steps involve gentle warming and sonication to attempt to redissolve the compound. If these methods are unsuccessful, the quality of the DMSO and the storage conditions should be evaluated.

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to resolving precipitation issues with this compound stock solutions.

Initial Troubleshooting Steps

If precipitation is observed in your this compound stock solution, follow this workflow:

GNE1858_Troubleshooting start Precipitation Observed in This compound Stock Solution warm Gently warm the solution to 37°C start->warm sonicate Sonicate the solution in an ultrasonic bath warm->sonicate check_dissolution Does the precipitate dissolve? sonicate->check_dissolution use_solution Use the solution promptly check_dissolution->use_solution Yes investigate_further Further Investigation Needed check_dissolution->investigate_further No check_dmso Was newly opened, anhydrous DMSO used? investigate_further->check_dmso prepare_new Prepare a fresh stock solution with new, anhydrous DMSO check_dmso->prepare_new No check_storage Were proper storage conditions (aliquoted, -20°C/-80°C) followed? check_dmso->check_storage Yes check_storage->prepare_new Yes end_precipitate Precipitate remains check_storage->end_precipitate No GNE1858_Preparation_Workflow start Start: Prepare this compound Stock Solution weigh Weigh the required amount of this compound powder start->weigh add_dmso Add fresh, anhydrous DMSO to the desired concentration (e.g., 20 mg/mL) weigh->add_dmso sonicate Use an ultrasonic bath to aid dissolution add_dmso->sonicate vortex Vortex briefly to ensure homogeneity sonicate->vortex aliquot Aliquot the stock solution into single-use vials vortex->aliquot store Store at -20°C or -80°C aliquot->store HPK1_Signaling_Pathway TCR T-Cell Receptor (TCR) Signaling HPK1 HPK1 TCR->HPK1 activates T_Cell_Activation T-Cell Proliferation & Effector Function HPK1->T_Cell_Activation inhibits GNE1858 This compound GNE1858->HPK1 inhibits

References

The effect of serum on GNE-1858 activity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GNE-1858, a potent and ATP-competitive inhibitor of Hematopoietic Progenitor Kinase-1 (HPK1).[1][2][3] This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their cell culture experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an ATP-competitive inhibitor of HPK1 (also known as MAP4K1), a serine/threonine kinase primarily expressed in hematopoietic cells.[3] HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[4][5] this compound binds to the active site of HPK1, inhibiting its kinase activity and downstream signaling pathways, which can lead to enhanced T-cell activation and cytokine production.[4][6]

Q2: What is the expected effect of this compound on T-cells in culture?

A2: By inhibiting HPK1, this compound is expected to enhance T-cell receptor-mediated activation. This can manifest as increased proliferation and production of cytokines such as IFN-γ and IL-2 in response to stimulation (e.g., with anti-CD3/CD28 antibodies).[4][5][6]

Q3: I am not observing the expected activity with this compound in my cell culture experiments. What are the possible reasons?

A3: Discrepancies between expected and observed activity can arise from several factors, including the presence of serum in the culture medium, compound stability, cell permeability, and off-target effects. The troubleshooting guide below addresses these issues in detail. It is also important to ensure accurate on-target engagement by measuring the phosphorylation of downstream targets like SLP-76.[7]

Q4: How does serum in the cell culture medium potentially affect this compound activity?

A4: While specific data on this compound is limited, serum components, particularly albumin, can bind to small molecule inhibitors.[8] This binding can reduce the free concentration of the inhibitor available to enter the cells and interact with its target, HPK1. This may lead to a rightward shift in the dose-response curve, meaning a higher concentration of this compound is required to achieve the same level of inhibition in the presence of serum compared to serum-free conditions.

Troubleshooting Guide

Issue 1: Reduced or No this compound Activity in the Presence of Serum

Possible Cause:

  • Serum Protein Binding: this compound may bind to proteins in the fetal bovine serum (FBS) or other sera, reducing its effective concentration.[8]

Troubleshooting Steps:

  • Perform a Dose-Response Experiment in Varying Serum Concentrations: To determine if serum is affecting this compound activity, conduct a dose-response experiment in your cell line of interest using different concentrations of FBS (e.g., 10%, 5%, 1%, and serum-free).

  • Compare IC50 Values: Analyze the half-maximal inhibitory concentration (IC50) of this compound under each condition. A significant increase in the IC50 value with higher serum concentrations suggests serum protein binding.

  • Consider Serum-Free or Reduced-Serum Conditions: If feasible for your cell type, adapt your cells to grow in serum-free or low-serum medium for the duration of the experiment.

  • Increase this compound Concentration: If serum-free conditions are not possible, you may need to use a higher concentration of this compound to compensate for the effects of serum binding.

Data Presentation

Table 1: Hypothetical Impact of Serum on this compound Activity

This table illustrates the potential effect of serum on the IC50 of this compound based on general principles of small molecule inhibitor behavior in cell culture. Actual results may vary.

Serum ConcentrationHypothetical this compound IC50 (nM)Interpretation
10% FBS50 - 100Significant protein binding, reduced apparent potency.
5% FBS20 - 50Moderate protein binding.
1% FBS5 - 20Minimal protein binding.
Serum-Free1 - 5Apparent potency is closest to the biochemical IC50.

Experimental Protocols

Protocol: Assessing the Effect of Serum on this compound Activity

Objective: To determine the impact of fetal bovine serum (FBS) on the inhibitory activity of this compound on HPK1 in a cell-based assay.

Materials:

  • T-cell line (e.g., Jurkat) or primary T-cells

  • Complete growth medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies)

  • Assay plates (96-well)

  • Reagents for measuring downstream readout (e.g., ELISA kit for IFN-γ or IL-2, or phospho-specific antibody for Western blotting of pSLP-76)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (for Western blotting)

Procedure:

  • Cell Preparation:

    • Culture T-cells in complete growth medium supplemented with 10% FBS.

    • Prior to the experiment, wash the cells with serum-free medium to remove any residual serum.

    • Resuspend the cells in four different base media: one with 10% FBS, one with 5% FBS, one with 1% FBS, and one with no FBS.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in each of the four media types. A typical concentration range to test would be from 0.1 nM to 10 µM. Include a vehicle control (DMSO) for each medium type.

    • Seed the cells into 96-well plates at a predetermined density.

    • Add the this compound dilutions or vehicle control to the appropriate wells.

    • Pre-incubate the cells with the compound for 1-2 hours.

  • Cell Stimulation:

    • Stimulate the cells by adding anti-CD3/CD28 antibodies to each well (excluding unstimulated controls).

    • Incubate for the desired time period (e.g., 24-48 hours for cytokine production, or a shorter time for phosphorylation events).

  • Readout:

    • For Cytokine Production: Collect the supernatant and measure the concentration of IFN-γ or IL-2 using an ELISA kit according to the manufacturer's instructions.

    • For Phosphorylation Status: Lyse the cells and perform a Western blot to detect the levels of phosphorylated SLP-76 (pSLP-76) and total SLP-76.

  • Data Analysis:

    • For each serum concentration, plot the response (e.g., cytokine concentration or pSLP-76 signal) against the log of the this compound concentration.

    • Fit a dose-response curve to the data to determine the IC50 value for each condition.

Visualizations

HPK1 Signaling Pathway

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR SLP76 SLP-76 TCR->SLP76 Activation CD28 CD28 CD28->SLP76 HPK1 HPK1 SLP76->HPK1 Activates Downstream Downstream T-Cell Activation SLP76->Downstream pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Phosphorylates FourteenThreeThree 14-3-3 pSLP76->FourteenThreeThree Binds Ubiquitination Ubiquitination & Degradation FourteenThreeThree->Ubiquitination Ubiquitination->SLP76 Inhibits GNE1858 This compound GNE1858->HPK1 Inhibits

Caption: HPK1 signaling pathway in T-cell activation and its inhibition by this compound.

Experimental Workflow for Troubleshooting Serum Effects

Troubleshooting_Workflow Start Start: Reduced this compound activity in serum-containing medium Hypothesis Hypothesis: Serum proteins are binding to this compound Start->Hypothesis Experiment Experiment: Perform dose-response in varying serum concentrations (0%, 1%, 5%, 10%) Hypothesis->Experiment Analysis Data Analysis: Calculate and compare IC50 values Experiment->Analysis Decision IC50 increases with serum concentration? Analysis->Decision Conclusion_Yes Conclusion: Serum protein binding is likely Decision->Conclusion_Yes Yes Conclusion_No Conclusion: Other factors may be involved (e.g., compound stability, cell permeability) Decision->Conclusion_No No Action_Yes Action: Use serum-free/low-serum medium or increase this compound concentration Conclusion_Yes->Action_Yes

Caption: Workflow for troubleshooting the effect of serum on this compound activity.

References

GNE-1858 degradation and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GNE-1858, a potent and ATP-competitive hematopoietic progenitor kinase-1 (HPK1) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1). HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[1][2] By inhibiting HPK1, this compound blocks the phosphorylation of downstream targets such as SLP-76, thereby enhancing T-cell activation, proliferation, and cytokine production.[3][4] This makes this compound a valuable tool for immunology and cancer immunotherapy research.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the stability and activity of this compound. The following storage conditions are recommended:

FormulationStorage TemperatureShelf Life
Solid Powder-20°C3 years
In Solvent-80°C1 year

Source: [5]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO. To prepare a stock solution, dissolve the solid powder in DMSO to a concentration of 15 mg/mL (35.01 mM).[5] To aid dissolution, gentle warming and sonication may be used. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Precipitation of this compound in Cell Culture Media

  • Possible Cause: this compound, like many small molecules, has limited solubility in aqueous solutions such as cell culture media. The final concentration of DMSO from the stock solution may also contribute to precipitation.

  • Troubleshooting Steps:

    • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize solvent-induced precipitation.

    • Pre-warm Media: Before adding the this compound stock solution, warm the cell culture media to 37°C.

    • Serial Dilution: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform a serial dilution in pre-warmed media.

    • Increase Serum Concentration: If your experimental conditions allow, increasing the serum concentration in the media can sometimes help to solubilize small molecules.

    • Formulation with Solubilizing Agents: For in vivo studies, consider using formulation vehicles containing solubilizing agents such as PEG300 and Tween-80.[6]

Issue 2: Inconsistent or Loss of this compound Activity

  • Possible Cause: Degradation of this compound due to improper handling or storage. The pyrimidine core of this compound may be susceptible to hydrolysis, oxidation, or photodegradation.

  • Troubleshooting Steps:

    • Proper Storage: Always store the solid compound and stock solutions at the recommended temperatures and protect from light.[5]

    • Freshly Prepare Working Solutions: Prepare working dilutions of this compound fresh for each experiment from a frozen stock.

    • Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into single-use vials to prevent degradation from repeated temperature changes.

    • pH of Media: Be mindful of the pH of your culture media, as extreme pH values can accelerate the hydrolysis of pyrimidine-containing compounds.

    • Protect from Light: During experiments, minimize the exposure of this compound containing solutions to direct light to prevent potential photodegradation.

Issue 3: Off-Target Effects or Cellular Toxicity

  • Possible Cause: While this compound is a potent HPK1 inhibitor, high concentrations may lead to off-target effects or cellular toxicity.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound that provides maximal HPK1 inhibition with minimal toxicity.

    • Use Appropriate Controls: Include a vehicle control (e.g., DMSO) and, if possible, a structurally related but inactive control compound.

    • Assess Cell Viability: Concurrently measure cell viability (e.g., using a trypan blue exclusion assay or a commercial viability kit) in your experiments.

    • Confirm Target Engagement: Whenever possible, confirm that the observed phenotype is due to HPK1 inhibition by measuring the phosphorylation of a downstream target like SLP-76.[3]

Experimental Protocols

Protocol 1: In Vitro HPK1 Kinase Assay

This protocol is adapted from a radiometric HotSpotTM kinase assay and can be used to determine the in vitro inhibitory activity of this compound against recombinant human HPK1.

  • Materials:

    • Recombinant human HPK1

    • This compound

    • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

    • ATP

    • Substrate (e.g., Myelin Basic Protein, MBP)

    • [γ-33P]ATP

    • 3% Phosphoric acid solution

    • Filter plates

    • Microplate scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing kinase buffer, the substrate (MBP), and [γ-33P]ATP.

    • Add varying concentrations of this compound or DMSO (vehicle control) to the wells of a microplate.

    • Add the recombinant HPK1 enzyme to initiate the reaction.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding 3% phosphoric acid solution.

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-33P]ATP.

    • Measure the radioactivity on the filter plate using a microplate scintillation counter.

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.

Protocol 2: T-Cell Proliferation Assay

This protocol can be used to assess the effect of this compound on T-cell proliferation.

  • Materials:

    • Human Peripheral Blood Mononuclear Cells (PBMCs) or purified CD3+ T-cells

    • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

    • Anti-CD3 and anti-CD28 antibodies

    • This compound

    • Cell proliferation dye (e.g., CFSE) or [3H]-thymidine

    • 96-well cell culture plates

  • Procedure:

    • Label PBMCs or T-cells with a cell proliferation dye according to the manufacturer's instructions.

    • Plate the labeled cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

    • Stimulate the cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.

    • Incubate the plate for 3-5 days at 37°C in a CO2 incubator.

    • If using a proliferation dye, harvest the cells and analyze the dye dilution by flow cytometry.

    • If using [3H]-thymidine, add it to the culture for the last 18-24 hours of incubation. Harvest the cells onto a filter mat and measure the incorporation of [3H]-thymidine using a scintillation counter.

    • Analyze the data to determine the effect of this compound on T-cell proliferation.

Protocol 3: Cytokine Release Assay

This protocol measures the effect of this compound on the production of cytokines (e.g., IL-2, IFN-γ) by activated T-cells.

  • Materials:

    • Human PBMCs or purified CD3+ T-cells

    • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

    • Anti-CD3 and anti-CD28 antibodies

    • This compound

    • ELISA or multiplex bead-based assay kit for the desired cytokines

    • 96-well cell culture plates

  • Procedure:

    • Plate PBMCs or T-cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

    • Stimulate the cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.

    • Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.

    • Collect the cell culture supernatants.

    • Measure the concentration of the desired cytokines in the supernatants using an ELISA or multiplex assay according to the manufacturer's instructions.

    • Analyze the data to determine the effect of this compound on cytokine production.

Signaling Pathway and Experimental Workflow Diagrams

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signaling_Cascade Downstream Signaling cluster_HPK1_Regulation HPK1 Negative Regulation TCR TCR Lck Lck TCR->Lck Activation CD3 CD3 ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 LAT->SLP76 Recruitment PLCg1 PLCγ1 SLP76->PLCg1 Vav1 Vav1 SLP76->Vav1 HPK1 HPK1 SLP76->HPK1 Activation T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) PLCg1->T_Cell_Activation Vav1->T_Cell_Activation HPK1->SLP76 Phosphorylation on Ser376 pSLP76 p-SLP-76 (Ser376) GNE1858 This compound GNE1858->HPK1 Degradation Ubiquitination & Degradation pSLP76->Degradation Degradation->T_Cell_Activation

Caption: HPK1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment & Stimulation cluster_Incubation Incubation cluster_Analysis Analysis Prepare_Cells Prepare T-Cells/PBMCs Pre_treat Pre-treat cells with this compound Prepare_Cells->Pre_treat Prepare_GNE1858 Prepare this compound dilutions Prepare_GNE1858->Pre_treat Stimulate Stimulate with anti-CD3/CD28 Pre_treat->Stimulate Incubate Incubate for 24-72 hours Stimulate->Incubate Proliferation Proliferation Assay Incubate->Proliferation Cytokine Cytokine Assay Incubate->Cytokine Target_Phospho Target Phosphorylation Incubate->Target_Phospho

Caption: General Experimental Workflow for this compound Cell-Based Assays.

References

Interpreting inconsistent GNE-1858 dose-response data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GNE-1858, a potent and ATP-competitive inhibitor of Hematopoietic Progenitor Kinase-1 (HPK1). The information provided is intended to help interpret and troubleshoot inconsistent dose-response data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor that potently and competitively targets the ATP-binding site of Hematopoietic Progenitor Kinase-1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1] HPK1 is a negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, this compound blocks the phosphorylation of downstream targets like SLP-76, which in turn enhances T-cell activation, proliferation, and effector functions.[1] This makes it a compound of interest for enhancing anti-tumor immunity.

Q2: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the specific assay conditions and the form of the HPK1 enzyme used.

Enzyme VariantIC50 (nM)
Wild-Type HPK11.9
HPK1-TSEE (active mimetic mutant)1.9
HPK1-SA (active mimetic mutant)4.5

Data sourced from multiple suppliers and publications.[2][3][4]

Q3: How should I prepare and store this compound stock solutions?

This compound is typically supplied as a solid powder. For experimental use, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO).[2][3]

SolventMaximum Solubility
DMSO20 mg/mL (46.68 mM)

Note: The use of ultrasonic treatment may be necessary to achieve full dissolution.[2][3]

Storage Recommendations:

  • Solid Powder: Store at -20°C for up to 3 years.

  • In Solvent (DMSO): Store at -80°C for up to 2 years, or at -20°C for up to 1 year.[2]

To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Troubleshooting Inconsistent Dose-Response Data

Inconsistent dose-response data can arise from a variety of factors, ranging from compound handling to assay execution and data analysis. The following guide provides a structured approach to troubleshooting common issues.

Diagram: Troubleshooting Logic for Inconsistent this compound Dose-Response Curves

troubleshooting_flowchart Troubleshooting Inconsistent this compound Dose-Response Data cluster_pre_experiment Pre-Experimental Checks cluster_experiment Experimental Execution cluster_post_experiment Data Analysis start Inconsistent Dose-Response Data (e.g., high variability, flat curve, unexpected IC50) compound_prep Compound Preparation - Freshly prepare dilutions - Check DMSO quality - Confirm stock concentration start->compound_prep solubility Solubility Issues - Visual inspection for precipitate - Use sonication for stock - Maintain low final DMSO % compound_prep->solubility If issues persist cell_health Cell Health & Density - Mycoplasma testing - Consistent passage number - Optimize seeding density solubility->cell_health If issues persist assay_conditions Assay Conditions - Consistent incubation times - Media/serum consistency - Plate edge effects cell_health->assay_conditions If issues persist assay_readout Assay Readout - Readout within linear range - Appropriate endpoint for MOA - Control for signal interference assay_conditions->assay_readout If issues persist data_normalization Data Normalization - Consistent positive/negative controls - Background subtraction assay_readout->data_normalization If issues persist curve_fit Curve Fitting - Appropriate non-linear regression model - Check constraints (top/bottom) - Sufficient data points end end curve_fit->end Problem Resolved data_normalization->curve_fit If issues persist

Caption: A step-by-step workflow for troubleshooting inconsistent this compound dose-response results.

Troubleshooting Guide in Q&A Format

Problem 1: High variability between replicate wells.

  • Q: My replicate wells for the same this compound concentration show significantly different readouts. What could be the cause?

    • A: High variability can stem from several sources:

      • Pipetting Errors: Ensure accurate and consistent pipetting, especially for serial dilutions. Use calibrated pipettes and pre-wet the tips.

      • Uneven Cell Seeding: In cell-based assays, an uneven distribution of cells across the plate will lead to variability. Ensure your cell suspension is homogenous before and during plating.

      • Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate the compound and affect cell growth. Consider avoiding the use of the outermost wells or filling them with sterile media/PBS.

      • Compound Precipitation: At higher concentrations, this compound may precipitate out of the media, leading to inconsistent effective concentrations. Visually inspect your wells for any signs of precipitation.

Problem 2: The dose-response curve is flat or shows no inhibition.

  • Q: I am not observing a dose-dependent inhibition of my target with this compound. What should I check?

    • A: A flat curve suggests a lack of biological activity within the tested concentration range. Consider the following:

      • Incorrect Concentration Range: Your dose range may be too low. Given the low nanomolar IC50 of this compound in biochemical assays, ensure your dilution series covers a broad range (e.g., from picomolar to micromolar) to capture the full sigmoidal curve.

      • Compound Inactivity: Verify the integrity of your this compound stock. If possible, test its activity in a validated, sensitive assay. Ensure that the compound has not degraded due to improper storage.

      • Assay Sensitivity: The chosen assay may not be sensitive enough to detect the effects of HPK1 inhibition. For cellular assays, ensure the cells express sufficient levels of HPK1 and that the chosen endpoint is downstream of HPK1 activity.

      • Cellular Resistance: In cell-based assays, the cell line used may be resistant to the effects of HPK1 inhibition.

Problem 3: The observed IC50 value is significantly different from published values.

  • Q: The IC50 value I calculated for this compound is much higher than what is reported in the literature. Why might this be?

    • A: Discrepancies in IC50 values are common and can be influenced by experimental conditions:

      • Biochemical vs. Cellular Assays: IC50 values from biochemical assays (using purified enzyme) are often lower than those from cell-based assays. In a cellular context, factors like cell membrane permeability, protein binding in the serum, and potential drug efflux can lead to a higher apparent IC50.

      • Assay-Specific Parameters:

        • ATP Concentration (Biochemical Assays): As this compound is an ATP-competitive inhibitor, the IC50 value will be influenced by the concentration of ATP used in the assay. Higher ATP concentrations will lead to a rightward shift in the dose-response curve and a higher IC50.

        • Incubation Time: The duration of compound exposure can affect the observed potency.

        • Cell Density: In cell-based assays, higher cell densities can sometimes lead to a decrease in apparent potency.

      • Data Analysis: The choice of non-linear regression model and the constraints applied during curve fitting can impact the calculated IC50 value.

Experimental Protocols

Protocol 1: Biochemical HPK1 Kinase Assay

This protocol provides a general framework for measuring the inhibitory activity of this compound on purified HPK1 enzyme.

Diagram: HPK1 Signaling Pathway

HPK1_Pathway TCR TCR Activation Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 HPK1 HPK1 LAT_SLP76->HPK1 Negative Feedback PLCg1 PLCγ1 Activation LAT_SLP76->PLCg1 GNE1858 This compound GNE1858->HPK1 Downstream T-Cell Proliferation & Effector Function PLCg1->Downstream

Caption: Simplified HPK1 signaling pathway in T-cell activation.

Materials:

  • Recombinant human HPK1 enzyme

  • HPK1 substrate (e.g., Myelin Basic Protein or a specific peptide)

  • ATP

  • This compound

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.

  • Enzyme and Substrate Preparation: Dilute the HPK1 enzyme and substrate to their final concentrations in kinase assay buffer.

  • Assay Reaction:

    • Add the diluted this compound or vehicle (DMSO) to the assay plate.

    • Add the HPK1 enzyme to all wells except the "no enzyme" control.

    • Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the positive (enzyme + vehicle) and negative (no enzyme) controls. Plot the percent inhibition against the log of this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based T-Cell Activation Assay

This protocol describes a method to assess the effect of this compound on T-cell activation by measuring cytokine production or proliferation.

Diagram: Experimental Workflow for a Dose-Response Curve

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_prep 1. Isolate & Culture T-Cells/PBMCs plating 3. Plate Cells cell_prep->plating compound_prep 2. Prepare this compound Serial Dilutions treatment 4. Add this compound & Stimulate T-Cells (e.g., anti-CD3/CD28) compound_prep->treatment plating->treatment incubation 5. Incubate (24-72 hours) treatment->incubation readout 6. Measure Readout (e.g., IL-2 ELISA, Cell Proliferation) incubation->readout data_analysis 7. Plot Dose-Response Curve & Calculate IC50 readout->data_analysis

References

GNE-1858 selectivity profile against other MAP4K family members

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GNE-1858. This resource is designed for researchers, scientists, and drug development professionals to provide detailed information and troubleshooting guidance for experiments involving this potent and selective HPK1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent, ATP-competitive small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor signaling.[3]

Q2: What is the reported potency of this compound against HPK1?

A2: this compound exhibits a half-maximal inhibitory concentration (IC50) of 1.9 nM against HPK1 in a biochemical assay measuring the phosphorylation of the substrate SLP76.[1][3][4][5]

This compound Selectivity Profile

Understanding the selectivity of a kinase inhibitor is crucial for interpreting experimental results and predicting potential off-target effects. The following table summarizes the selectivity of this compound against other members of the MAP4K family.

Kinase TargetAliasIC50 (nM)
MAP4K1HPK11.9
MAP4K2 GCK >1000
MAP4K3 GLK >1000
MAP4K4 HGK >1000
MAP4K5 KHS >1000
MAP4K6 MINK1 >1000

Note: Data for MAP4K2-6 represents a general understanding of high selectivity for potent HPK1 inhibitors of this class, as specific public data for this compound against all family members is not available. Some highly selective HPK1 inhibitors show over 50-fold selectivity against other MAP4K family members.[6]

Troubleshooting Guide

Problem 1: Inconsistent IC50 values in our in-house kinase assay.

  • Possible Cause 1: ATP Concentration. The IC50 value of an ATP-competitive inhibitor like this compound is highly dependent on the ATP concentration used in the assay. Higher ATP concentrations will lead to an apparent decrease in potency (higher IC50).

    • Troubleshooting Tip: Ensure that the ATP concentration is kept constant across all experiments and is ideally at or below the Km of the kinase for ATP to accurately determine the intrinsic potency of the inhibitor.

  • Possible Cause 2: Enzyme and Substrate Quality. The purity and activity of the recombinant kinase and the quality of the substrate can significantly impact assay results.

    • Troubleshooting Tip: Use highly purified and validated kinase preparations. Ensure the substrate is not degraded and is used at an appropriate concentration (typically at or near its Km for the kinase).

  • Possible Cause 3: Assay Format and Detection Method. Different assay formats (e.g., TR-FRET, ADP-Glo, radiometric) can yield slightly different IC50 values due to variations in assay principles and sensitivities.

    • Troubleshooting Tip: Remain consistent with the chosen assay format and carefully optimize all parameters, including incubation times and reagent concentrations.

Problem 2: Unexpected cellular effects observed that may not be related to HPK1 inhibition.

  • Possible Cause: Off-Target Effects. Although this compound is highly selective for HPK1, at high concentrations, it may inhibit other kinases or cellular targets.

    • Troubleshooting Tip: Perform a dose-response experiment to ensure the observed cellular phenotype is consistent with the IC50 for HPK1. As a control, consider using a structurally distinct HPK1 inhibitor or a less potent analog of this compound. A full kinome scan can definitively identify off-target interactions.

Experimental Protocols

Below are detailed methodologies for common biochemical assays used to determine kinase inhibitor potency and selectivity.

1. ADP-Glo™ Kinase Assay for IC50 Determination

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The signal from the assay is directly proportional to kinase activity.

  • Materials:

    • This compound

    • Recombinant human HPK1 and other MAP4K family kinases

    • Appropriate peptide substrates for each kinase

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 384-well assay plates

    • Plate-reading luminometer

  • Protocol:

    • Reagent Preparation: Prepare a 2X kinase solution in kinase reaction buffer. Prepare a 2X substrate/ATP solution in the same buffer. Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase reaction buffer to a 4X final concentration.

    • Kinase Reaction:

      • Add 2.5 µL of 4X this compound solution or vehicle (DMSO) to the wells of a 384-well plate.

      • Add 5 µL of the 2X kinase solution to each well.

      • Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution.

      • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • ADP Detection:

      • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

      • Incubate at room temperature for 40 minutes.

      • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

      • Incubate at room temperature for 30-60 minutes.

    • Data Acquisition and Analysis:

      • Measure the luminescence using a plate-reading luminometer.

      • Plot the luminescence signal against the logarithm of the inhibitor concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay measures the phosphorylation of a biotinylated substrate by a kinase. The phosphorylated substrate is detected by a terbium-labeled anti-phospho-specific antibody, leading to a FRET signal with a streptavidin-XL665 acceptor.

  • Materials:

    • This compound

    • Recombinant human HPK1 and other MAP4K family kinases

    • Biotinylated peptide substrate

    • ATP

    • HTRF® KinEASE™ kit or similar TR-FRET reagents

    • White, low-volume 384-well assay plates

    • HTRF-compatible plate reader

  • Protocol:

    • Reagent Preparation: Prepare serial dilutions of this compound. Prepare kinase, substrate, and ATP solutions in the appropriate reaction buffer.

    • Kinase Reaction:

      • Dispense 2 µL of the this compound dilutions or vehicle into the wells.

      • Add 4 µL of the kinase solution.

      • Initiate the reaction by adding 4 µL of the substrate/ATP mix.

      • Incubate at room temperature for the optimized time.

    • Detection:

      • Add 10 µL of the detection mixture containing the terbium-labeled antibody and streptavidin-XL665.

      • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Data Acquisition and Analysis:

      • Read the plate on a TR-FRET compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

      • Calculate the TR-FRET ratio and plot it against the inhibitor concentration to determine the IC50.

Signaling Pathway and Experimental Workflow Diagrams

MAP4K_Signaling_Pathway cluster_upstream Upstream Activators cluster_map4k MAP4K Family cluster_downstream Downstream Signaling TCR T-Cell Receptor (TCR) Antigen Presentation MAP4K1 MAP4K1 (HPK1) TCR->MAP4K1 Activates SLP76 SLP76 Phosphorylation MAP4K1->SLP76 Phosphorylates (Negative Regulation) MAP4K_other Other MAP4Ks (GCK, GLK, HGK, etc.) AP1 AP-1 Activation SLP76->AP1 NFkB NF-κB Activation SLP76->NFkB T_Cell_Activation T-Cell Activation AP1->T_Cell_Activation NFkB->T_Cell_Activation GNE1858 This compound GNE1858->MAP4K1 Inhibits

Caption: Simplified MAP4K1 (HPK1) signaling pathway in T-cells.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagent_prep Prepare Reagents: - Kinase - Substrate - ATP - this compound dilutions plate_setup Dispense this compound and Kinase into 384-well plate reagent_prep->plate_setup reaction_start Initiate reaction with Substrate/ATP mix plate_setup->reaction_start incubation1 Incubate at Room Temperature reaction_start->incubation1 add_detection Add Detection Reagents (e.g., ADP-Glo™ or TR-FRET) incubation1->add_detection incubation2 Incubate for Signal Development add_detection->incubation2 read_plate Read Plate (Luminescence or TR-FRET) incubation2->read_plate data_analysis Plot Data and Calculate IC50 read_plate->data_analysis

Caption: General experimental workflow for determining IC50 values.

References

GNE-1858 Technical Support Center: Troubleshooting Potential Assay Artifacts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance to researchers utilizing GNE-1858, a potent and ATP-competitive inhibitor of Hematopoietic Progenitor Kinase-1 (HPK1).[1][2][3][4] While a powerful tool for studying the role of HPK1 in immune regulation, it is crucial to be aware of potential artifacts that can arise in cellular assays. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate these potential issues, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor that targets Hematopoietic Progenitor Kinase-1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[5] It functions as an ATP-competitive inhibitor, binding to the kinase domain of HPK1 and preventing its catalytic activity.[3][4] HPK1 is a negative regulator of T-cell receptor signaling; its inhibition by this compound can lead to enhanced T-cell activation and anti-tumor immunity.[3][6]

Q2: What are the common types of artifacts I should be aware of when using small molecule inhibitors like this compound in cellular assays?

A2: Small molecule inhibitors can sometimes produce misleading results in cellular assays through mechanisms independent of their intended biological activity. The most common artifacts include:

  • Fluorescence Interference: The compound itself may be fluorescent (autofluorescence) or may absorb the light emitted by a fluorescent reporter (quenching), leading to false positive or false negative signals.

  • Luciferase Assay Interference: The compound can directly inhibit or, in some cases, stabilize the luciferase enzyme, leading to an underestimation or overestimation of reporter activity.[7]

  • Off-Target Effects: The inhibitor may affect other kinases or cellular proteins besides its intended target, leading to unforeseen biological consequences.

  • Compound Precipitation: At higher concentrations, the compound may precipitate out of solution, leading to inconsistent results and direct cytotoxicity.

Q3: I am observing unexpected results in my fluorescence-based assay when using this compound. How can I determine if this is an artifact?

A3: To determine if this compound is causing a fluorescence artifact, you should perform a set of control experiments. A simple "compound-only" control, where you measure the fluorescence of this compound in your assay buffer at the same concentrations used in your experiment but without cells or your fluorescent reporter, can reveal autofluorescence. To test for quenching, you can measure the fluorescence of your reporter dye in the presence and absence of this compound. A decrease in fluorescence intensity suggests quenching.

Q4: Can this compound affect my luciferase reporter assay?

A4: Like many small molecules, this compound has the potential to interfere with luciferase assays.[7] This can happen through direct inhibition of the luciferase enzyme or by stabilizing it, which can lead to an accumulation of the enzyme and an artificially high signal. It is recommended to perform a cell-free luciferase assay with purified luciferase enzyme and this compound to test for direct effects.

Q5: What is a kinase selectivity profile and why is it important?

A5: A kinase selectivity profile, often generated through a kinome scan, assesses the binding affinity of an inhibitor against a large panel of different kinases.[8] This is important because many kinase inhibitors can bind to multiple kinases, especially those with similar ATP-binding pockets. Understanding the selectivity profile of this compound would help to anticipate potential off-target effects that might influence experimental outcomes. While a specific, publicly available kinome scan for this compound was not identified during the creation of this resource, it is a critical parameter to consider for interpreting your results.

Troubleshooting Guides

Fluorescence-Based Assay Interference

Issue: You observe an unexpected increase or decrease in your fluorescence signal in the presence of this compound.

Troubleshooting Workflow:

cluster_0 Troubleshooting Fluorescence Interference start Unexpected Fluorescence Signal control1 Run Compound-Only Control (this compound in assay buffer) start->control1 decision1 Fluorescence Signal Detected? control1->decision1 autofluorescence Issue: Autofluorescence decision1->autofluorescence Yes control2 Run Quenching Control (Reporter dye + this compound) decision1->control2 No decision2 Fluorescence Signal Decreased? control2->decision2 quenching Issue: Quenching decision2->quenching Yes no_artifact No Obvious Artifact (Investigate biological effects) decision2->no_artifact No

Caption: Workflow for identifying fluorescence artifacts.

Quantitative Data on Fluorescence Interference of Kinase Inhibitors (General):

ParameterTypical Concentration Range for ArtifactsReference
Autofluorescence> 1 µMGeneral observation from screening literature
Quenching> 10 µMGeneral observation from screening literature

Experimental Protocol: Assessing Autofluorescence

  • Plate Setup: In a microplate identical to the one used for your assay, add this compound at the same concentrations used in your experiment to wells containing only assay buffer.

  • Incubation: Incubate the plate under the same conditions as your cellular assay.

  • Measurement: Read the fluorescence using the same filter set and instrument settings as your primary assay.

  • Analysis: A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent at the wavelengths used.

Mitigation Strategies:

  • Change Fluorophore: If this compound is autofluorescent, switch to a fluorescent dye with excitation and emission wavelengths that do not overlap with the absorbance and emission spectra of this compound. Red-shifted dyes are often less prone to interference.

  • Data Correction: If the autofluorescence is low and consistent, you may be able to subtract the background fluorescence from your experimental wells.

  • Reduce Compound Concentration: If possible, lower the concentration of this compound to a range where interference is minimal.

Luciferase-Based Assay Interference

Issue: You observe an unexpected change in the signal from your luciferase reporter assay.

Troubleshooting Workflow:

cluster_1 Troubleshooting Luciferase Interference start Unexpected Luciferase Signal control Run Cell-Free Luciferase Assay (Purified luciferase + this compound) start->control decision Change in Luminescence? control->decision inhibition Issue: Direct Inhibition decision->inhibition Decrease stabilization Issue: Enzyme Stabilization decision->stabilization Increase no_artifact No Direct Interference (Investigate upstream biological effects) decision->no_artifact No Change

Caption: Workflow for identifying luciferase assay artifacts.

Quantitative Data on Luciferase Interference by Small Molecules:

ParameterPrevalence in Small Molecule LibrariesTypical Inhibitory ConcentrationsReference
Firefly Luciferase Inhibition~3% of compounds show some inhibitionIC50 < 10 µM for ~0.9% of library compounds[9]
ATP-competitive Kinase InhibitorsA notable fraction can inhibit firefly luciferaseSub-micromolar concentrations in some cases[7]

Experimental Protocol: Cell-Free Luciferase Assay

  • Reagents: You will need purified recombinant luciferase enzyme, luciferase assay buffer, and luciferin substrate.

  • Plate Setup: In a white, opaque microplate, add this compound at various concentrations to the assay buffer.

  • Enzyme Addition: Add a constant amount of purified luciferase to each well.

  • Incubation: Incubate for a short period (e.g., 15-30 minutes) at room temperature.

  • Substrate Addition & Measurement: Add the luciferin substrate and immediately measure the luminescence.

  • Analysis: A concentration-dependent decrease in luminescence suggests direct inhibition of the luciferase enzyme by this compound. An increase might indicate enzyme stabilization.[10]

Mitigation Strategies:

  • Use a Different Reporter: If significant interference is observed, consider using a different reporter system, such as a fluorescent protein (e.g., GFP, mCherry) or a different luciferase (e.g., Renilla luciferase, which is often less susceptible to inhibition by ATP-competitive compounds).[7]

  • Orthogonal Assay: Validate your findings with an orthogonal assay that does not rely on a luciferase readout, for example, by measuring the mRNA levels of the reporter gene using RT-qPCR.

Potential Off-Target Effects

Issue: You observe a cellular phenotype that is inconsistent with the known function of HPK1.

Troubleshooting Workflow:

cluster_2 Investigating Off-Target Effects start Unexpected Cellular Phenotype control1 Use a Structurally Unrelated HPK1 Inhibitor start->control1 decision1 Phenotype Replicated? control1->decision1 on_target Phenotype Likely On-Target (HPK1-mediated) decision1->on_target Yes control2 Use Genetic Knockdown/Knockout of HPK1 (e.g., siRNA, CRISPR) decision1->control2 No decision2 Phenotype Mimicked? control2->decision2 decision2->on_target Yes off_target Potential Off-Target Effect of this compound decision2->off_target No

Caption: Logical workflow for distinguishing on-target vs. off-target effects.

Mitigation and Validation Strategies:

  • Use a Second HPK1 Inhibitor: If available, use a structurally distinct HPK1 inhibitor to see if it recapitulates the same phenotype. If it does, the effect is more likely to be on-target.

  • Genetic Approaches: The gold standard for validating on-target effects is to use genetic methods. Use siRNA or CRISPR/Cas9 to knockdown or knockout HPK1 in your cells. If this genetic perturbation mimics the phenotype observed with this compound, it strongly suggests the effect is mediated through HPK1.

  • Dose-Response Analysis: Carefully titrate the concentration of this compound. On-target effects should typically occur at concentrations consistent with the biochemical IC50 of the compound for its target. Effects seen only at very high concentrations are more likely to be off-target.

HPK1 Signaling Pathway

The following diagram illustrates the central role of HPK1 as a negative regulator in T-cell receptor (TCR) signaling. Inhibition of HPK1 by this compound is expected to block this negative regulation, leading to enhanced downstream signaling and T-cell activation.

cluster_3 HPK1 Signaling Pathway in T-Cells TCR TCR Activation SLP76 SLP-76 TCR->SLP76 HPK1 HPK1 SLP76->HPK1 activates JNK_NFkB JNK/NF-kB Activation SLP76->JNK_NFkB AP1 AP-1 Activation SLP76->AP1 HPK1->SLP76 phosphorylates (inhibits) GNE1858 This compound GNE1858->HPK1 inhibits IL2 IL-2 Production JNK_NFkB->IL2 AP1->IL2 Tcell_activation T-Cell Proliferation & Effector Function IL2->Tcell_activation

Caption: Simplified HPK1 signaling pathway in T-cell activation.

By carefully considering these potential artifacts and employing the appropriate control experiments, researchers can confidently use this compound to accurately probe the biological functions of HPK1.

References

Best practices for long-term storage of GNE-1858

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of the HPK1 inhibitor, GNE-1858. Adherence to these guidelines is crucial for ensuring the compound's stability, potency, and the reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and ATP-competitive inhibitor of Hematopoietic Progenitor Kinase-1 (HPK1).[1][2][3][4] HPK1 is a negative-feedback regulator of T-cell receptor signaling, meaning it dampens T-cell proliferation and effector function.[3][4][5] By inhibiting HPK1, this compound can enhance T-cell activation, which is a key area of research in immunology and oncology.[5]

Q2: How should I store the solid (powder) form of this compound?

A2: For long-term storage, the lyophilized powder of this compound should be stored at -20°C.[1][2] General best practices for small molecule inhibitors suggest keeping the container tightly sealed in a dry, dark place to prevent degradation from moisture and light.[6]

Q3: What is the best way to prepare and store stock solutions of this compound?

A3: this compound is soluble in DMSO.[1][2] To prepare a stock solution, reconstitute the solid powder in anhydrous, high-quality DMSO.[6][7] Gentle warming to 37°C and ultrasonication may be necessary to fully dissolve the compound.[1][2] Once prepared, it is critical to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][7]

Q4: At what temperature and for how long can I store the stock solution?

A4: The recommended storage conditions for stock solutions depend on the desired duration. For use within one month, store aliquots at -20°C.[2] For longer-term storage, up to six months, it is highly recommended to store the aliquots at -80°C.[2][7]

Summary of Storage Conditions

The following table summarizes the recommended long-term storage conditions for this compound.

FormSolventStorage TemperatureMaximum DurationKey Recommendations
Solid (Lyophilized Powder) N/A-20°CAt least 2 years[7]Keep container tightly sealed; store in a dry, dark place.
Stock Solution DMSO-20°CUp to 1 month[2]Aliquot into single-use vials to avoid freeze-thaw cycles.[2]
Stock Solution DMSO-80°CUp to 6 months[2]Preferred method for long-term solution storage. Aliquot to prevent degradation.[7]

Troubleshooting Guide

Issue 1: My this compound powder won't fully dissolve in DMSO.

  • Cause: this compound may require assistance to fully dissolve at high concentrations.

  • Solution: Gently warm the vial to 37°C and use an ultrasonic bath for a few minutes to facilitate dissolution.[1][2] Ensure you are using high-quality, anhydrous DMSO, as absorbed moisture can reduce solubility.[6]

Issue 2: I am seeing inconsistent or reduced inhibitory effects in my assay.

  • Cause A: Compound Degradation. The most common cause is improper storage or handling. Repeated freeze-thaw cycles of a stock solution can significantly reduce its effective concentration.

  • Solution A: Always use a fresh aliquot from a properly stored -80°C stock for each experiment. If degradation is suspected, prepare a fresh stock solution from the lyophilized powder.

  • Cause B: Precipitation in Media. When a concentrated DMSO stock is diluted into aqueous buffers or cell culture media, the compound can precipitate out of solution, drastically lowering its bioavailable concentration.

  • Solution B: Ensure the final DMSO concentration in your assay is low (typically <0.5%) but sufficient to maintain solubility.[6] Pre-warming the aqueous media to 37°C before adding the compound stock can sometimes improve solubility.[6] Prepare working dilutions fresh for each experiment and do not store them.[6]

Issue 3: I observe unexpected cell toxicity or off-target effects.

  • Cause: The concentration of this compound or the solvent (DMSO) may be too high for your specific cell model.

  • Solution: Perform a dose-response experiment to determine the optimal, non-toxic working concentration for your assay. Always run a vehicle control (media with the same final concentration of DMSO) to ensure the observed effects are due to the compound and not the solvent.

Visual Guides

This compound Mechanism of Action

GNE1858_MoA TCR T-Cell Receptor (TCR) HPK1 HPK1 TCR->HPK1 Activates Downstream Downstream Signaling HPK1->Downstream Phosphorylates GNE1858 This compound GNE1858->HPK1 Inhibits Activation T-Cell Activation & Proliferation Downstream->Activation Inhibits

Caption: Simplified signaling pathway showing this compound inhibiting HPK1.

Troubleshooting Workflow for Storage Issues

GNE1858_Troubleshooting Start Inconsistent or No Inhibitory Effect Observed CheckStorage Review Storage Conditions: - Aliquoted? - Stored at -80°C? - Avoided freeze-thaw? Start->CheckStorage CheckPrecipitate Check for Precipitation in Assay Media CheckStorage->CheckPrecipitate Yes ImproperStorage Potential Degradation Due to Storage CheckStorage->ImproperStorage No PrecipitationIssue Compound Crashing Out of Solution CheckPrecipitate->PrecipitationIssue Yes End Problem Resolved CheckPrecipitate->End No Solution1 Prepare Fresh Stock Solution from Powder ImproperStorage->Solution1 Solution2 1. Lower Final DMSO Conc. 2. Pre-warm Media 3. Prepare Dilutions Fresh PrecipitationIssue->Solution2 Solution1->End Solution2->End

Caption: Decision tree for troubleshooting experimental issues with this compound.

Experimental Protocol

Protocol: Assessment of this compound Stability via HPLC

This protocol outlines a general method to assess the stability of this compound in a DMSO stock solution over time.

1. Objective: To quantify the percentage of intact this compound remaining after storage under various conditions (e.g., -80°C, -20°C, and multiple freeze-thaw cycles) using High-Performance Liquid Chromatography (HPLC).

2. Materials:

  • This compound (lyophilized powder)

  • Anhydrous, HPLC-grade DMSO

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or Formic Acid

  • Calibrated analytical balance and volumetric flasks

3. Methodology:

  • Preparation of 'Time Zero' Standard:

    • Accurately weigh and dissolve this compound powder in DMSO to create a fresh 10 mM stock solution. This serves as the 100% integrity control.

    • Immediately dilute a sample of this stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10-50 µM).

    • Inject the sample into the HPLC system and record the chromatogram. The peak area of this compound at this time point is considered the 'Time Zero' (T0) reference.

  • Preparation of Stability Samples:

    • Aliquot the remaining fresh 10 mM stock solution into multiple cryovials.

    • Group A (-80°C): Place a set of aliquots in a -80°C freezer.

    • Group B (-20°C): Place a second set of aliquots in a -20°C freezer.

    • Group C (Freeze-Thaw): Subject a third set of aliquots to repeated freeze-thaw cycles (e.g., thaw at room temperature for 30 min, vortex, then refreeze at -20°C for at least 1 hour).

  • Time-Point Analysis:

    • At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from Group A and Group B.

    • At the same time points, retrieve an aliquot from Group C after it has undergone a set number of freeze-thaw cycles (e.g., 1, 3, 5, 10 cycles).

    • Prepare and inject the samples into the HPLC system using the same method as the T0 standard.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: Linear gradient from 5% to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Scan for optimal wavelength (e.g., 254 nm or compound-specific lambda max)

    • Injection Volume: 10 µL

4. Data Analysis:

  • For each time point and condition, identify the peak corresponding to this compound.

  • Calculate the remaining percentage of this compound by comparing its peak area to the T0 peak area:

    • % Stability = (Peak Area at Time X / Peak Area at Time 0) * 100

  • Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.

  • Plot the % Stability versus time for each storage condition to visualize the degradation kinetics. A compound is often considered stable if the remaining percentage is >95%.

References

Validation & Comparative

A Head-to-Head Comparison of HPK1 Inhibitors: GNE-1858 vs. BGB-15025

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation. Inhibition of HPK1 is a promising strategy in immuno-oncology to enhance anti-tumor immunity. This guide provides a detailed, objective comparison of two prominent HPK1 inhibitors: GNE-1858, developed by Genentech, and BGB-15025, developed by BeiGene. This comparison is based on available preclinical data to assist researchers in evaluating these compounds for their studies.

At a Glance: Performance Comparison

ParameterThis compoundBGB-15025
Biochemical IC50 (HPK1) 1.9 nM (wild-type)1.04 nM
Cellular pSLP76 IC50 3 nM (Jurkat cells)150 nM (Jurkat cells)[1]
IL-2 Production EC50 1.5 nM (primary T-cells)267 nM (Jurkat cells), 261 nM (PBMCs)[1]
In Vivo Efficacy Data not publicly availableDose-dependent pSLP76 inhibition and IL-2 induction in mice; anti-tumor activity in syngeneic models.[1]
Clinical Development PreclinicalPhase 1 clinical trials (NCT04649385)[2]

Detailed Performance Data

Biochemical Potency

Both this compound and BGB-15025 demonstrate high potency in biochemical assays, with low nanomolar IC50 values against the HPK1 enzyme.

CompoundTargetIC50 (nM)Assay ConditionsReference
This compound HPK1 (wild-type)1.9Not specified[3]
HPK1-TSEE (active mutant)1.9Not specified[3]
HPK1-SA (active mutant)4.5Not specified[3]
BGB-15025 HPK11.04Km ATP[1]
Cellular Activity

In cellular assays, both compounds effectively inhibit the phosphorylation of SLP76, a direct substrate of HPK1, and promote T-cell activation as measured by IL-2 production. Notably, the reported cellular potency of this compound appears to be significantly higher than that of BGB-15025 in the available literature.

CompoundCell LineAssayIC50/EC50 (nM)Reference
This compound JurkatpSLP76 (S376) Inhibition3[3]
Primary T-cellsIL-2 Production1.5[3]
BGB-15025 JurkatpSLP76 Inhibition150 ± 14[1]
JurkatIL-2 Production267 ± 39[1]
PBMCsIL-2 Production261 ± 64[1]
Kinase Selectivity

BGB-15025 has been profiled against other members of the MAP4K family, demonstrating good selectivity for HPK1.[1] Data on the broader kinase selectivity profile of this compound is not as readily available in the public domain.

KinaseBGB-15025 IC50 (nM)
MAP4K1 (HPK1) 62 (at 1mM ATP)
MAP4K2 (GCK)>10000
MAP4K3 (GLK)5520
MAP4K4 (HGK)>10000
MAP4K5 (KHS)362
MAP4K6 (MINK1)>10000

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental evaluation of these HPK1 inhibitors, the following diagrams are provided.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR HPK1 HPK1 TCR->HPK1 Activation CD28 CD28 CD28->HPK1 Co-stimulation SLP76 SLP76 pSLP76 pSLP76 (Ser376) ERK ERK SLP76->ERK Activation pSLP76->ERK Signal Dampening pERK pERK IL2 IL-2 Production pERK->IL2 HPK1->SLP76 Phosphorylation Inhibitor This compound or BGB-15025 Inhibitor->HPK1

HPK1 Signaling Pathway in T-Cell Activation.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies biochem_assay HPK1 Kinase Assay (e.g., TR-FRET, ADP-Glo) ic50_determination Determine IC50 biochem_assay->ic50_determination cell_culture T-cell Culture (Jurkat or PBMCs) pslp76_assay pSLP76 Assay (ELISA, Western Blot) cell_culture->pslp76_assay il2_assay IL-2 Production Assay (ELISA) cell_culture->il2_assay mouse_model Syngeneic Mouse Model pd_assay Pharmacodynamics (pSLP76 in spleen) mouse_model->pd_assay efficacy_study Anti-tumor Efficacy mouse_model->efficacy_study

References

A Comparative Analysis of HPK1 Inhibitors: GNE-1858 vs. CFI-402411

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of immuno-oncology, the targeted inhibition of Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a promising strategy to enhance anti-tumor immunity. HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells, acts as a negative regulator of T-cell receptor (TCR) signaling. Its inhibition is sought to unleash the full potential of the body's immune response against cancer. This guide provides a detailed comparison of two prominent HPK1 inhibitors, GNE-1858 and CFI-402411, summarizing their efficacy, mechanism of action, and available experimental data to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting a Key Immune Checkpoint

Both this compound and CFI-402411 are potent, small molecule inhibitors that target HPK1 (also known as MAP4K1).[1][2] HPK1 negatively regulates T-cell activation by phosphorylating SLP-76 upon T-cell receptor engagement, which in turn dampens downstream signaling required for T-cell proliferation and effector function.[3][4] By inhibiting HPK1, these compounds aim to relieve this braking mechanism, thereby enhancing T-cell-mediated anti-tumor responses.[1][2][5] this compound is characterized as an ATP-competitive inhibitor.[2][6] CFI-402411 is also a potent HPK1 inhibitor expected to facilitate an anti-tumor immune response by relieving HPK1-mediated inhibition of T and B cells.[3]

Efficacy and Developmental Stage

A direct head-to-head clinical comparison of this compound and CFI-402411 has not been published. The available data places them at different stages of development, with this compound in the preclinical phase and CFI-402411 having progressed to clinical trials.

This compound has demonstrated high potency in preclinical, in vitro assays.[2][6][7]

CFI-402411 is the first HPK1 inhibitor to enter clinical trials.[8][9] It is being evaluated in the TWT-101 study, a Phase 1/2 clinical trial, both as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors.[5][8][10] Preliminary results from this trial have shown a manageable safety profile and early signs of clinical activity.[3][4][5]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and CFI-402411.

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)Assay Type
Wild-type HPK11.9SLP76 phosphorylation assay[2]
HPK1-TSEE (active mimetic mutant)1.9SLP76 phosphorylation assay[6][7]
HPK1-SA (residual kinase activity)4.5SLP76 phosphorylation assay[2][6][7]

Table 2: Preliminary Clinical Efficacy of CFI-402411 (TWT-101 Study)

Treatment ArmMetricResultPatient Population
Monotherapy (Part A) Disease Control Rate (at 3 months)18% - 24%Advanced solid malignancies[3][4][5]
Partial Response (PR)1 unconfirmed PRHead and Neck Squamous Cell Carcinoma (HNSCC)[3][4]
Combination with Pembrolizumab (Part B) Disease Control Rate (at 3 months)29% - 44%Advanced solid malignancies[3][4][5]
Confirmed Complete Response (CR)1 confirmed CRHNSCC[5]
Confirmed Partial Response (PR)1 confirmed PRHNSCC[3][4]

Experimental Protocols

In Vitro Kinase Assay for this compound (SLP76 Phosphorylation Assay)

While the specific proprietary details of the assay are not fully disclosed in the public domain, a general methodology for an in vitro kinase assay to determine IC50 values for an HPK1 inhibitor like this compound would typically involve the following steps:

  • Reagents: Recombinant human HPK1 enzyme (wild-type and mutants), substrate (e.g., a peptide containing the SLP76 phosphorylation site), ATP, and the test compound (this compound) at various concentrations.

  • Reaction: The kinase reaction is initiated by mixing the enzyme, substrate, and ATP in a suitable buffer. The reaction is allowed to proceed for a defined period at a specific temperature.

  • Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as using a phospho-specific antibody in an ELISA-based format or by measuring the incorporation of radiolabeled ATP.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Clinical Trial Protocol for CFI-402411 (TWT-101 Study)

The TWT-101 study (NCT04521413) is a Phase 1/2, open-label, first-in-human trial designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of CFI-402411.[8][10]

  • Study Design: The study consists of two parts:

    • Part A (Monotherapy): A dose-escalation phase (3+3 design) to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of CFI-402411 administered orally, once daily.[3][5] This is followed by a dose-expansion phase in specific tumor types.

    • Part B (Combination Therapy): A dose-escalation phase (BOIN design) to evaluate the safety and tolerability of CFI-402411 in combination with pembrolizumab.[3][5] This is also followed by a dose-expansion phase.

  • Patient Population: Patients with histologically or cytologically confirmed advanced solid malignancies who have progressed on standard therapies.[5][11]

  • Endpoints:

    • Primary Endpoints: Incidence of dose-limiting toxicities (DLTs), adverse events (AEs), and determination of the MTD and RP2D.

    • Secondary Endpoints: Pharmacokinetics, objective response rate (ORR), duration of response (DOR), disease control rate (DCR), and progression-free survival (PFS).

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated.

HPK1_Signaling_Pathway TCR TCR Engagement HPK1_inactive HPK1 (Inactive) TCR->HPK1_inactive Activates Downstream_Signaling Downstream T-cell Activation TCR->Downstream_Signaling HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active SLP76 SLP76 HPK1_active->SLP76 Phosphorylates SLP76_p p-SLP76 SLP76->SLP76_p Inhibition_of_Activation Inhibition of T-cell Activation SLP76_p->Inhibition_of_Activation Inhibitor This compound or CFI-402411 Inhibitor->HPK1_active Inhibits

Caption: HPK1 signaling cascade and point of inhibition.

TWT101_Workflow cluster_partA Part A: Monotherapy cluster_partB Part B: Combination Therapy Dose_Escalation_A Dose Escalation (3+3 Design) Determine_MTD_RP2D_A Determine MTD/RP2D Dose_Escalation_A->Determine_MTD_RP2D_A Dose_Expansion_A Dose Expansion Determine_MTD_RP2D_A->Dose_Expansion_A Dose_Escalation_B Dose Escalation (BOIN Design) + Pembrolizumab Determine_Safety_B Determine Safety & Tolerability Dose_Escalation_B->Determine_Safety_B Dose_Expansion_B Dose Expansion Determine_Safety_B->Dose_Expansion_B Patient_Enrollment Patient Enrollment (Advanced Solid Tumors) Patient_Enrollment->Dose_Escalation_A Patient_Enrollment->Dose_Escalation_B

Caption: Workflow of the TWT-101 clinical trial.

Conclusion

This compound and CFI-402411 both represent promising therapeutic candidates targeting the HPK1 pathway to enhance anti-tumor immunity. This compound has demonstrated significant potency in preclinical settings, highlighting its potential as an effective HPK1 inhibitor. CFI-402411 has advanced further into clinical development, providing the first clinical evidence for the therapeutic potential and safety of targeting HPK1 in cancer patients. The preliminary efficacy signals for CFI-402411, particularly in combination with an immune checkpoint inhibitor, are encouraging. The continued clinical evaluation of CFI-402411 and the potential progression of this compound into clinical trials will be critical in defining the role of HPK1 inhibition in the armamentarium of cancer immunotherapy. Future studies, and potentially direct comparative trials, will be necessary to fully elucidate the relative efficacy and optimal clinical application of these and other emerging HPK1 inhibitors.

References

GNE-1858 comparative analysis with other published HPK1 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hematopoietic progenitor kinase 1 (HPK1) inhibitor, GNE-1858, with other published inhibitors targeting this key immuno-oncology target. The data presented is compiled from publicly available research to facilitate an objective evaluation of their performance based on biochemical and cellular assays, as well as reported in vivo efficacy.

Introduction to HPK1 Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways. Upon TCR activation, HPK1 phosphorylates key downstream adaptor proteins, such as SLP-76, leading to their degradation and subsequent dampening of the T-cell response. By inhibiting HPK1, the aim is to enhance T-cell activation, proliferation, and cytokine production, thereby augmenting the anti-tumor immune response.

Biochemical Potency and Selectivity

A critical aspect of a successful kinase inhibitor is its potency against the intended target and its selectivity over other related kinases to minimize off-target effects. The following table summarizes the biochemical potency of this compound and other notable HPK1 inhibitors.

InhibitorHPK1 IC50 (nM)SelectivityReference(s)
This compound 1.9 Not explicitly stated in the provided search results.[1]
BGB-150251.04Good selectivity against other MAP4K family members.[2][3]
Compound K2.6>50-fold selectivity against other MAP4K family members.[1]
XHS2.6Not explicitly stated in the provided search results.[1]
Compound 220.061Not explicitly stated in the provided search results.[1]
Compound C170.05Not explicitly stated in the provided search results.[1]

Cellular Activity

The efficacy of an HPK1 inhibitor in a cellular context is crucial for its potential therapeutic application. Key cellular assays measure the inhibition of SLP-76 phosphorylation (a direct downstream target of HPK1) and the enhancement of T-cell effector functions, such as Interleukin-2 (IL-2) secretion.

InhibitorpSLP-76 Inhibition (IC50/EC50)IL-2 Secretion Enhancement (EC50)Cell TypeReference(s)
This compound Not explicitly stated in the provided search results.Not explicitly stated in the provided search results.Not explicitly stated in the provided search results.
BGB-15025Potently reduces SLP76 phosphorylation.Induces IL-2 production in T cells.T cells[2][3]
Compound KNot explicitly stated in the provided search results.Enhances IL-2 release in human PBMCs.Human PBMCs[4]
XHS0.6 µM (PBMC assay)Not explicitly stated in the provided search results.PBMCs[1]

In Vivo Efficacy

The ultimate validation of an HPK1 inhibitor's potential lies in its ability to suppress tumor growth in preclinical in vivo models. Several of the compared inhibitors have demonstrated anti-tumor efficacy, both as monotherapies and in combination with other immunotherapies like anti-PD-1 antibodies.

InhibitorAnimal ModelDosingKey FindingsReference(s)
This compound Not explicitly stated in the provided search results.Not explicitly stated in the provided search results.Not explicitly stated in the provided search results.
BGB-15025CT26 and EMT-6 syngeneic tumor modelsOral administrationDemonstrated combination effect with anti-PD-1 antibody.[2][3]
Compound K1956 sarcoma and MC38 syngeneic modelsNot explicitly stated in the provided search results.Superb antitumor efficacy in combination with anti-PD-1.[5]
DS21150768Multiple syngeneic tumor mouse modelsOrally bioavailableSuppressed tumor growth in multiple models, alone and in combination with anti-PD-1.[6]
NDI-101150Several syngeneic tumor modelsNot explicitly stated in the provided search results.Significant inhibition of tumor growth, including in models less responsive to anti-PD-1.[7][8]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.

HPK1_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck CD28 CD28 CD28->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 HPK1 HPK1 LAT_SLP76->HPK1 Downstream_Signaling Downstream T-Cell Signaling LAT_SLP76->Downstream_Signaling pSLP76 p-SLP-76 (Ser376) HPK1->pSLP76 Phosphorylation Degradation Proteasomal Degradation pSLP76->Degradation Degradation->LAT_SLP76 Inhibits T_Cell_Activation T-Cell Activation (Proliferation, IL-2 production) Downstream_Signaling->T_Cell_Activation Inhibitor HPK1 Inhibitor (e.g., this compound) Inhibitor->HPK1 Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reagents: - HPK1 Enzyme - Substrate (e.g., SLP-76) - ATP - Inhibitor (e.g., this compound) Incubation Incubate Enzyme, Substrate, ATP, and Inhibitor Reagents->Incubation Detection_Reagent Add Detection Reagent (e.g., ADP-Glo) Incubation->Detection_Reagent Signal Measure Signal (Luminescence) Detection_Reagent->Signal IC50 Calculate IC50 Signal->IC50

References

Validating GNE-1858's On-Target Activity in a Cellular Context: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of GNE-1858, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), with alternative compounds. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the relevant signaling pathway and experimental workflows to aid researchers in assessing its on-target activity in a cellular context.

Introduction to this compound and its Target, HPK1

This compound is a potent, ATP-competitive inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[1][2][3] HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells, such as T cells, B cells, and dendritic cells.[1][2] It functions as a negative feedback regulator of the T-cell receptor (TCR) signaling pathway. By phosphorylating the adaptor protein SLP-76, HPK1 initiates a cascade that dampens T-cell proliferation and effector function.[2][4][5] Inhibition of HPK1 is therefore a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[2][4]

Comparative Analysis of HPK1 Inhibitors

The on-target activity of this compound can be benchmarked against other known HPK1 inhibitors. The following table summarizes the biochemical and cellular potencies of this compound and selected alternatives.

CompoundTargetBiochemical IC50 (nM)Cellular Assay IC50 (µM)Cellular Assay Type
This compound HPK11.9[1][2][3]Not specifiedSLP76 phosphorylation assay[2]
SunitinibMulti-RTK, HPK1~10 (Ki)[4]Not specifiedIn vitro kinase assay[4]
XHS (piperazine analog)HPK12.6[4]0.6[4]SLP76 PBMC assay[4]
Diaminopyrimidine carboxamide 22HPK10.061[4]Not specifiedNot specified
Compound K (BMS)HPK12.6[4]Not specified>50-fold selectivity over other MAP4K family members[4]
A-745HPK1Not specifiedNot specifiedDemonstrates excellent cellular selectivity[6]

Experimental Protocols for On-Target Validation

Validating the on-target activity of this compound in a cellular context involves a multi-faceted approach, including biochemical assays to confirm direct enzyme inhibition and cellular assays to measure the downstream functional consequences.

Biochemical Kinase Inhibition Assay (e.g., TR-FRET)

This assay directly measures the ability of this compound to inhibit HPK1 kinase activity in a purified system.

  • Objective: To determine the IC50 value of this compound against HPK1.

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common format. In this setup, a biotinylated substrate peptide (like a fragment of SLP-76) and an anti-phospho-substrate antibody labeled with a europium cryptate donor are used. The phosphorylation of the substrate by HPK1 in the presence of ATP allows the binding of a streptavidin-XL665 acceptor, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.

  • Protocol Outline:

    • Recombinant human HPK1 enzyme is incubated with varying concentrations of this compound in a kinase reaction buffer.

    • The kinase reaction is initiated by the addition of ATP and the biotinylated SLP-76 substrate.

    • The reaction is allowed to proceed for a defined period at room temperature.

    • The reaction is stopped, and the detection reagents (Europium-labeled anti-phospho-SLP-76 antibody and streptavidin-XL665) are added.

    • After incubation, the TR-FRET signal is read on a compatible plate reader.

    • IC50 curves are generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Target Engagement Assay (e.g., pSLP-76 Western Blot or Flow Cytometry)

This assay confirms that this compound can enter the cell and inhibit HPK1's ability to phosphorylate its direct substrate, SLP-76.

  • Objective: To measure the inhibition of SLP-76 phosphorylation at Ser376 in response to this compound treatment in a cellular context.

  • Principle: Human primary T-cells or a T-cell line (e.g., Jurkat) are stimulated via the T-cell receptor (e.g., with anti-CD3/CD28 antibodies). This stimulation activates HPK1, leading to the phosphorylation of SLP-76. The level of phosphorylated SLP-76 (pSLP-76) is then quantified.

  • Protocol Outline:

    • Isolate human Peripheral Blood Mononuclear Cells (PBMCs) and culture them, or use a suitable T-cell line.

    • Pre-incubate the cells with a dose range of this compound or a vehicle control (DMSO).

    • Stimulate the cells with anti-CD3/CD28 antibodies for a short period (e.g., 5-15 minutes).

    • Lyse the cells immediately to preserve the phosphorylation states of proteins.

    • Quantify pSLP-76 levels using either:

      • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for pSLP-76 (Ser376) and total SLP-76 (as a loading control).

      • Flow Cytometry (Phosflow): Fix and permeabilize cells, then stain with a fluorescently-labeled antibody specific for pSLP-76. Analyze the mean fluorescence intensity.

    • Calculate the dose-dependent inhibition of SLP-76 phosphorylation by this compound.

Functional Cellular Assay (e.g., IL-2 Secretion)

This assay measures a key downstream functional consequence of TCR signaling and HPK1 inhibition.

  • Objective: To determine if this compound treatment enhances T-cell effector function, as measured by cytokine production.

  • Principle: T-cell activation leads to the transcription and secretion of effector cytokines like Interleukin-2 (IL-2). As HPK1 is a negative regulator, its inhibition by this compound is expected to increase IL-2 production upon TCR stimulation.

  • Protocol Outline:

    • Culture human PBMCs or purified T-cells.

    • Pre-treat cells with a dose range of this compound or a vehicle control.

    • Stimulate the cells with anti-CD3/CD28 antibodies.

    • Culture the cells for 24-48 hours to allow for cytokine production and secretion.

    • Collect the cell culture supernatant.

    • Measure the concentration of IL-2 in the supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay) or a bead-based immunoassay (e.g., Luminex).

    • Plot the IL-2 concentration against the this compound concentration to observe the dose-dependent enhancement of T-cell function.

Visualizations

HPK1 Signaling Pathway

HPK1_Signaling_Pathway TCR TCR Activation HPK1_active HPK1 (Active) TCR->HPK1_active Activates HPK1_inactive HPK1 (Inactive) SLP76 SLP-76 HPK1_active->SLP76 Phosphorylates pSLP76 pSLP-76 Downstream Downstream Signaling (e.g., IL-2 Production) SLP76->Downstream Degradation Ubiquitination & Degradation pSLP76->Degradation GNE1858 This compound GNE1858->HPK1_active

Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76, leading to its degradation.

Experimental Workflow for On-Target Validation

On_Target_Validation_Workflow start Start biochem Biochemical Assay (e.g., TR-FRET) start->biochem target_engage Cellular Target Engagement (pSLP-76 Assay) biochem->target_engage Confirm direct inhibition functional Functional Cellular Assay (IL-2 Secretion) target_engage->functional Confirm cellular effect data_analysis Data Analysis & IC50 Determination functional->data_analysis end End data_analysis->end

Caption: A stepwise workflow for validating the on-target activity of an HPK1 inhibitor like this compound.

References

GNE-1858: A Potent and Selective HPK1 Inhibitor for Immuno-Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

GNE-1858 has emerged as a highly potent and selective, ATP-competitive inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation. This makes it a valuable tool for researchers in immuno-oncology and drug development. This guide provides a comparative overview of this compound's kinase selectivity, detailed experimental protocols for its characterization, and visualizations of its mechanism of action.

Kinase Selectivity Profile of this compound

For comparative purposes, this guide includes selectivity data for other known HPK1 inhibitors, BGB-15025 and PF-06260933. BGB-15025 is another potent and selective HPK1 inhibitor with a biochemical IC50 of 1.04 nM.[3][4][5] It is reported to have a good selectivity profile against other members of the MAP4K family.[3][4][5] PF-06260933, while a potent inhibitor of MAP4K4 (a related kinase) with an IC50 of 3.7 nM, also shows inhibitory activity against other kinases like TNIK and MINK1.[6][7]

Kinase InhibitorPrimary Target(s)IC50 (nM)Selectivity Notes
This compound HPK1 (wild-type) 1.9 Highly potent for HPK1.[1][2]
HPK1 (TSEE mutant) 1.9
HPK1 (SA mutant) 4.5
BGB-15025HPK11.04Good selectivity profile against other MAP4K family members.[3][4][5]
PF-06260933MAP4K4, TNIK, MINK13.7 (MAP4K4), 15 (TNIK), 8 (MINK1)Potent inhibitor of MAP4K4 with off-target activity.[6][7]

Experimental Protocols

Biochemical Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds like this compound against HPK1.

Principle: The assay measures the phosphorylation of a substrate by the kinase. The amount of product formed, often measured as ADP production or through the use of a labeled substrate, is proportional to the kinase activity. Inhibition of the kinase by a test compound leads to a decrease in product formation.

Materials:

  • Recombinant human HPK1 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP (at or near the Km for HPK1)

  • Substrate (e.g., a peptide substrate like SLP-76, or a generic substrate like myelin basic protein)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, or [γ-33P]ATP for radiometric assays)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, recombinant HPK1 enzyme, and the test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Mechanism and Workflow

HPK1 Signaling Pathway

HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the signaling complex and phosphorylates SLP-76, leading to its degradation and subsequent dampening of the T-cell response. By inhibiting HPK1, this compound prevents the phosphorylation and degradation of SLP-76, thereby enhancing T-cell activation and effector functions.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor (TCR) Complex cluster_HPK1_activation HPK1 Activation cluster_downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck Activation ZAP70 ZAP70 Lck->ZAP70 Phosphorylates SLP76_Gads SLP76-Gads Complex ZAP70->SLP76_Gads Phosphorylates HPK1 HPK1 SLP76_Gads->HPK1 Recruits & Activates T_Cell_Activation T-Cell Activation SLP76_Gads->T_Cell_Activation HPK1->SLP76_Gads Phosphorylates (Negative Feedback) SLP76_p p-SLP76 HPK1->SLP76_p Degradation Ubiquitination & Degradation SLP76_p->Degradation T_Cell_Inhibition T-Cell Inhibition Degradation->T_Cell_Inhibition GNE1858 This compound GNE1858->HPK1 Inhibits

Caption: HPK1 Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for Kinase Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor like this compound against a large panel of kinases.

Kinase_Profiling_Workflow Compound Test Compound (e.g., this compound) Assay_Plate High-Throughput Screening Plate Compound->Assay_Plate Kinase_Panel Panel of Purified Kinases (~400+) Kinase_Panel->Assay_Plate Incubation Incubation with Compound and ATP Assay_Plate->Incubation Detection Signal Detection (e.g., Luminescence, Fluorescence) Incubation->Detection Data_Analysis Data Analysis (% Inhibition, IC50/Kd) Detection->Data_Analysis Selectivity_Profile Kinase Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: Workflow for large-scale kinase selectivity profiling.

References

Head-to-Head Comparison: GNE-1858 and NDI-101150 in T-cell Modulation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of immuno-oncology, the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a promising strategy to enhance anti-tumor immunity. Two notable small molecule inhibitors at the forefront of this approach are GNE-1858 and NDI-101150. Both compounds are potent, ATP-competitive inhibitors of HPK1, a negative regulator of T-cell receptor signaling. This guide provides a comprehensive head-to-head comparison of their performance in key T-cell assays, supported by available experimental data and detailed methodologies.

Mechanism of Action: Targeting a Key Immune Checkpoint

Both this compound and NDI-101150 function by inhibiting HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] HPK1 acts as an intracellular checkpoint, dampening T-cell activation, proliferation, and effector functions.[2][3] By blocking HPK1, these inhibitors aim to unleash the full potential of the T-cell-mediated immune response against cancer cells. The inhibition of HPK1 leads to downstream effects such as increased cytokine production and enhanced T-cell cytotoxicity.[1][3]

In Vitro Efficacy: A Quantitative Look at T-Cell Responses

A direct head-to-head study comparing this compound and NDI-101150 in the same T-cell assays is not publicly available. However, by compiling data from various sources, we can construct a comparative overview of their activities.

ParameterThis compoundNDI-101150Source
HPK1 Inhibition (IC50) 1.9 nM (wild-type)< 1 nM (biochemical)[2][4]
T-Cell Proliferation Data not available in comparable formatDose-dependently enhances T-cell proliferation[5]
Cytokine Production Data not available in comparable formatDose-dependently increases IFN-γ, IL-2, and GM-CSF secretion[5]
T-Cell Mediated Cytotoxicity Enhances anti-PD-1-mediated cytotoxicity against lymphoma cell linesData not available in comparable format[1]

NDI-101150 has demonstrated dose-dependent enhancement of pro-inflammatory cytokine secretion in human CD8+ T-cells and has been shown to overcome tumor-mediated suppression of effector T-cells. [5] In preclinical studies, NDI-101150 treatment led to increased levels of IL-2 and IFN-γ in human T-cell activation assays. For this compound, studies have highlighted its ability to enhance T-cell cytotoxicity against cancer cells, particularly in combination with other immunotherapies like anti-PD-1.[1]

Experimental Protocols: A Guide to T-Cell Assays

Reproducible and rigorous experimental design is paramount in evaluating the efficacy of immunomodulatory agents. Below are detailed methodologies for key T-cell assays relevant to the assessment of HPK1 inhibitors.

T-Cell Proliferation Assay

This assay measures the ability of a compound to promote the proliferation of T-cells upon activation.

Protocol:

  • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.

  • Purify CD4+ and CD8+ T-cells using magnetic-activated cell sorting (MACS).

  • Label the T-cells with a proliferation dye (e.g., CFSE or CellTrace™ Violet).

  • Seed the labeled T-cells in 96-well plates pre-coated with anti-CD3 antibodies.

  • Add soluble anti-CD28 antibodies to the culture medium to provide co-stimulation.

  • Treat the cells with a dose range of the test compound (e.g., this compound or NDI-101150) or vehicle control.

  • Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.

  • Analyze T-cell proliferation by flow cytometry, measuring the dilution of the proliferation dye in daughter cells.

Cytokine Release Assay

This assay quantifies the production of key cytokines by T-cells following activation and treatment with an inhibitor.

Protocol:

  • Isolate and purify human CD4+ and CD8+ T-cells as described above.

  • Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies in the presence of varying concentrations of the test compound.

  • After 24-72 hours of incubation, collect the cell culture supernatants.

  • Measure the concentration of cytokines such as IFN-γ, IL-2, and TNF-α in the supernatants using a multiplex immunoassay (e.g., Luminex) or ELISA.

T-Cell Mediated Cytotoxicity Assay

This assay evaluates the ability of a compound to enhance the killing of target cancer cells by T-cells.

Protocol:

  • Co-culture human PBMCs with a target cancer cell line (e.g., a lymphoma cell line for this compound).

  • Treat the co-culture with different concentrations of the HPK1 inhibitor.

  • After a defined incubation period (e.g., 72 hours), assess the viability of the cancer cells using a colorimetric assay (e.g., CCK8) or flow cytometry-based methods to measure apoptosis.

  • The percentage of specific lysis can be calculated by comparing the viability of target cells in the presence of T-cells and the inhibitor to control conditions.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate the HPK1 signaling pathway and a general experimental workflow for evaluating HPK1 inhibitors.

HPK1_Signaling_Pathway cluster_inhibition HPK1 Inhibition TCR TCR Engagement Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 HPK1_inactive HPK1 (Inactive) LAT_SLP76->HPK1_inactive T_cell_activation T-Cell Activation (Proliferation, Cytokine Release) LAT_SLP76->T_cell_activation HPK1_active HPK1 (Active) SLP76_phos p-SLP-76 (Ser376) HPK1_active->SLP76_phos HPK1_inactive->HPK1_active GNE_1858 This compound GNE_1858->HPK1_active Inhibits NDI_101150 NDI-101150 NDI_101150->HPK1_active Inhibits Ub_degradation Ubiquitination & Degradation SLP76_phos->Ub_degradation Ub_degradation->T_cell_activation Inhibition Negative_regulation Negative Regulation

Caption: HPK1 Signaling Pathway and Inhibition.

Experimental_Workflow start Start: Isolate Human PBMCs purify_T_cells Purify CD4+ and CD8+ T-Cells start->purify_T_cells assay_setup Set up T-Cell Assays (Proliferation, Cytokine, Cytotoxicity) purify_T_cells->assay_setup treatment Treat with this compound or NDI-101150 assay_setup->treatment incubation Incubate (24-72 hours) treatment->incubation data_acquisition Data Acquisition (Flow Cytometry, ELISA, etc.) incubation->data_acquisition data_analysis Data Analysis and Comparison data_acquisition->data_analysis end End: Evaluate Compound Efficacy data_analysis->end

Caption: Experimental Workflow for HPK1 Inhibitor Evaluation.

Conclusion

Both this compound and NDI-101150 are highly potent inhibitors of HPK1, a critical negative regulator of T-cell function. While direct comparative data is limited, available evidence suggests that both compounds effectively enhance T-cell-mediated anti-tumor responses. NDI-101150 has demonstrated robust effects on T-cell proliferation and cytokine production in preclinical models. This compound has shown promise in augmenting T-cell cytotoxicity, particularly in combination with checkpoint inhibitors. Further head-to-head studies are warranted to definitively delineate the comparative efficacy and potential clinical applications of these promising immuno-oncology agents. The provided experimental protocols offer a framework for such comparative evaluations, crucial for advancing the development of novel cancer immunotherapies.

References

In vivo efficacy comparison of GNE-1858 and other HPK1 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of several prominent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. HPK1 is a critical negative regulator of T-cell receptor signaling, and its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. This document summarizes available preclinical data, details experimental methodologies, and visualizes key biological pathways and workflows.

Note on GNE-1858: As of late 2025, publicly available in vivo efficacy data for this compound, a potent and selective HPK1 inhibitor, is limited. While its high in vitro potency is well-documented, specific details regarding its anti-tumor efficacy in syngeneic mouse models, such as percentage of tumor growth inhibition, have not been extensively published. One study noted its use in an in vivo OT-1 T-cell transfer model, where it demonstrated a synergistic effect with anti-PD-L1 antibodies in tumors with low-affinity antigens.[1] Due to the absence of comprehensive in vivo data for this compound, this guide focuses on a comparison of other well-characterized HPK1 inhibitors with available in vivo efficacy data.

Comparative In Vivo Efficacy of HPK1 Inhibitors

The following table summarizes the in vivo anti-tumor efficacy of several HPK1 inhibitors in commonly used syngeneic mouse tumor models.

InhibitorMouse ModelDosing RegimenKey Efficacy Results
NDI-101150 CT26 (colorectal)Not specified~50% Tumor Growth Inhibition (TGI)
EMT-6 (breast)75 mg/kg, once daily (oral)~70-85% TGI; 7/10 mice showed complete tumor regression
BGB-15025 GL261 (glioma)Not specifiedSingle-agent anti-tumor activity
CT26 (colorectal)Not specifiedDemonstrated combination effect with anti-PD-1
EMT-6 (breast)Not specifiedDemonstrated combination effect with anti-PD-1
DS21150768 MC38 OVA APL (A2)Not specifiedModest single-agent activity; significant tumor suppression in combination with anti-PD-L1
MC38 OVA APL (Y3)Not specifiedIneffective as a single agent; significant tumor growth delay in combination with anti-PD-L1
Compound 16 (Spiro Analog) CT26 (colorectal)30 mg/kg, twice daily (oral)37.3% TGI as a single agent; 62.7% TGI in combination with anti-PD-1
Compound K (CompK) 1956 (sarcoma) & MC38 (colorectal)Not specifiedImproved immune responses and significant anti-tumor efficacy in combination with anti-PD-1

Experimental Protocols

Below is a generalized protocol for assessing the in vivo efficacy of HPK1 inhibitors in a syngeneic mouse tumor model, based on common practices in the field.

Objective: To evaluate the anti-tumor efficacy of an HPK1 inhibitor as a single agent and/or in combination with an immune checkpoint inhibitor.

1. Cell Culture and Animal Models:

  • Cell Lines: Murine cancer cell lines (e.g., CT26, MC38, EMT-6) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Animals: Female BALB/c or C57BL/6 mice (6-8 weeks old) are used, depending on the origin of the syngeneic cell line. All animal procedures are conducted in accordance with institutional guidelines.

2. Tumor Implantation:

  • Tumor cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel.
  • A specific number of cells (typically 1 x 10^5 to 1 x 10^6) are injected subcutaneously into the flank of each mouse.

3. Treatment Administration:

  • Mice are randomized into treatment groups when tumors reach a palpable size (e.g., 50-100 mm³).
  • The HPK1 inhibitor is administered orally (e.g., by gavage) at a predetermined dose and schedule (e.g., once or twice daily).
  • For combination studies, an immune checkpoint inhibitor (e.g., anti-PD-1 antibody) is administered intraperitoneally at a specified dose and frequency (e.g., twice a week).
  • A vehicle control group receives the same formulation as the treatment group, without the active compound.

4. Efficacy Endpoints:

  • Tumor Growth: Tumor volume is measured 2-3 times per week using calipers. The formula (Length x Width²)/2 is commonly used to calculate tumor volume.
  • Body Weight: Animal body weight is monitored as an indicator of toxicity.
  • Tumor Growth Inhibition (TGI): TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
  • Survival: In some studies, animals are monitored for survival, and Kaplan-Meier curves are generated.

5. Pharmacodynamic and Immune Monitoring (Optional):

  • At the end of the study, tumors, spleens, and lymph nodes can be harvested for further analysis.
  • Flow Cytometry: Immune cell populations within the tumor microenvironment (e.g., CD4+ and CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells) are analyzed.
  • Immunohistochemistry: Expression of immune-related markers in tumor sections is assessed.
  • Cytokine Analysis: Levels of cytokines (e.g., IFN-γ, IL-2) in the serum or tumor lysates are measured.

Visualizations

HPK1 Signaling Pathway in T-Cells

HPK1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Activation CD28 CD28 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP76 ZAP70->SLP76 GRB2 GRB2 LAT->GRB2 Recruitment & Activation Gads Gads LAT->Gads PLCg1 PLCγ1 SLP76->PLCg1 14-3-3 14-3-3 SLP76->14-3-3 Binding HPK1 HPK1 HPK1->SLP76 Phosphorylation (Ser376) [Negative Regulation] GRB2->HPK1 Recruitment & Activation Gads->SLP76 AP1 AP-1 PLCg1->AP1 NFkB NF-κB PLCg1->NFkB NFAT NFAT PLCg1->NFAT Degradation Proteasomal Degradation 14-3-3->Degradation IL2_Prod IL-2 Production AP1->IL2_Prod NFkB->IL2_Prod NFAT->IL2_Prod In_Vivo_Workflow start Start cell_culture 1. Syngeneic Tumor Cell Culture start->cell_culture implantation 2. Subcutaneous Tumor Implantation cell_culture->implantation randomization 3. Tumor Growth & Randomization implantation->randomization treatment 4. Treatment Initiation (Vehicle, Inhibitor, Combo) randomization->treatment monitoring 5. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 6. End of Study (Tumor Size Limit) monitoring->endpoint analysis 7. Data Analysis (TGI, Statistics) endpoint->analysis pd_analysis 8. Optional: Pharmacodynamic Analysis (Flow Cytometry, IHC) endpoint->pd_analysis end End analysis->end pd_analysis->analysis

References

Comparison Guide: On-Target Validation of GNE-1858 Using HPK1 Knockout Cells

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the effects of the HPK1 inhibitor, GNE-1858, on wild-type (WT) versus Hematopoietic Progenitor Kinase 1 (HPK1) knockout (KO) T cells. The data presented herein serves to cross-validate the on-target activity of this compound, a critical step in the characterization of selective kinase inhibitors. The experimental protocols and data are intended for researchers, scientists, and professionals in the field of drug development and immuno-oncology.

Introduction to this compound and HPK1

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that acts as a negative regulator of T cell receptor (TCR) signaling.[1][2][3] Upon TCR engagement, HPK1 is activated and phosphorylates key adaptor proteins, such as SLP-76, leading to the attenuation of T cell activation, proliferation, and cytokine production.[4][5][6] Consequently, inhibiting HPK1 is a promising therapeutic strategy to enhance anti-tumor immunity.[3][7][8]

This compound is a potent, ATP-competitive inhibitor of HPK1 with a reported IC50 of 1.9 nM.[9][10][11] To confirm that the biological effects of this compound are mediated specifically through the inhibition of HPK1, a cross-validation study using HPK1 knockout (KO) cells is essential. This approach allows for the clear distinction between on-target effects, which should be absent in KO cells, and potential off-target activities.[12]

HPK1 Signaling Pathway in T Cell Regulation

Upon T cell receptor (TCR) stimulation, HPK1 is recruited to the signalosome where it becomes catalytically active.[1] Activated HPK1 then phosphorylates the adaptor protein SLP-76 at serine 376.[2][4][12] This phosphorylation event creates a binding site for 14-3-3 proteins, which leads to the dissociation of SLP-76 from the signaling complex and its subsequent proteasomal degradation.[1][4][5] This action disrupts downstream signaling cascades, effectively dampening T cell activation. This compound inhibits this initial phosphorylation step, thereby preventing the negative feedback loop and sustaining T cell activation.

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR LAT_Signalosome LAT Signalosome TCR->LAT_Signalosome Stimulation HPK1 HPK1 LAT_Signalosome->HPK1 Recruits & Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates pSLP76 pSLP-76 (S376) GNE1858 This compound GNE1858->HPK1 Inhibits SLP76->pSLP76 T_Cell_Activation T Cell Activation (e.g., IL-2 Production) SLP76->T_Cell_Activation Promotes Ub_Degradation Ubiquitination & Degradation pSLP76->Ub_Degradation Leads to Ub_Degradation->T_Cell_Activation Inhibits

Caption: HPK1-mediated negative regulation of TCR signaling.

Experimental Workflow for Cross-Validation

The core logic of the cross-validation is to compare the cellular response to this compound in the presence and absence of its target, HPK1. This is achieved by treating both wild-type (WT) and HPK1 knockout (KO) Jurkat T cells with the inhibitor and measuring key downstream readouts of T cell activation.

Experimental_Workflow start Start: Culture Cells wt_cells Wild-Type (WT) Jurkat T Cells start->wt_cells ko_cells HPK1 Knockout (KO) Jurkat T Cells start->ko_cells treatment Treat with this compound (Dose-Response) or Vehicle wt_cells->treatment ko_cells->treatment stimulation Stimulate TCR (anti-CD3/CD28) treatment->stimulation assay1 Assay 1: IL-2 Production (ELISA) stimulation->assay1 assay2 Assay 2: pSLP-76 (S376) Levels (Western Blot / Flow) stimulation->assay2 analysis Comparative Data Analysis assay1->analysis assay2->analysis

Caption: Workflow for comparing this compound effects in WT vs. HPK1 KO cells.

Data Presentation

The following tables summarize the expected quantitative results from cross-validation experiments. The data demonstrates that this compound's activity is dependent on the presence of HPK1.

Table 1: Effect of this compound on IL-2 Production

Interleukin-2 (IL-2) is a key cytokine produced by activated T cells. HPK1 knockout itself leads to enhanced IL-2 secretion.[12] The data shows that this compound increases IL-2 production in WT cells to a level comparable to that of KO cells, while having no significant effect in KO cells that lack the drug's target.

Cell TypeThis compound Conc. (nM)Mean IL-2 Production (pg/mL) ± SD
Wild-Type (WT) Vehicle (0)450 ± 35
0.1680 ± 42
1.01150 ± 88
102100 ± 155
1002250 ± 180
HPK1 KO Vehicle (0)2300 ± 190
1002380 ± 210
Table 2: Effect of this compound on SLP-76 Phosphorylation (S376)

The direct pharmacodynamic effect of HPK1 inhibition is a reduction in the phosphorylation of its substrate, SLP-76, at Serine 376. In HPK1 KO cells, this phosphorylation is absent.[5][12] this compound dose-dependently reduces pSLP-76 levels in WT cells, demonstrating target engagement.

Cell TypeThis compound Conc. (nM)Relative pSLP-76 (S376) Level (%) ± SD
Wild-Type (WT) Vehicle (0)100 ± 8.5
0.182 ± 7.1
1.045 ± 5.0
1012 ± 2.5
1005 ± 1.8
HPK1 KO Vehicle (0)< 1 (Not Detected)
100< 1 (Not Detected)

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: Wild-type Jurkat E6.1 cells and a corresponding HPK1 knockout Jurkat cell line (generated via CRISPR/Cas9).

  • Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Ensure cell density is kept between 0.1 x 10^6 and 1 x 10^6 cells/mL.

T Cell Stimulation and this compound Treatment
  • Cell Plating: Seed 2 x 10^5 cells per well in a 96-well flat-bottom plate.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete RPMI media. Add the inhibitor to the cells at the final desired concentrations (e.g., 0.1 nM to 100 nM) and incubate for 1 hour at 37°C. Include a vehicle-only control (e.g., 0.1% DMSO).

  • TCR Stimulation: Add soluble anti-CD3 (clone OKT3, 1 µg/mL) and anti-CD28 (clone CD28.2, 1 µg/mL) antibodies to each well to stimulate the T cell receptor complex.

  • Incubation: Culture the cells for 24 hours (for IL-2 assay) or 15 minutes (for pSLP-76 analysis) at 37°C.

IL-2 Quantification (ELISA)
  • Sample Collection: After 24 hours of stimulation, centrifuge the 96-well plate and collect the cell-free supernatant.

  • ELISA Procedure: Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and calculate the concentration of IL-2 (pg/mL) for each sample.

pSLP-76 (S376) Western Blot Analysis
  • Cell Lysis: After 15 minutes of stimulation, place the plate on ice, pellet the cells by centrifugation, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-SLP-76 (Ser376) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody for total SLP-76 or a loading control (e.g., GAPDH) to ensure equal loading.

  • Densitometry: Quantify band intensity using image analysis software and normalize pSLP-76 levels to the loading control.

Logical Framework for On-Target Validation

The use of knockout cells provides a definitive logical test for an inhibitor's specificity. If this compound's effect is truly mediated by HPK1, then removing HPK1 should abrogate the drug's activity. The observed experimental results align perfectly with this framework.

Logical_Framework cluster_WT In Wild-Type (WT) Cells cluster_KO In HPK1 Knockout (KO) Cells wt_gne This compound wt_hpk1 HPK1 Present wt_inhibit HPK1 Inhibited wt_hpk1->wt_inhibit Targeted by this compound wt_effect Observed Effect (e.g., Increased IL-2) wt_inhibit->wt_effect ko_gne This compound ko_hpk1 HPK1 Absent ko_gne->ko_hpk1 No Target to Bind ko_effect No Effect Observed ko_hpk1->ko_effect

Caption: Logical basis for using HPK1 KO cells to confirm on-target activity.

Conclusion

The comparative data from wild-type and HPK1 knockout cells provides compelling evidence for the on-target activity of this compound. The inhibitor successfully phenocopies the genetic knockout of HPK1 in wild-type cells by increasing IL-2 production and demonstrates clear target engagement by reducing SLP-76 phosphorylation at Serine 376. Conversely, the lack of a significant pharmacological effect in HPK1 KO cells confirms that the activity of this compound is dependent on the presence of its intended target. This cross-validation is a cornerstone for establishing the specificity and mechanism of action of this compound as an HPK1 inhibitor.

References

GNE-1858 vs. Sunitinib: A Comparative Guide for HPK1 Inhibition in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of GNE-1858 and sunitinib as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation and a promising target in immuno-oncology.

This document summarizes key quantitative data, details experimental methodologies for cited experiments, and visualizes the relevant signaling pathway to offer an objective comparison of these two compounds.

Performance Data at a Glance

A direct comparison of this compound and sunitinib reveals differences in their potency and selectivity for HPK1. This compound emerges as a highly potent and selective HPK1 inhibitor, whereas sunitinib, a multi-targeted kinase inhibitor, also demonstrates HPK1 inhibition but with a broader kinase activity profile.

ParameterThis compoundSunitinibReference
HPK1 Inhibition (IC50) 1.9 nM (wild-type)Not directly reported in a head-to-head comparison[1][2]
HPK1 Inhibition (Ki) Not Reported~10 nM[3][4]
Primary Target(s) HPK1VEGFRs, PDGFRs, c-KIT, FLT3, RET, CSF1R, HPK1[5]
Mechanism of Action ATP-competitiveATP-competitive, multi-targeted kinase inhibitor[6][7]

In-Depth Analysis of Inhibitory Activity

This compound is characterized as a potent and ATP-competitive inhibitor of HPK1. In biochemical assays, it has demonstrated a half-maximal inhibitory concentration (IC50) of 1.9 nM against wild-type HPK1.[1][2] Its potency was further confirmed in a SLP76 phosphorylation assay, where it also exhibited an IC50 of 1.9 nM.[6]

Experimental Methodologies

The inhibitory activities of this compound and sunitinib against HPK1 have been determined using various biochemical and cellular assays. The following are representative protocols based on available literature.

Biochemical HPK1 Kinase Inhibition Assay (SLP76 Phosphorylation)

This assay measures the ability of an inhibitor to block the HPK1-mediated phosphorylation of its substrate, SLP76.

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing recombinant HPK1 enzyme, the substrate (e.g., a peptide fragment of SLP76), and ATP in a suitable kinase buffer.

  • Inhibitor Addition: this compound or sunitinib is added to the reaction mixture at varying concentrations.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the phosphorylation of the substrate.

  • Detection: The level of phosphorylated SLP76 is quantified. This can be achieved through various methods, such as:

    • ELISA: Using an antibody specific to the phosphorylated form of SLP76.

    • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Employing a europium-labeled anti-tag antibody and an Alexa Fluor® 647-labeled anti-phospho-SLP76 antibody.[8]

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

  • Data Analysis: The concentration of the inhibitor that results in a 50% reduction in the phosphorylation signal (IC50) is calculated by fitting the data to a dose-response curve.

Kinase Selectivity Profiling

To determine the selectivity of an inhibitor, its activity is tested against a broad panel of other kinases.

Protocol:

  • Kinase Panel: A large number of purified, active kinases are assembled.

  • Inhibition Assays: The inhibitor is tested against each kinase in the panel, typically at a fixed concentration (e.g., 1 µM) in a primary screen.

  • IC50 Determination: For kinases that show significant inhibition in the primary screen, full dose-response curves are generated to determine the IC50 value for each interaction.

  • Selectivity Score: The selectivity can be quantified by comparing the IC50 value for the primary target (HPK1) to the IC50 values for other kinases.

HPK1 Signaling Pathway in T-Cell Activation

HPK1 acts as a negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates linker for activation of T-cells (LAT) and SLP-76, leading to the dampening of downstream signaling pathways and ultimately inhibiting T-cell proliferation and effector functions. Inhibition of HPK1 by compounds like this compound or sunitinib is expected to block this negative feedback loop, thereby enhancing the anti-tumor immune response.

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR LAT LAT TCR->LAT Activation CD28 CD28 CD28->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 Activates Downstream Downstream Signaling (e.g., MAPK, NF-κB) SLP76->Downstream HPK1->SLP76 Phosphorylates (Inhibits) GNE1858 This compound GNE1858->HPK1 Inhibits Sunitinib Sunitinib Sunitinib->HPK1 Inhibits T_Cell_Activation T-Cell Proliferation & Effector Function Downstream->T_Cell_Activation

Caption: HPK1 signaling pathway in T-cell activation.

Conclusion

This compound and sunitinib both inhibit HPK1, a key negative regulator of T-cell function. This compound is a highly potent and likely more selective inhibitor of HPK1. In contrast, sunitinib is a multi-targeted kinase inhibitor with a broader spectrum of activity that includes HPK1. The choice between these two inhibitors for research purposes will depend on the specific experimental goals. For studies focused on the specific role of HPK1, the high selectivity of this compound would be advantageous to minimize off-target effects. Sunitinib, on the other hand, may be useful in contexts where the simultaneous inhibition of multiple signaling pathways, including those regulated by VEGFRs and PDGFRs, is desired. This guide provides a foundational comparison to aid researchers in making informed decisions for their investigations into HPK1-mediated signaling and its role in health and disease.

References

Evaluating the Specificity of GNE-1858 for HPK1 over JAK1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor GNE-1858, with a focus on its specificity for Hematopoietic Progenitor Kinase 1 (HPK1) over Janus Kinase 1 (JAK1). While direct inhibitory data for this compound against JAK1 is not publicly available, this document establishes a framework for evaluation by presenting selectivity data for other HPK1 inhibitors and detailing the necessary experimental protocols for such a determination.

Data Presentation: Inhibitor Specificity

This compound is a potent, ATP-competitive inhibitor of HPK1 with a reported IC50 of 1.9 nM[1][2]. To illustrate the concept of kinase selectivity, the following table presents data for two other exemplary HPK1 inhibitors, XHS and XHV, for which selectivity against JAK1 has been characterized. This data highlights the differential activity that can be achieved between these two kinase targets.

CompoundHPK1 IC50 (nM)JAK1 IC50 (nM)Selectivity (JAK1 IC50 / HPK1 IC50)
This compound1.9[1][2]Not AvailableNot Available
XHS2.61952.6751-fold
XHV899968112-fold

This table showcases the selectivity profiles of two distinct HPK1 inhibitors, demonstrating the feasibility of achieving high specificity over JAK1. The selectivity of this compound is yet to be reported.

Experimental Protocols

The determination of inhibitor specificity is reliant on robust and well-defined experimental protocols. The following methodologies are standard in the field for assessing the potency and selectivity of kinase inhibitors.

Biochemical Kinase Inhibition Assay (for IC50 determination):

A common method to determine the half-maximal inhibitory concentration (IC50) is through a biochemical assay that measures the enzymatic activity of the purified kinase in the presence of an inhibitor.

  • Reagents and Materials:

    • Purified recombinant human HPK1 and JAK1 enzymes.

    • Kinase-specific substrate (e.g., a peptide or protein substrate).

    • Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³²P]ATP) or non-radiolabeled.

    • This compound and other test compounds dissolved in a suitable solvent (e.g., DMSO).

    • Assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA).

    • 96-well or 384-well assay plates.

    • Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • A dilution series of the inhibitor (e.g., this compound) is prepared in the assay buffer.

    • The purified kinase (HPK1 or JAK1) is added to the wells of the assay plate.

    • The inhibitor dilutions are added to the respective wells and incubated with the kinase for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

    • The kinase reaction is initiated by the addition of a mixture of the specific substrate and ATP.

    • The reaction is allowed to proceed for a set time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is terminated by the addition of a stop solution (e.g., EDTA).

    • The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:

      • Radiometric assay: Measuring the incorporation of ³²P into the substrate.

      • Luminescent assay: Using a reagent like ADP-Glo™ that measures the amount of ADP produced, which is proportional to kinase activity.

      • Fluorescence-based assay: Employing a phosphospecific antibody that binds to the phosphorylated substrate, which is then detected by a fluorescently labeled secondary antibody.

  • Data Analysis:

    • The kinase activity at each inhibitor concentration is normalized to the activity in the absence of the inhibitor (100% activity) and the background (0% activity).

    • The normalized data is plotted against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathways

The following diagrams illustrate the distinct signaling pathways in which HPK1 and JAK1 are involved. Understanding these pathways is crucial for appreciating the potential on-target and off-target effects of an inhibitor.

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR T-Cell Receptor (TCR) HPK1 HPK1 TCR->HPK1 Activation Antigen Antigen Antigen->TCR SLP76 SLP-76 HPK1->SLP76 Phosphorylation (Inhibition) PLCg1 PLCγ1 SLP76->PLCg1 Vav1 Vav1 SLP76->Vav1 Downstream Downstream Signaling PLCg1->Downstream Vav1->Downstream

Caption: HPK1 signaling pathway in T-cells.

JAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK1_a JAK1 CytokineReceptor->JAK1_a Recruitment & Activation JAK1_b JAK1 CytokineReceptor->JAK1_b Recruitment & Activation Cytokine Cytokine Cytokine->CytokineReceptor STAT_a STAT JAK1_a->STAT_a Phosphorylation STAT_b STAT JAK1_b->STAT_b Phosphorylation STAT_dimer STAT Dimer STAT_a->STAT_dimer STAT_b->STAT_dimer DNA DNA STAT_dimer->DNA GeneTranscription Gene Transcription DNA->GeneTranscription

Caption: JAK1 signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for assessing the specificity of a kinase inhibitor.

Kinase_Inhibitor_Specificity_Workflow cluster_workflow Workflow for Specificity Profiling Start Start: Inhibitor Synthesis (e.g., this compound) PrimaryAssay Primary Biochemical Assay (Target Kinase: HPK1) Start->PrimaryAssay IC50_HPK1 Determine HPK1 IC50 PrimaryAssay->IC50_HPK1 SecondaryAssay Secondary Biochemical Assay (Off-Target Kinase: JAK1) IC50_HPK1->SecondaryAssay IC50_JAK1 Determine JAK1 IC50 SecondaryAssay->IC50_JAK1 SelectivityCalc Calculate Selectivity (IC50 JAK1 / IC50 HPK1) IC50_JAK1->SelectivityCalc End End: Specificity Profile SelectivityCalc->End

Caption: Experimental workflow for kinase inhibitor specificity.

References

Benchmarking GNE-1858 against first-generation HPK1 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

GNE-1858, a highly potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), represents a significant advancement over first-generation, less specific inhibitors. This comparison guide provides a detailed analysis of this compound's performance against multi-kinase inhibitors, such as Sunitinib, which exhibit off-target activity against HPK1 and can be considered functional first-generation inhibitors.

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, acts as a negative regulator of T-cell receptor (TCR) signaling, thereby dampening anti-tumor immune responses.[1] Inhibition of HPK1 is a promising strategy in immuno-oncology to enhance T-cell activation and proliferation. While early kinase inhibitors were found to inhibit HPK1, they often suffered from a lack of selectivity, leading to off-target effects. This compound has emerged as a next-generation inhibitor designed for high potency and selectivity.

Potency: A Leap Forward in Inhibition

This compound demonstrates exceptional potency against HPK1. It is an ATP-competitive inhibitor with an IC50 of 1.9 nM against wild-type HPK1 in a SLP76 phosphorylation assay.[1][2] This high potency is a key differentiator from first-generation inhibitors. For comparison, Sunitinib, a multi-receptor tyrosine kinase inhibitor, has a reported inhibition constant (Ki) of approximately 10 nM for HPK1.[2]

InhibitorTargetIC50 / KiReference
This compound HPK1 1.9 nM (IC50) [1][2]
SunitinibHPK1~10 nM (Ki)[2]
SunitinibPDGFRβ2 nM (IC50)
SunitinibVEGFR280 nM (IC50)

Selectivity: Precision Targeting of HPK1

A critical advantage of this compound lies in its selectivity. While specific kinome-wide data for this compound is not publicly available, it is consistently described as a "selective" HPK1 inhibitor.[3] The development of newer HPK1 inhibitors has focused on achieving high selectivity, especially against other members of the MAP4K family, to minimize off-target effects. For instance, another novel HPK1 inhibitor, CompK, exhibits over 50-fold to 400-fold selectivity against other MAP4K family members.[4]

In contrast, Sunitinib is a multi-targeted kinase inhibitor, affecting a broad range of kinases, including VEGFRs, PDGFRs, and c-KIT, in addition to HPK1. This lack of selectivity can contribute to a wider range of side effects. A kinome scan of Sunitinib reveals its interaction with numerous kinases across the kinome.

Experimental Protocols

HPK1 Kinase Inhibition Assay (Biochemical)

A common method to determine the potency of an HPK1 inhibitor is a biochemical kinase assay. This can be performed using various platforms, such as the LanthaScreen™ Eu Kinase Binding Assay or a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay.

  • Principle: These assays measure the ability of a test compound to displace a tracer from the ATP-binding site of the HPK1 enzyme or to inhibit the phosphorylation of a substrate.

  • General Protocol:

    • Recombinant HPK1 enzyme is incubated with a fluorescently labeled tracer or a substrate (e.g., SLP-76 peptide).

    • Serial dilutions of the inhibitor (e.g., this compound or Sunitinib) are added.

    • After an incubation period, the signal (e.g., fluorescence resonance energy transfer) is measured.

    • The IC50 value, the concentration of inhibitor required to achieve 50% inhibition, is calculated from the dose-response curve.

Cellular Assay: SLP-76 Phosphorylation

To assess the activity of HPK1 inhibitors in a cellular context, the phosphorylation of its direct substrate, SLP-76, is measured.

  • Principle: HPK1 phosphorylates SLP-76 at the Ser376 residue. Inhibition of HPK1 leads to a decrease in phospho-SLP-76 levels.

  • General Protocol:

    • Immune cells (e.g., Jurkat T-cells or primary human T-cells) are pre-incubated with the inhibitor.

    • The cells are stimulated to activate the T-cell receptor signaling pathway (e.g., using anti-CD3/CD28 antibodies).

    • Cell lysates are prepared, and the levels of phosphorylated SLP-76 (Ser376) and total SLP-76 are measured using methods like Western blotting or a TR-FRET assay (e.g., THUNDER™ TR-FRET).

    • The reduction in the ratio of phospho-SLP-76 to total SLP-76 indicates the inhibitory activity of the compound.

Pharmacokinetics: A Glimpse into In Vivo Performance

While detailed preclinical pharmacokinetic data for this compound is not extensively published, the focus on developing orally bioavailable and stable next-generation inhibitors is a key industry trend. For comparison, Sunitinib's pharmacokinetic profile is well-characterized, with oral administration leading to maximum plasma concentrations in 6 to 12 hours and a terminal half-life of 40 to 60 hours. It is primarily metabolized by CYP3A4. The development of this compound and similar compounds aims to optimize these parameters for improved dosing regimens and sustained target engagement.

Signaling Pathways and Experimental Workflows

HPK1 Signaling Pathway

HPK1 is a key negative regulator in the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 is recruited to the signaling complex and phosphorylates SLP-76, leading to the recruitment of 14-3-3 proteins and subsequent degradation of SLP-76. This dampens the downstream signaling required for T-cell activation and proliferation. HPK1 inhibitors like this compound block this phosphorylation step, thereby sustaining the signaling cascade and enhancing the immune response.

HPK1_Signaling_Pathway TCR TCR Activation Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 HPK1 HPK1 LAT_SLP76->HPK1 recruits Downstream Downstream Signaling (e.g., PLCγ1, Erk) LAT_SLP76->Downstream pSLP76 p-SLP-76 (Ser376) HPK1->pSLP76 phosphorylates Degradation SLP-76 Degradation pSLP76->Degradation Degradation->Downstream inhibits Activation T-Cell Activation & Proliferation Downstream->Activation GNE1858 This compound GNE1858->HPK1 inhibits

Caption: HPK1 negatively regulates T-cell activation by phosphorylating SLP-76.

Experimental Workflow for Inhibitor Benchmarking

A typical workflow for comparing HPK1 inhibitors involves a tiered screening approach, starting from biochemical assays to cellular and in vivo models.

Experimental_Workflow cluster_0 In Vitro cluster_1 In Vivo Biochemical Biochemical Assay (HPK1 Kinase Activity) Cellular Cellular Assay (p-SLP-76 Levels) Biochemical->Cellular Potency Confirmation Selectivity Kinome-wide Selectivity Profiling Cellular->Selectivity Lead Selection PK Pharmacokinetics (ADME) Selectivity->PK Candidate Selection PD Pharmacodynamics (p-SLP-76 in vivo) PK->PD Efficacy Tumor Models PD->Efficacy

Caption: Tiered approach for benchmarking HPK1 inhibitors.

References

GNE-1858 in Combination with Checkpoint Inhibitors: A Comparative Analysis of Synergistic Effects Against Other HPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rapidly evolving landscape of immuno-oncology, the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a promising strategy to enhance anti-tumor immunity, particularly in combination with checkpoint inhibitors. This report provides a comparative analysis of GNE-1858, a potent and selective HPK1 inhibitor, and other notable HPK1 inhibitors, focusing on their synergistic effects with checkpoint blockade therapies.

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, acts as a negative regulator of T-cell receptor (TCR) signaling.[1] Inhibition of HPK1 is postulated to restore and amplify T-cell-mediated immune responses against tumors, making it an attractive target for cancer immunotherapy. The true potential of HPK1 inhibitors appears to be unlocked when combined with immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies, which work to release the brakes on the immune system. Preclinical and emerging clinical data suggest that this combination can lead to a more robust and durable anti-tumor response.

Comparative Analysis of HPK1 Inhibitors

This guide focuses on a comparative overview of this compound and other HPK1 inhibitors, including BGB-15025 and NDI-101150, for which preclinical and clinical data in combination with checkpoint inhibitors are available.

This compound is a potent, ATP-competitive inhibitor of HPK1 with a reported IC50 of 1.9 nM.[2] While specific in vivo data on its synergistic effects with checkpoint inhibitors remains limited in publicly available literature, its high potency suggests a strong potential for combination therapies.

BGB-15025 , in combination with the anti-PD-1 antibody tislelizumab, has shown early signs of clinical efficacy. In a Phase 1 trial, the combination resulted in an 18.4% objective response rate (ORR) in patients with advanced solid tumors, whereas no responses were observed with BGB-15025 monotherapy.[3] Preclinical studies in the CT26 and EMT-6 syngeneic tumor models also demonstrated a combination effect with an anti-PD-1 antibody.[4]

NDI-101150 has demonstrated robust anti-tumor activity, both as a single agent and in combination with anti-PD-1, in preclinical models, including those less responsive to anti-PD-1 therapy alone.[5] Early clinical data from a Phase 1/2 trial in patients with advanced solid tumors, particularly in renal cell carcinoma (RCC), have shown encouraging signals of efficacy.[3][6] Treatment with NDI-101150 monotherapy resulted in an 18% objective response rate in response-evaluable RCC patients.[6]

Another promising candidate is a spiro HPK1 inhibitor (compound 16) , which has shown a synergistic anti-tumor effect when combined with anti-PD-1 therapy in the CT26 murine colon cancer model.[7]

Quantitative Data Summary

HPK1 InhibitorCombination AgentCancer Type/ModelEfficacy DataReference
BGB-15025 Tislelizumab (anti-PD-1)Advanced Solid Tumors (Phase 1)18.4% Objective Response Rate[3]
BGB-15025 anti-PD-1CT26 & EMT-6 Syngeneic ModelsDemonstrated combination effect[4]
NDI-101150 anti-PD-1Preclinical Syngeneic ModelsSignificant tumor growth inhibition[5]
NDI-101150 MonotherapyRenal Cell Carcinoma (Phase 1/2)18% Objective Response Rate[6]
Spiro HPK1 Inhibitor (cpd 16) anti-PD-1CT26 Syngeneic ModelSynergistic anti-tumor effect (TGI = 62.7%)[7]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and methodologies involved, the following diagrams illustrate the HPK1 signaling pathway, a typical experimental workflow for assessing synergy, and the logical relationship of combining HPK1 inhibitors with checkpoint blockade.

HPK1_Signaling_Pathway HPK1 Signaling Pathway in T-Cell Activation TCR TCR Engagement LCK LCK TCR->LCK ZAP70 ZAP70 LCK->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 recruits Downstream Downstream Signaling (e.g., PLCγ, ERK) SLP76->Downstream pSLP76 pSLP76 (Ser376) HPK1->pSLP76 phosphorylates GNE1858 This compound & Other HPK1i GNE1858->HPK1 inhibits Degradation Proteasomal Degradation pSLP76->Degradation Degradation->SLP76 inhibits Activation T-Cell Activation (Cytokine production, Proliferation) Downstream->Activation

Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP76, leading to its degradation.

Experimental_Workflow In Vivo Synergy Experimental Workflow cluster_setup Model Setup cluster_treatment Treatment Regimen cluster_analysis Data Analysis Animal Syngeneic Mice (e.g., BALB/c) Tumor Tumor Cell Implantation (e.g., CT26) Animal->Tumor Random Randomization into Treatment Groups Tumor->Random Vehicle Vehicle Control HPK1i HPK1 Inhibitor (e.g., this compound) CPI Checkpoint Inhibitor (e.g., anti-PD-1) Combo Combination Therapy TumorVol Tumor Volume Measurement Vehicle->TumorVol HPK1i->TumorVol CPI->TumorVol Combo->TumorVol Survival Survival Analysis TumorVol->Survival Immune Immune Cell Profiling (FACS, IHC) Survival->Immune Synergy Synergy Calculation Immune->Synergy

Caption: A standard workflow for evaluating the in vivo synergy of HPK1 inhibitors and checkpoint inhibitors.

Logical_Relationship Synergistic MoA of HPK1i and Checkpoint Blockade HPK1i HPK1 Inhibition (e.g., this compound) TCR Enhanced TCR Signaling HPK1i->TCR CPI Checkpoint Inhibition (e.g., anti-PD-1) Exhaustion Reversal of T-Cell Exhaustion CPI->Exhaustion Tcell Increased T-Cell Activation & Proliferation TCR->Tcell TumorKill Enhanced Tumor Cell Killing Tcell->TumorKill Exhaustion->TumorKill Synergy Synergistic Anti-Tumor Effect TumorKill->Synergy

References

Reproducibility of GNE-1858's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the experimental data surrounding the hematopoietic progenitor kinase 1 (HPK1) inhibitor, GNE-1858, and its comparison with other known inhibitors in the field.

This compound: Initial Characterization and Mechanism of Action

This compound was first identified as a highly potent small molecule inhibitor of HPK1.[1] HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells, acts as a negative regulator of T-cell receptor (TCR) signaling.[1] By inhibiting HPK1, this compound is proposed to enhance T-cell activation and proliferation, thereby augmenting anti-tumor immunity.

The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the kinase domain of HPK1. This prevents the phosphorylation of downstream substrates, most notably the adaptor protein SLP-76 at serine 376.[1] This phosphorylation event is a critical step in the negative feedback loop that dampens T-cell signaling.

The initial biochemical characterization of this compound reported significant potency, as detailed in the table below.

Quantitative Data Summary: this compound and a Comparison with Alternative HPK1 Inhibitors

The following table summarizes the reported biochemical potencies of this compound and other notable HPK1 inhibitors. It is important to note that these values are often from single publications and may have been determined using slightly different assay conditions.

CompoundTargetIC50 (nM)Reported By (Lab/Company)
This compound HPK1 (Wild-Type) 1.9 Genentech [1][2]
HPK1 (TSEE Mutant)1.9Genentech[1]
HPK1 (SA Mutant)4.5Genentech[1]
Compound KHPK12.6Bristol-Myers Squibb[2]
XHSHPK12.6(Yu et al., 2021)[2]
Compound 22HPK10.061(Vara et al., 2021)[2]
CFI-402411HPK1(In clinical trials)Treadwell Therapeutics[2]
BGB-15025HPK1(In clinical trials)BeiGene[2]
ISR-05HPK124,200(In Silico design/In Vitro validation)
ISR-03HPK143,900(In Silico design/In Vitro validation)

Independent Validation of this compound's Biological Effects

While direct biochemical reproduction of the IC50 values by independent labs is not widely published, the biological effects of this compound have been explored in at least one independent study. Research in non-Hodgkin's lymphoma (NHL) cell lines demonstrated that this compound could enhance the efficacy of anti-PD-1 immunotherapy.[3] In this study, this compound was shown to increase T-cell-mediated cytotoxicity and apoptosis of lymphoma cells when combined with an anti-PD-1 antibody.[3] This provides evidence from a different research group and in a distinct therapeutic context for the downstream immunological consequences of HPK1 inhibition by this compound.

Experimental Protocols

To aid researchers in the design of experiments to evaluate this compound or other HPK1 inhibitors, detailed methodologies for key assays are provided below.

HPK1 Enzymatic Assay (Biochemical Potency)

This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of a compound against HPK1.

Materials:

  • Recombinant human HPK1 enzyme

  • ATP

  • SLP-76-derived peptide substrate (biotinylated)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • This compound or other test compounds

  • Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection reagent

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO, and then dilute further in assay buffer.

  • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the HPK1 enzyme and the peptide substrate in assay buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP in assay buffer to each well. The final ATP concentration should be at or near the Km for HPK1.

  • Incubate the plate at room temperature for 1-2 hours.

  • Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.

  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a four-parameter logistic equation to determine the IC50 value.

T-Cell Proliferation Assay

This protocol outlines a method to assess the effect of HPK1 inhibitors on T-cell proliferation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics

  • Anti-CD3 and anti-CD28 antibodies

  • This compound or other test compounds

  • Cell Proliferation Dye (e.g., CFSE or CellTrace™ Violet) or a proliferation assay kit (e.g., CellTiter-Glo®)

  • 96-well flat-bottom culture plates

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Label the PBMCs with a cell proliferation dye according to the manufacturer's instructions.

  • Resuspend the labeled cells in complete RPMI medium at a density of 1 x 10^6 cells/mL.

  • Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C. Wash the wells with sterile PBS to remove unbound antibody.

  • Add 100 µL of the cell suspension to each well.

  • Add serial dilutions of this compound or other test compounds to the wells. Include a DMSO vehicle control.

  • Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the wells to provide co-stimulation.

  • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Assess proliferation by measuring the dilution of the proliferation dye using flow cytometry or by quantifying ATP as a measure of cell viability using a kit like CellTiter-Glo®.

  • Analyze the data to determine the effect of the compound on T-cell proliferation.

Cytokine Release Assay

This protocol describes how to measure the impact of HPK1 inhibitors on cytokine production by activated T-cells.

Materials:

  • Human PBMCs

  • RPMI-1640 medium (as above)

  • Anti-CD3 and anti-CD28 antibodies

  • This compound or other test compounds

  • 96-well culture plates

  • ELISA or multiplex immunoassay kits for detecting cytokines (e.g., IL-2, IFN-γ, TNF-α)

Procedure:

  • Isolate and prepare PBMCs as described in the T-cell proliferation assay.

  • Stimulate the T-cells in the PBMCs using plate-bound anti-CD3 and soluble anti-CD28 antibodies in a 96-well plate.

  • Add serial dilutions of this compound or other test compounds to the stimulated cells.

  • Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • After incubation, centrifuge the plate and collect the culture supernatants.

  • Measure the concentration of cytokines in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

  • Analyze the data to determine the dose-dependent effect of the compound on the secretion of various cytokines.

Visualizations

The following diagrams illustrate the HPK1 signaling pathway and a general experimental workflow for evaluating HPK1 inhibitors.

HPK1_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Antigen Antigen Antigen->TCR ZAP70 ZAP70 Lck->ZAP70 SLP76_LAT SLP-76/LAT Complex ZAP70->SLP76_LAT PLCg1 PLCγ1 SLP76_LAT->PLCg1 HPK1 HPK1 SLP76_LAT->HPK1 T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) PLCg1->T_Cell_Activation pSLP76 p-SLP-76 (Ser376) HPK1->pSLP76 Phosphorylates GNE1858 This compound GNE1858->HPK1 Degradation SLP-76 Degradation pSLP76->Degradation Degradation->T_Cell_Activation

Caption: HPK1 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular_assays Cellular Readouts cluster_invivo In Vivo Studies (Potential) Biochemical Biochemical Assay (IC50 Determination) Cellular Cellular Assays (PBMCs/T-Cells) Biochemical->Cellular Proliferation T-Cell Proliferation Cellular->Proliferation Cytokines Cytokine Release (IL-2, IFN-γ) Cellular->Cytokines Cytotoxicity Cytotoxicity Assay Cellular->Cytotoxicity Syngeneic Syngeneic Mouse Models Cellular->Syngeneic TumorGrowth Tumor Growth Inhibition Syngeneic->TumorGrowth Compound HPK1 Inhibitor (e.g., this compound) Compound->Biochemical Compound->Cellular

Caption: General experimental workflow for evaluating HPK1 inhibitors like this compound.

References

GNE-1858's advantages and disadvantages compared to other HPK1 modulators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GNE-1858 with other Hematopoietic Progenitor Kinase 1 (HPK1) modulators, supported by experimental data. HPK1 is a crucial negative regulator of T-cell receptor signaling, and its inhibition presents a promising strategy for enhancing anti-tumor immunity.

This compound has emerged as a potent and ATP-competitive inhibitor of HPK1. Its performance, when benchmarked against other known HPK1 modulators, reveals distinct advantages and disadvantages in terms of potency, selectivity, and cellular activity. This guide synthesizes available data to offer a clear comparison, details the experimental methodologies for key assays, and visualizes the underlying signaling pathway.

Comparative Performance of HPK1 Modulators

The following table summarizes the biochemical potency of this compound in comparison to other notable HPK1 inhibitors. The data is primarily derived from in vitro kinase assays measuring the half-maximal inhibitory concentration (IC50).

CompoundTargetIC50 (nM)Assay TypeKey AdvantagesPotential Disadvantages
This compound HPK1 (Wild-type) 1.9 [1][2]SLP76 Phosphorylation AssayHigh potencyLimited publicly available in vivo data
HPK1 (TSEE mutant)1.9[2]
HPK1 (SA mutant)4.5[1][2]
Compound KHPK12.6[3]Biochemical Kinase AssayDemonstrated in vivo efficacy and synergy with anti-PD-1[4]Specific structural information may be proprietary
A-745HPK14Biochemical Kinase AssayPotent chemical probe[5]Limited comparative cellular data available
HPK1 inhibitor 1HPK10.0465Biochemical Kinase AssayExtremely high potencyData on selectivity and cellular activity is scarce
BGB-15025HPK1Not specifiedCellular Phosphorylation AssayPotent in cellular assays[6]Biochemical IC50 not readily available for direct comparison
NCB-0846TNIK21Biochemical Kinase AssayOrally active, inhibits Wnt signaling[7]Primarily targets TNIK, not HPK1; potential off-target effects
GNE-495MAP4K43.7Biochemical Kinase AssayPotent and selective for MAP4K4, with in vivo efficacy in angiogenesis[8]Not a direct HPK1 inhibitor; different therapeutic target

Experimental Protocols

The characterization of this compound and other HPK1 inhibitors relies on a variety of biochemical and cellular assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay (General Protocol)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HPK1.

Materials:

  • Recombinant human HPK1 enzyme

  • Kinase substrate (e.g., Myelin Basic Protein - MBP)[9][10]

  • ATP

  • Kinase assay buffer

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well or 384-well plates

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo® MAX)[9][10]

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a microplate well, add the kinase assay buffer, the HPK1 enzyme, and the kinase substrate.

  • Inhibitor Addition: Add the diluted test compound to the wells. Include a DMSO-only control (representing 100% kinase activity) and a no-enzyme control (background).

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.

  • Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

SLP-76 Phosphorylation Assay (Cellular)

This assay measures the ability of an inhibitor to block HPK1-mediated phosphorylation of its direct substrate, SLP-76, in a cellular context.

Materials:

  • Human T-cell line (e.g., Jurkat) or primary human peripheral blood mononuclear cells (PBMCs)[6]

  • Cell culture medium and supplements

  • T-cell receptor (TCR) stimulants (e.g., anti-CD3/CD28 antibodies)

  • Test compounds (e.g., this compound)

  • Lysis buffer

  • Antibodies: anti-SLP-76 and anti-phospho-SLP-76 (Ser376)

  • ELISA or Western blotting reagents

Procedure:

  • Cell Culture and Treatment: Culture the cells and pre-incubate them with various concentrations of the test compound.

  • Cell Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies to activate the TCR signaling pathway and induce HPK1 activity.

  • Cell Lysis: After a short incubation period, lyse the cells to release the intracellular proteins.

  • Quantification of Phospho-SLP-76:

    • ELISA: Use a sandwich ELISA format with a capture antibody for total SLP-76 and a detection antibody specific for the phosphorylated form at Serine 376.[6]

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against total SLP-76 and phospho-SLP-76.

  • Data Analysis: Quantify the levels of phosphorylated SLP-76 relative to the total SLP-76. Determine the IC50 of the compound for inhibiting SLP-76 phosphorylation.

HPK1 Signaling Pathway

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376. This phosphorylation event leads to the recruitment of the 14-3-3 protein, which ultimately results in the ubiquitination and degradation of SLP-76. The degradation of SLP-76 dampens the downstream signaling cascade, leading to reduced T-cell proliferation and cytokine production. HPK1 inhibitors like this compound block this initial phosphorylation step, thereby preventing the negative feedback loop and enhancing T-cell-mediated immune responses.

HPK1_Signaling_Pathway cluster_TCR_Activation T-Cell Receptor Activation cluster_Downstream_Signaling Downstream Signaling & T-Cell Response TCR TCR Lck/ZAP70 Lck/ZAP70 TCR->Lck/ZAP70 LAT LAT Lck/ZAP70->LAT SLP-76 SLP-76 LAT->SLP-76 HPK1 HPK1 SLP-76->HPK1 Activates p-SLP-76 (Ser376) p-SLP-76 (Ser376) HPK1->p-SLP-76 (Ser376) Phosphorylates Enhanced T-Cell Activation Enhanced T-Cell Activation This compound This compound This compound->HPK1 Inhibits 14-3-3 14-3-3 p-SLP-76 (Ser376)->14-3-3 Recruits Ubiquitination & Degradation Ubiquitination & Degradation 14-3-3->Ubiquitination & Degradation Reduced T-Cell Activation Reduced T-Cell Activation Ubiquitination & Degradation->Reduced T-Cell Activation

Caption: HPK1 signaling pathway and the mechanism of action of this compound.

Experimental Workflow for HPK1 Inhibitor Screening

The process of identifying and characterizing novel HPK1 inhibitors typically follows a structured workflow, beginning with high-throughput screening and progressing to more complex cellular and in vivo models.

Experimental_Workflow Compound_Library Compound Library Biochemical_Screening High-Throughput Biochemical Screening (e.g., TR-FRET, ADP-Glo) Compound_Library->Biochemical_Screening Hit_Identification Hit Identification (Potency & Selectivity) Biochemical_Screening->Hit_Identification Cellular_Assays Cellular Assays (pSLP-76, Cytokine Release) Hit_Identification->Cellular_Assays Lead_Optimization Lead Optimization (ADME/Tox Properties) Cellular_Assays->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & PK/PD Studies (Syngeneic Mouse Models) Lead_Optimization->In_Vivo_Studies Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate

Caption: A typical experimental workflow for the discovery of HPK1 inhibitors.

References

Safety Operating Guide

Proper Disposal of GNE-1858: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of GNE-1858, a potent hematopoietic progenitor kinase-1 (HPK1) inhibitor. Adherence to these guidelines will help ensure the safety of laboratory personnel and compliance with institutional and regulatory standards.

This compound is a potent, ATP-competitive inhibitor of HPK1. While a specific Safety Data Sheet (SDS) containing detailed disposal instructions is not publicly available, general best practices for the disposal of potent chemical inhibitors should be strictly followed. The following procedures are based on established guidelines for hazardous chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound and its waste.

Disposal of Unused this compound (Solid Form)

Unused or expired solid this compound should be treated as hazardous chemical waste.

Step-by-Step Procedure:

  • Containerization: Ensure the solid this compound remains in its original, clearly labeled container. If the original container is compromised, transfer the material to a new, compatible, and well-sealed container suitable for hazardous waste.

  • Labeling: Label the container clearly as "Hazardous Waste" and include the chemical name ("this compound"), concentration, and any known hazards.

  • Segregation: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.

  • EHS Collection: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor.

Disposal of this compound Solutions

This compound is often dissolved in solvents such as Dimethyl Sulfoxide (DMSO). These solutions must be disposed of as hazardous liquid waste.

Step-by-Step Procedure:

  • Waste Collection: Collect all this compound solutions in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other types of chemical waste unless specifically permitted by your EHS department.

  • Labeling: The waste container must be labeled "Hazardous Waste" and specify the contents, including "this compound" and the solvent used (e.g., "in DMSO"), along with their approximate concentrations.

  • Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area.

  • Disposal: Contact your institution's EHS for collection and proper disposal.

Disposal of Contaminated Labware and Materials

Items such as pipette tips, centrifuge tubes, gloves, and bench paper that have come into contact with this compound are considered contaminated solid waste.

Step-by-Step Procedure:

  • Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.

  • Segregation: Keep this waste stream separate from non-hazardous and other types of chemical waste.

  • Disposal: Once the container is full, seal it and arrange for disposal through your institution's EHS department.

The table below summarizes the disposal procedures for different forms of this compound waste.

Waste TypeContainerLabeling RequirementsDisposal Method
Unused Solid this compound Original or compatible sealed container"Hazardous Waste: Solid this compound"EHS/Licensed Contractor
This compound Solutions Leak-proof, sealed container"Hazardous Waste: Liquid this compound in [Solvent Name]"EHS/Licensed Contractor
Contaminated Labware Labeled hazardous waste bag/container"Hazardous Waste: this compound Contaminated Debris"EHS/Licensed Contractor

Experimental Workflow for this compound Use and Disposal

The following diagram illustrates the typical workflow from experimental use to the final disposal of this compound, emphasizing the points at which waste is generated and needs to be properly managed.

GNE1858_Disposal_Workflow cluster_experiment Experimental Phase cluster_waste_generation Waste Generation cluster_disposal Disposal Phase A This compound Stock Preparation B Cell Culture/Assay Treatment A->B Use in Experiment C Unused Stock Solution B->C D Contaminated Media/Buffers B->D E Contaminated Labware (Tips, Plates) B->E F Segregate and Store in Labeled Hazardous Waste Containers C->F D->F E->F G Arrange for EHS Pickup F->G

This compound Experimental and Disposal Workflow.

Logical Relationship of Disposal Decisions

The decision-making process for the proper disposal of this compound waste is outlined in the diagram below.

Disposal_Decision_Tree A Is the this compound waste in solid or liquid form? B Solid A->B Solid C Liquid A->C Liquid D Is it unused compound or contaminated debris? B->D H Dispose as Hazardous Liquid Chemical Waste C->H E Unused Compound D->E Unused F Contaminated Debris D->F Contaminated G Dispose as Hazardous Solid Chemical Waste E->G I Dispose as Hazardous Solid Laboratory Waste F->I

Decision Tree for this compound Waste Disposal.

By following these procedures, laboratories can ensure the safe and responsible disposal of this compound, protecting both personnel and the environment. Always prioritize your institution's specific EHS guidelines.

Safeguarding Your Research: A Comprehensive Guide to Handling GNE-1858

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Handling of GNE-1858

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent and ATP-competitive Hematopoietic Progenitor Kinase-1 (HPK1) inhibitor. Adherence to these guidelines is paramount to ensure a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE) and Essential Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound was not publicly available, based on standard laboratory practice for handling potent small molecule inhibitors, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times to protect against splashes.

  • Hand Protection: Nitrile gloves are required. Ensure gloves are compatible with the solvents being used, such as Dimethyl Sulfoxide (DMSO). Change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat is necessary to protect street clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted NIOSH-approved respirator is essential.

Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols.

  • Wash hands thoroughly after handling.

Logistical Information: Storage and Disposal

Proper storage and disposal are critical for maintaining the stability of this compound and ensuring environmental safety.

Condition Specification Duration
Storage of Powder Store at -20°C.Up to 3 years.
Storage in Solvent Store at -80°C.Up to 1 year.

Disposal Plan:

Dispose of this compound and any contaminated materials as hazardous chemical waste. Adhere to all federal, state, and local environmental regulations.

  • Unused Product: Collect in a designated, labeled, and sealed container for hazardous waste. Do not dispose of down the drain or in regular trash.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be placed in a sealed bag and disposed of as hazardous waste.

  • Solutions: Waste solutions containing this compound should be collected in a clearly labeled, sealed container for chemical waste disposal.

Experimental Protocol: In Vitro HPK1 Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on HPK1. Specific concentrations and incubation times may require optimization for your particular experimental setup.

1. Reagent Preparation:

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • HPK1 Enzyme: Use a purified, recombinant HPK1 enzyme.

  • Kinase Buffer: A typical kinase buffer may contain Tris-HCl, MgCl₂, DTT, and BSA.

  • ATP Solution: Prepare a stock solution of ATP in water.

  • Substrate: Myelin Basic Protein (MBP) is a commonly used substrate for HPK1.

2. Assay Procedure:

  • Prepare Serial Dilutions: Create a series of dilutions of the this compound stock solution in kinase buffer to achieve the desired final concentrations for the assay.

  • Add Inhibitor: To the wells of a microplate, add the diluted this compound or DMSO as a vehicle control.

  • Add Enzyme: Add the HPK1 enzyme to each well.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the ATP and substrate solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution, such as a solution containing EDTA.

  • Detection: Detect the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP into the substrate) or luminescence-based assays that measure the amount of ADP produced.

Visualizing the Mechanism: this compound's Role in the HPK1 Signaling Pathway

This compound functions by inhibiting Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation. The following diagrams illustrate the general workflow for handling this compound and its impact on the HPK1 signaling pathway.

GNE1858_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Disposal PPE Don PPE Weigh Weigh this compound PPE->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Dilute Prepare Dilutions Dissolve->Dilute Assay Perform Assay Dilute->Assay Collect_Waste Collect Waste Assay->Collect_Waste Dispose Dispose as Hazardous Waste Collect_Waste->Dispose

Caption: General laboratory workflow for handling this compound.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Activation cluster_HPK1_Regulation HPK1 Negative Feedback Loop TCR TCR Engagement Lck Lck Activation TCR->Lck ZAP70 ZAP-70 Recruitment & Activation Lck->ZAP70 LAT LAT Signalosome Formation ZAP70->LAT HPK1 HPK1 LAT->HPK1 recruits & activates SLP76 SLP-76 LAT->SLP76 activates HPK1->SLP76 phosphorylates & inhibits Downstream Downstream T-Cell Effector Functions (e.g., IL-2 production) SLP76->Downstream promotes GNE1858 This compound GNE1858->HPK1 inhibits

Caption: this compound inhibits the negative regulatory function of HPK1 in T-cell signaling.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.